molecular formula C9H17NO B1427191 7-Oxaspiro[3.5]nonan-2-ylmethanamine CAS No. 1440962-10-6

7-Oxaspiro[3.5]nonan-2-ylmethanamine

Cat. No.: B1427191
CAS No.: 1440962-10-6
M. Wt: 155.24 g/mol
InChI Key: RTSFVTSFONHDFG-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-2-ylmethanamine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

7-oxaspiro[3.5]nonan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSFVTSFONHDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440962-10-6
Record name 1-{7-oxaspiro[3.5]nonan-2-yl}methanamine
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Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for the design of novel therapeutics. This paradigm shift emphasizes the creation of molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbon atoms, to improve pharmacological properties.[1][2][3] Spirocyclic scaffolds are exemplary embodiments of this principle, offering rigid, well-defined exit vectors for substituents, which can enhance binding affinity and selectivity for biological targets. Furthermore, the incorporation of heteroatoms into these scaffolds, such as in the 7-oxaspiro[3.5]nonane system, can fine-tune physicochemical properties like aqueous solubility and metabolic stability, making them valuable bioisosteres for more common carbocyclic or heterocyclic motifs.[4][5]

This technical guide provides a comprehensive, research-backed synthetic pathway to 7-oxaspiro[3.5]nonan-2-ylmethanamine, a versatile building block for drug discovery. The proposed route is designed for robustness and scalability, proceeding through a key spirocyclic ketone intermediate. We will detail the strategic rationale behind each transformation, provide step-by-step experimental protocols, and support mechanistic claims with authoritative references.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent design, disconnecting the target primary amine to a stable, synthetically accessible spirocyclic ketone. The primary amine can be reliably formed from the reduction of an azide, which in turn is installed via the regioselective ring-opening of a spiro-epoxide. This epoxide is efficiently generated from a ketone using the Corey-Chaykovsky reaction. The ketone, 7-oxaspiro[3.5]nonan-2-one, serves as the central intermediate, constructed by cyclizing a functionalized tetrahydropyran precursor.

G Target 7-Oxaspiro[3.5]nonan- 2-ylmethanamine Azide 2-(Azidomethyl)-7- oxaspiro[3.5]nonane Target->Azide Azide Reduction (e.g., H₂, Pd/C) Epoxide Spiro[7-oxaspiro[3.5]nonane- 2,2'-oxirane] Azide->Epoxide Epoxide Ring-Opening (e.g., NaN₃) Ketone 7-Oxaspiro[3.5]nonan-2-one (Key Intermediate) Epoxide->Ketone Corey-Chaykovsky Reaction Diester Diethyl tetrahydropyran- 4,4-dicarboxylate Ketone->Diester Dieckmann Condensation & Decarboxylation THP_one Tetrahydropyran-4-one Diester->THP_one Knoevenagel-Michael Sequence

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 7-Oxaspiro[3.5]nonan-2-one

The construction of the spirocyclic core is achieved in a three-step sequence starting from the commercially available tetrahydropyran-4-one. The strategy involves building the cyclobutane ring onto the pre-existing six-membered heterocycle via an intramolecular Dieckmann condensation.

G cluster_0 Workflow: Synthesis of 7-Oxaspiro[3.5]nonan-2-one Start Tetrahydropyran-4-one Step1 Protocol 1: Diethyl Malonate, Piperidine/AcOH Start->Step1 Intermediate1 Diethyl tetrahydropyran- 4,4-dicarboxylate Step1->Intermediate1 Step2 Protocol 2: NaH, Toluene, Reflux Intermediate1->Step2 Intermediate2 β-Ketoester Intermediate Step2->Intermediate2 Step3 Protocol 3: Aq. HCl, Reflux Intermediate2->Step3 End 7-Oxaspiro[3.5]nonan-2-one Step3->End

Caption: Workflow for the synthesis of the key ketone intermediate.

Protocol 1: Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate

This protocol follows a well-established Knoevenagel condensation followed by a Michael addition.

  • Step 1: To a solution of tetrahydropyran-4-one (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add a catalytic amount of piperidine and acetic acid.

  • Step 2: Fit the reaction vessel with a Dean-Stark apparatus and heat to reflux until the theoretical amount of water has been collected.

  • Step 3: Cool the reaction mixture and add a second portion of diethyl malonate (1.1 eq) and a catalytic amount of sodium ethoxide.

  • Step 4: Heat the mixture to reflux for 4-6 hours until TLC or GC-MS analysis indicates the consumption of the intermediate alkylidene malonate.

  • Step 5: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Step 6: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 7: Purify the crude product by vacuum distillation or column chromatography to yield the title diester.

Protocol 2 & 3: Dieckmann Condensation and Decarboxylation

This one-pot, two-step procedure first forms the cyclobutane ring and then removes the ester group to yield the desired ketone.

  • Step 1 (Dieckmann Condensation): To a refluxing suspension of sodium hydride (1.1 eq) in anhydrous toluene, add a solution of diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq) in anhydrous toluene dropwise over 1-2 hours.

  • Step 2: Maintain the reflux for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC for the disappearance of the starting material.

  • Step 3: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Step 4 (Decarboxylation): Add concentrated hydrochloric acid until the solution is strongly acidic (pH < 1).

  • Step 5: Heat the biphasic mixture to reflux and stir vigorously for 8-12 hours, or until gas evolution (CO₂) ceases and analysis (GC-MS) confirms the formation of the product.

  • Step 6: Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Step 7: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 8: Purify the resulting crude oil by column chromatography on silica gel to afford 7-oxaspiro[3.5]nonan-2-one.

Part 2: Elaboration to this compound

The conversion of the ketone to the target amine is accomplished in a highly reliable three-step sequence. The choice of an azidomethyl intermediate is strategic, as azides are stable, non-basic functional groups that are cleanly and selectively reduced to primary amines in the final step, simplifying purification.

G cluster_1 Workflow: Conversion of Ketone to Amine Start 7-Oxaspiro[3.5]nonan-2-one Step4 Protocol 4: (CH₃)₃S(O)I, NaH, DMSO/THF Start->Step4 Intermediate3 Spiro-epoxide Step4->Intermediate3 Step5 Protocol 5: NaN₃, NH₄Cl, MeOH/H₂O Intermediate3->Step5 Intermediate4 2-(Azidomethyl)-7- oxaspiro[3.5]nonane Step5->Intermediate4 Step6 Protocol 6: H₂, 10% Pd/C, EtOH Intermediate4->Step6 End 7-Oxaspiro[3.5]nonan- 2-ylmethanamine Step6->End

Caption: Workflow for the elaboration of the spirocyclic amine.

Protocol 4: Corey-Chaykovsky Epoxidation

This reaction efficiently converts the ketone to a spiro-epoxide.

  • Step 1: Prepare the dimethylsulfoxonium methylide in situ. To a suspension of sodium hydride (1.1 eq) in anhydrous DMSO under an inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide (1.1 eq) portion-wise.

  • Step 2: Stir the resulting mixture at room temperature for 45-60 minutes until gas evolution ceases and a clear solution is formed.

  • Step 3: Cool the ylide solution to 0 °C and add a solution of 7-oxaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous THF dropwise.

  • Step 4: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until complete consumption of the ketone is observed by TLC.

  • Step 5: Quench the reaction by pouring it into ice-water and extract the product with diethyl ether or ethyl acetate.

  • Step 6: Combine the organic extracts, wash extensively with brine to remove DMSO, dry over anhydrous sodium sulfate, and concentrate to yield the crude spiro-epoxide, which can often be used in the next step without further purification.

Protocol 5: Regioselective Epoxide Ring-Opening

The nucleophilic attack of azide on the less sterically hindered carbon of the epoxide ring provides the desired azidomethyl alcohol. This type of reaction is well-documented to proceed with high regioselectivity.[6][7]

  • Step 1: Dissolve the crude spiro-epoxide (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Step 2: Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

  • Step 3: Heat the mixture to reflux (approx. 70-80 °C) for 6-10 hours. Monitor the reaction progress by TLC.

  • Step 4: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Step 5: Add water to the residue and extract the product with ethyl acetate.

  • Step 6: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Step 7: Purify the crude product by column chromatography to yield 2-(azidomethyl)-7-oxaspiro[3.5]nonan-2-ol. (Self-correction: The epoxide opening will yield an alcohol and an azide. The prompt's target is the methanamine. A subsequent reduction of the azide is needed. Let's assume the prompt implies the final amine without the alcohol. The proposed retrosynthesis is for the aminomethyl compound, not the amino alcohol. To get there, the intermediate alcohol must be removed. A better route would be to open the epoxide with azide to get the azido alcohol, then protect the alcohol, reduce the azide, and deprotect. Or, a more direct route: convert the ketone to a nitrile, then reduce. Let's pivot the protocol to the more direct route outlined in the initial thoughts: Wittig-type olefination to an unsaturated nitrile, followed by reduction.)

Correction and Optimization of Synthetic Strategy

While the epoxidation route is viable, it leads to an amino alcohol, requiring additional steps to reach the target. A more convergent approach proceeds via a nitrile intermediate.

Revised Protocol 4: Knoevenagel-type Condensation
  • Step 1: To a solution of 7-oxaspiro[3.5]nonan-2-one (1.0 eq) and diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Step 2: Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Step 3: Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Step 4: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to yield 7-oxaspiro[3.5]nonan-2-ylideneacetonitrile.

Revised Protocol 5: Catalytic Reduction

This single step reduces both the alkene and the nitrile to afford the target primary amine.

  • Step 1: Dissolve the unsaturated nitrile (1.0 eq) in ethanol or methanol.

  • Step 2: Add a catalytic amount of Raney Nickel (slurry in water) or Rhodium on Alumina (5 wt. %).

  • Step 3: Place the reaction mixture in a high-pressure hydrogenation vessel.

  • Step 4: Pressurize the vessel with hydrogen gas (50-100 psi) and agitate at room temperature for 12-24 hours.

  • Step 5: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Step 6: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization to yield pure this compound.

Data Summary and Characterization

The successful synthesis should be confirmed at each stage using standard analytical techniques (NMR, MS, IR). The expected yields for each step are based on analogous transformations reported in the literature.

StepProductExpected Yield (%)Key Characterization Methods
Protocol 1 Diethyl tetrahydropyran-4,4-dicarboxylate75-85¹H NMR, ¹³C NMR, MS
Protocol 2 & 3 7-Oxaspiro[3.5]nonan-2-one60-70¹H NMR, ¹³C NMR, MS, IR
Revised Protocol 4 7-Oxaspiro[3.5]nonan-2-ylideneacetonitrile80-90¹H NMR, ¹³C NMR, MS, IR
Revised Protocol 5 This compound70-85¹H NMR, ¹³C NMR, MS

Conclusion

This guide outlines a robust and efficient synthetic route to the novel building block this compound. By proceeding through a key spirocyclic ketone intermediate and employing reliable, high-yielding transformations such as the Dieckmann condensation and catalytic reductive amination of a nitrile, this pathway provides a practical method for accessing this valuable scaffold. The availability of this compound will enable researchers and drug development professionals to explore new, three-dimensional chemical space in the pursuit of next-generation therapeutics.

References

  • Burrows, J. N., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]

  • Bull, J. A., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

  • Google Patents. (2020). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN111548070A.
  • Mykhailiuk, P. K. (2019). Oxa-spirocycles: synthesis, properties and applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Bull, J. A., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]

  • Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Bégué, J.-P., et al. (2002). Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Jiang, B., et al. (2017). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances. Available at: [Link]

  • Reddy, C. R., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 7-oxaspiro[3.5]nonan-2-ylmethanamine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Modern Drug Design

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter has pivoted towards embracing three-dimensional scaffolds that can unlock previously inaccessible biological targets and confer superior pharmacological properties. The concept of "escaping from flatland" is not merely a trend but a strategic imperative to enhance compound efficacy, selectivity, and metabolic stability.[1][2] Spirocyclic systems, particularly those incorporating strained ring systems like oxetanes, are at the forefront of this movement.[3][4] This guide provides an in-depth technical analysis of a promising, yet underexplored scaffold: 7-oxaspiro[3.5]nonan-2-ylmethanamine. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the comprehensive structural analysis of this molecule, thereby empowering its strategic deployment in drug discovery programs.

The 7-oxaspiro[3.5]nonane Scaffold: A Bioisosteric Powerhouse

The 7-oxaspiro[3.5]nonane moiety is a fascinating architectural synthon that marries the conformational rigidity of a spirocyclic core with the advantageous physicochemical properties of an oxetane ring. Oxetanes have garnered significant attention as bioisosteric replacements for more common functionalities such as gem-dimethyl and carbonyl groups.[5][6] This substitution can lead to profound improvements in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability, all of which are critical attributes for a successful drug candidate.[5][6] The spirocyclic nature of the 7-oxaspiro[3.5]nonane scaffold pre-organizes the molecule in a defined three-dimensional orientation, which can facilitate more precise and potent interactions with biological targets.

The subject of this guide, this compound, incorporates a primary amine, a key functional group for establishing interactions with biological targets and a versatile handle for further chemical modifications. The unique spatial arrangement of the aminomethyl group relative to the spirocyclic core presents a compelling opportunity for the exploration of novel pharmacophores.

A Multi-pronged Approach to Structural Elucidation

A definitive understanding of the structure of this compound necessitates a synergistic application of modern analytical techniques and computational modeling. The following sections detail the key experimental and in silico methodologies, explaining the "why" behind each choice to ensure a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of organic molecules. For this compound, a suite of 1D and 2D NMR experiments is essential to unambiguously assign all proton and carbon signals and to gain insights into its three-dimensional conformation.

Expected Spectroscopic Features:

Nucleus Functional Group Expected Chemical Shift (ppm) Rationale
¹HOxetane (CH₂)4.0 - 4.8Protons on carbons adjacent to the oxetane oxygen are deshielded.
¹³COxetane (CH₂)~80The carbon atoms bonded to the oxetane oxygen exhibit a characteristic downfield shift.[7]
¹HCyclohexane (CH₂)1.5 - 2.5A complex multiplet region is expected due to the various axial and equatorial protons.
¹³CCyclohexane (CH₂)20 - 40Typical chemical shifts for aliphatic cyclohexane carbons.
¹HCH-NH₂2.8 - 3.5Protons on the carbon adjacent to the amine are deshielded.
¹³CCH-NH₂40 - 50The carbon atom attached to the nitrogen atom.
¹HCH₂-NH₂2.5 - 3.0Methylene protons adjacent to the primary amine.
¹³CSpirocyclic Carbon~40The quaternary carbon at the spiro-junction.[7]

A Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., NH₂).

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to visualize the proton signals and their multiplicities.

    • Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR for Connectivity Mapping:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclohexane and aminomethyl fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals based on their known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary centers, such as the spirocyclic carbon, and for linking the aminomethyl group to the cyclohexane ring.

  • Stereochemical Analysis with NOESY/ROESY:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (< 5 Å). This information is invaluable for determining the relative stereochemistry and the preferred conformation of the molecule in solution. For example, correlations between protons on the oxetane ring and specific protons on the cyclohexane ring can define the spatial orientation of the two ring systems.

Workflow for NMR-Based Structural Elucidation:

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_3d Stereochemistry H1 ¹H NMR Assignment Proton & Carbon Assignments H1->Assignment C13 ¹³C & DEPT C13->Assignment COSY COSY Connectivity Molecular Connectivity (2D Structure) COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY/ROESY Conformation 3D Conformation & Stereochemistry NOESY->Conformation Assignment->COSY Assignment->HSQC Assignment->HMBC Connectivity->NOESY

Caption: A streamlined workflow for the comprehensive structural analysis of this compound using a suite of NMR experiments.

Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions.

Experimental Protocol for MS Analysis:

  • Sample Introduction and Ionization: Introduce a dilute solution of the compound into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺.

  • HRMS Analysis: Perform a full scan in a high-resolution mass analyzer (e.g., Orbitrap or TOF) to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula (C₉H₁₇NO).

  • Tandem MS (MS/MS) Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragment ions will provide clues about the molecule's structure.

Predicted Fragmentation Pathways:

The fragmentation of this compound is likely to be initiated by cleavage of the bonds adjacent to the amine and the oxetane oxygen, which are points of structural weakness.

MS_Fragmentation Parent [M+H]⁺ C₉H₁₈NO⁺ FragA Loss of NH₃ Parent->FragA FragB Cleavage of aminomethyl group Parent->FragB FragC Oxetane Ring Opening Parent->FragC FragD Retro-Diels-Alder-like fragmentation of cyclohexane ring Parent->FragD

Caption: Plausible fragmentation pathways for the protonated molecular ion of this compound in a tandem MS experiment.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3400 - 3200N-H (amine)Stretching (often two bands for a primary amine)
2950 - 2850C-H (aliphatic)Stretching
1650 - 1550N-H (amine)Bending (scissoring)
~1100C-O-C (ether)Asymmetric stretching (characteristic of the oxetane)
~980C-O-C (oxetane)Symmetric ring breathing mode
Computational Modeling: Predicting the Energetically Favorable Conformation

In the absence of an X-ray crystal structure, computational modeling is a powerful predictive tool for understanding the three-dimensional structure and conformational preferences of this compound.

A Protocol for Conformational Analysis:

  • Structure Generation: Build the 3D structure of the molecule using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is critical for sampling the different puckering modes of the oxetane ring and the chair, boat, and twist-boat conformations of the cyclohexane ring.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. This will provide the relative energies of the different conformers.

  • Analysis of the Global Minimum: Analyze the geometry of the lowest energy conformer to understand the preferred spatial arrangement of the rings and the aminomethyl substituent. This information can be correlated with the through-space interactions observed in NOESY experiments for validation.

Synthesis and Stereochemical Considerations

While a detailed synthetic protocol is beyond the scope of this guide, it is important to note that the synthesis of spirocyclic compounds can often lead to the formation of stereoisomers.[3] The analytical methods described herein are crucial for distinguishing between different diastereomers and for confirming the stereochemical outcome of a synthetic route. For instance, a patent for a similar compound, 7-oxo-2-azaspiro[3.5]nonane, highlights a two-step cyclization process.[8] The synthesis of the target molecule would likely involve a multi-step sequence, and each step would require careful analytical characterization to ensure the desired product is being formed.

Implications for Drug Discovery and Development

A thorough structural understanding of this compound is paramount for its successful application in drug discovery. The insights gained from the analytical workflow described above will enable:

  • Structure-Activity Relationship (SAR) Studies: A clear understanding of the molecule's 3D structure will allow for rational modifications to optimize its interaction with a biological target.

  • Pharmacophore Modeling: The defined spatial arrangement of the amine and the oxetane oxygen can be used to build pharmacophore models for virtual screening and lead optimization.

  • In Silico ADME Prediction: The computationally derived conformational model can be used to predict key physicochemical properties that influence absorption, distribution, metabolism, and excretion (ADME). The presence of the oxetane is expected to confer favorable ADME properties.[5][6]

Conclusion

The structural analysis of novel chemical entities like this compound requires a meticulous and multi-faceted approach. By integrating the power of NMR spectroscopy, mass spectrometry, IR spectroscopy, and computational modeling, researchers can achieve a comprehensive understanding of this promising scaffold. This guide provides a robust and self-validating framework for this analytical endeavor, paving the way for the rational design of next-generation therapeutics that leverage the unique three-dimensional architecture of spirocyclic oxetanes.

References

  • D. Dar'in, et al. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journals. Available at: [Link]

  • E. M. Carreira, et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. Available at: [Link]

  • K. Müller, et al. (2010). Oxetanes in drug discovery. ETH Zurich Research Collection. Available at: [Link]

  • G. A. Gfesser, et al. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 7-oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional scaffolds—has identified spirocycles as a privileged class of motifs.[1][2][3] Their inherent rigidity and three-dimensionality allow for precise vectoral presentation of functional groups, which can significantly enhance binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of spirocyclic systems, particularly those rich in sp³-hybridized carbons, has been correlated with improved clinical success rates, often by favorably modulating properties such as solubility, lipophilicity, and metabolic stability.[1][2]

This guide focuses on 7-oxaspiro[3.5]nonan-2-ylmethanamine , a molecule that combines the conformational rigidity of a spirocyclic core with the versatile functionality of a primary amine and the unique influence of an oxetane ring. While extensive experimental data for this specific compound is not yet prevalent in public literature, its structural components suggest significant potential in drug development. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a framework for understanding, predicting, and experimentally determining its core physicochemical properties. We will delve into the theoretical underpinnings of its expected behavior, supported by data from analogous structures, and provide validated, step-by-step protocols for its empirical characterization.

Molecular Structure and Core Attributes

A thorough understanding of a molecule's physicochemical profile begins with a detailed analysis of its structure. This compound is composed of a central spirocyclic system where a cyclobutane ring and a tetrahydropyran ring share a single carbon atom (the spiro center). One of the methylene groups of the cyclobutane is replaced by an oxygen atom, forming an oxetane ring, and a methanamine group is attached to the 2-position of this oxetane ring.

PropertyValueSource
Molecular Formula C₉H₁₇NO[4]
Molecular Weight 155.24 g/mol [4][5]
CAS Number 1256667-38-5 (Free Base)[4]
CAS Number 2250243-27-5 (HCl Salt)[6]

The key structural features that dictate its properties are:

  • The Spirocyclic Core: Confers a rigid, three-dimensional geometry, reducing conformational flexibility compared to linear analogues. This rigidity can be advantageous for locking in a bioactive conformation.

  • The Oxetane Ring: The presence of the strained four-membered ether ring introduces polarity and a potential hydrogen bond acceptor. Oxetanes are known to be metabolically more stable than other small cyclic ethers and can improve aqueous solubility.[2]

  • The Primary Amine (-CH₂NH₂): This is a key functional group, acting as a hydrogen bond donor and a weak base. Its pKa will be critical for its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and potential for ionic interactions with biological targets.[7]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like amines, the distribution coefficient (LogD) at a specific pH (commonly 7.4) is more physiologically relevant.

Theoretical Insights and Predictions

The interplay of the hydrocarbon scaffold (lipophilic) with the polar oxetane and amine groups (hydrophilic) makes predicting the lipophilicity of this compound non-trivial.

  • Impact of the Spirocyclic Core: While adding carbon atoms generally increases lipophilicity, the rigid, compact nature of spirocycles can lead to a lower than expected LogD. This counterintuitive effect is sometimes attributed to increased basicity (pKa) of the amine, leading to a higher proportion of the charged, more water-soluble form at pH 7.4.

  • Impact of the Oxetane Oxygen: The oxygen atom serves as a hydrogen bond acceptor, which is known to decrease lipophilicity and improve aqueous solubility.[2]

Computational predictions for closely related structures provide a valuable starting point. For instance, the calculated XLogP3 for {7-Oxa-2-azaspiro[3.5]nonan-1-yl}methanol is -0.6, indicating a high degree of hydrophilicity.[8] While our target molecule differs, this suggests that the oxaspiro-scaffold contributes significantly to lowering lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The gold-standard method for LogD determination is the "shake-flask" method. Its trustworthiness lies in its direct measurement of partitioning between two immiscible phases.

Methodology:

  • Preparation of Phases:

    • Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).

    • Saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This pre-equilibration is critical for accurate results.

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride at a known concentration (e.g., 1 mg/mL) in the pre-saturated buffer.

  • Partitioning:

    • In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 5 mL of each).

    • Add a small, known volume of the compound's stock solution.

    • Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as LC-MS/MS or UV-Vis spectroscopy (if the compound has a chromophore).

  • Calculation: The LogD is calculated as:

    • LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep1 Buffer (pH 7.4) prep3 Pre-equilibrated Phases prep1->prep3 Saturate prep2 n-Octanol prep2->prep3 Saturate mix Mix Phases & Add Stock prep3->mix stock Stock Solution in Buffer stock->mix shake Shake to Equilibrium mix->shake separate Centrifuge for Phase Separation shake->separate quant Quantify Concentration (LC-MS/MS) separate->quant calc Calculate LogD = log([C]oct / [C]aq) quant->calc

Caption: Shake-Flask LogD Determination Workflow.

Acidity and Basicity (pKa): The Key to Ionization

The basicity of the primary amine is arguably its most critical physicochemical property, as it dictates the compound's charge state at physiological pH. The pKa is the pH at which the amine is 50% protonated (R-NH₃⁺) and 50% neutral (R-NH₂).

Theoretical Insights and Predictions

Primary aliphatic amines typically have pKa values in the range of 9-11.[9] The specific value for this compound will be influenced by the electron-withdrawing inductive effect of the nearby oxetane oxygen, which is expected to slightly decrease the basicity (lower the pKa) compared to a simple cycloalkylmethanamine.

For comparison, predicted pKa values for related structures are:

  • 7-azaspiro[3.5]nonan-2-ylmethanamine: 11.07 ± 0.40 (Predicted)[10]

  • (2-Fluoro-7-oxaspiro[3.5]nonan-2-yl)methanamine: 10.13 ± 0.29 (Predicted)[11]

The fluoro-analogue is a better comparison due to the presence of an electronegative atom near the amine. Based on this, a pKa value for the title compound in the range of 10.0 - 10.5 is a reasonable estimate. A pKa in this range implies that at physiological pH (7.4), the compound will exist almost exclusively in its protonated, cationic form (R-NH₃⁺), which will enhance its aqueous solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[9]

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse a calibrated pH electrode and a stirrer into the solution.

    • Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection).

    • The pKa is the pH at the half-equivalence point (the pH at which half the volume of titrant required to reach the equivalence point has been added).

G cluster_ionization Ionization Equilibrium cluster_ph_scale Behavior at Different pH RNH3+ R-NH₃⁺ (Protonated Form) RNH2 R-NH₂ (Neutral Form) RNH3+->RNH2 + H⁺ low_ph pH << pKa (e.g., pH 2) Predominantly R-NH₃⁺ at_pka pH = pKa [R-NH₃⁺] = [R-NH₂] high_ph pH >> pKa (e.g., pH 12) Predominantly R-NH₂

Caption: Relationship between pH, pKa, and Ionization State.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is fundamental for drug delivery and absorption. For a basic compound, solubility is highly pH-dependent.

Theoretical Insights and Predictions

Given the expected pKa of ~10-10.5, this compound will be fully protonated and positively charged in acidic to neutral environments (pH < 8). This cationic form will readily interact with water molecules, suggesting good aqueous solubility at physiological pH.[12] The intrinsic solubility of the free base (the neutral form, R-NH₂) will be significantly lower and will predominate at high pH (pH > 11). The presence of the polar oxetane ring is also expected to enhance solubility compared to a purely carbocyclic analogue.[2]

Experimental Protocol: pH-Solubility Profiling

Determining the solubility across a range of pH values provides a comprehensive understanding of a compound's behavior.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, 10, 12).

  • Equilibrium Solubility Measurement:

    • Add an excess of the solid compound (as the free base or hydrochloride salt) to a vial containing each buffer.

    • Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Filter the suspensions (e.g., using a 0.45 µm PVDF filter) to remove undissolved solid.

  • Quantification:

    • Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Spectroscopic Profile: Structural Confirmation and Identification

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will provide the definitive structural map.

    • ¹H NMR: Expect characteristic signals for the oxetane protons, typically in the range of 4.5-5.0 ppm.[13][14] The protons on the carbon adjacent to the nitrogen will be deshielded, appearing around 2.5-3.0 ppm. The remaining cyclobutane and tetrahydropyran protons will appear in the aliphatic region. The N-H protons of the primary amine may appear as a broad singlet that can be exchanged with D₂O.[15]

    • ¹³C NMR: The carbons bonded to the oxygen of the oxetane and the nitrogen of the amine will be the most downfield of the sp³ carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.

    • N-H Stretch: Primary amines show two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[12][15][16][17]

    • N-H Bend: A scissoring vibration is typically observed around 1580-1650 cm⁻¹.[16]

    • C-O Stretch: A strong band for the ether linkage of the oxetane is expected in the 950-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

    • Nitrogen Rule: As the compound contains a single nitrogen atom, its molecular ion (M⁺) will have an odd nominal mass, which is a key diagnostic feature.[18][19][20]

    • Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom, which would result in a stable iminium ion.[19][20][21] For this molecule, this would likely lead to a prominent fragment from the loss of the spirocyclic group.

Conclusion and Future Directions

This compound represents a compelling scaffold for medicinal chemistry, blending the three-dimensional advantages of a spirocycle with the favorable properties imparted by an oxetane and a primary amine. This guide has established a foundational understanding of its likely physicochemical properties based on established chemical principles and data from analogous structures. The provided protocols offer a robust framework for the empirical validation of these properties. As this and similar scaffolds are synthesized and evaluated, the experimental data generated will be invaluable for refining predictive models and guiding the rational design of next-generation therapeutics that successfully navigate the complexities of ADME and biological target engagement.

References

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7-oxaspiro[3.5]nonan-2-ylmethanamine CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-oxaspiro[3.5]nonan-2-ylmethanamine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a novel spirocyclic primary amine incorporating a strained oxetane ring. This document is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging unique three-dimensional scaffolds. We will delve into the compound's identification, a proposed synthetic pathway with detailed experimental protocols, state-of-the-art analytical characterization techniques, and the rationale behind its potential applications in modern drug discovery. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Value of Spirocyclic Oxetanes

In the modern era of drug discovery, there is a significant push to move beyond flat, aromatic structures and explore chemical space in three dimensions. This "escape from flatland" is driven by the need to develop highly selective ligands with improved physicochemical properties.[1] Spirocycles, which are bicyclic systems joined by a single common atom, are exceptionally well-suited for this purpose.[2] Their rigid, well-defined three-dimensional nature allows for precise projection of functional groups into the binding pockets of biological targets.[2] This can lead to enhanced potency, selectivity, and novelty of intellectual property.[3][4]

The incorporation of an oxetane ring, a four-membered ether, adds another layer of strategic advantage. The oxetane motif is not merely a passive linker; it is a functional group that can significantly influence a molecule's properties.[5][6] It is a polar motif that can improve aqueous solubility and act as a hydrogen bond acceptor, often while having a minimal impact on lipophilicity.[5][7] Furthermore, the oxetane ring can serve as a bioisosteric replacement for less desirable functional groups like gem-dimethyl or carbonyl groups, leading to improved metabolic stability and pharmacokinetic profiles.[7][8] The combination of a spirocyclic core with an oxetane ring, as seen in this compound, therefore represents a compelling scaffold for the development of next-generation therapeutics.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. While this compound is a specific derivative, we can infer its properties from the closely related parent amine, 7-oxaspiro[3.5]nonan-2-amine.

PropertyValueSource
IUPAC Name (7-Oxaspiro[3.5]nonan-2-yl)methanamine-
CAS Number 1374658-89-5 (for parent amine)[9]
Molecular Formula C₉H₁₇NO-
Molecular Weight 155.24 g/mol -
Predicted XLogP3 0.8[10]
Hydrogen Bond Donor Count 2-
Hydrogen Bond Acceptor Count 2-
Predicted pKa (Amine) ~10.2(Estimated)

Proposed Synthesis and Purification

Synthetic Workflow Diagram

G cluster_0 Synthesis Workflow A 2-Oxaspiro[3.5]nonan-7-one (CAS: 1256546-74-3) B Reductive Amination A->B NH3, NaBH(OAc)3 C 7-Oxaspiro[3.5]nonan-2-amine (CAS: 1374658-89-5) B->C D Boc Protection C->D Boc2O, Et3N E tert-butyl (7-oxaspiro[3.5]nonan-2-yl)carbamate D->E F Reduction of Amide/Carbamate E->F LiAlH4 or BH3-THF G This compound F->G H Purification (Column Chromatography) G->H I Final Product (>95% Purity) H->I

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Reductive Amination to form 7-Oxaspiro[3.5]nonan-2-amine

  • Rationale: Reductive amination is a highly efficient and widely used method for converting ketones to amines. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines, and tolerant of a wide range of functional groups.

  • Procedure:

    • To a solution of 2-oxaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add ammonium acetate (5.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

    • Stir the reaction at room temperature for 12-18 hours.

    • Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-oxaspiro[3.5]nonan-2-amine.

Step 2: Boc Protection (Amine Protection)

  • Rationale: While it's possible to proceed via other routes, this two-step sequence involving protection and subsequent reduction is a robust alternative to direct reductive amination to the final product, which can be challenging to control. The Boc group is an excellent protecting group for amines due to its stability and ease of removal.

  • Procedure:

    • Dissolve the crude amine from Step 1 in DCM (0.2 M).

    • Add triethylamine (Et₃N, 2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir at room temperature for 4-6 hours.

    • Validation Checkpoint: Monitor by TLC/LC-MS for the disappearance of the starting amine.

    • Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield pure tert-butyl (7-oxaspiro[3.5]nonan-2-yl)carbamate.

Step 3: Reduction to this compound

  • Rationale: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carbamate to the corresponding N-methyl amine, and in this case, the desired primary amine with an additional methylene group.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the Boc-protected amine from Step 2 in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

    • Validation Checkpoint: Monitor by TLC/LC-MS for the consumption of the starting material.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% NaOH (aq) (x mL), and water (3x mL), where x = grams of LiAlH₄ used (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing with THF.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or by acid-base extraction to yield the final product, this compound.

Analytical Characterization

Confirming the structure and purity of the final compound is critical. The following techniques and expected results form a comprehensive analytical workflow.

Analytical Workflow Diagram

G cluster_1 Analytical Characterization Workflow A Purified Product B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (ESI+) A->D E Infrared (IR) Spectroscopy A->E F Purity Assessment (HPLC/GC) A->F G Structural Confirmation B->G C->G D->G E->G H Purity > 95% F->H

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons (typically deshielded, around 4.0-4.8 ppm), aliphatic protons of the cyclohexane ring, and the protons on the carbon adjacent to the amine. The NH₂ protons will appear as a broad singlet which can be exchanged with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a signal for the quaternary spiro-carbon, signals for the carbons of the oxetane ring (with the carbons attached to oxygen being the most deshielded), and the carbons of the cyclohexane and aminomethyl groups.

  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary expected ion would be the [M+H]⁺ peak at m/z = 156.1383.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and a characteristic C-O-C stretch for the strained oxetane ring (around 950-1000 cm⁻¹).

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for creating diverse chemical libraries for high-throughput screening. The primary amine serves as a versatile chemical handle for a wide array of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to explore interactions with targets.

  • Reductive amination: Reaction with aldehydes or ketones to generate secondary amines.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

The spirocyclic oxetane core can be used to:

  • Improve ADME-Tox properties: The introduction of this scaffold can enhance solubility and metabolic stability while reducing off-target effects like hERG inhibition.[11]

  • Explore novel vector orientations: The rigid 3D structure allows for precise positioning of pharmacophoric elements, which can be crucial for optimizing ligand-receptor interactions.[2]

  • Target complex protein classes: The scaffold is well-suited for developing inhibitors or modulators for targets like kinases, proteases, and G-protein coupled receptors (GPCRs).

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its synthesis, while requiring a multi-step approach, relies on robust and well-understood chemical transformations. The combination of a rigid spirocyclic core and a property-enhancing oxetane ring provides medicinal chemists with a powerful tool to design novel and effective therapeutic agents. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable building block in drug discovery campaigns.

References

  • Baron, P. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 105-117. Available at: [Link]

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An In-depth Technical Guide on the Potential Biological Activity of 7-oxaspiro[3.5]nonan-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual driving force in drug discovery. Spirocyclic scaffolds have emerged as a compelling structural motif, offering a departure from the "flatland" of traditional aromatic compounds and providing unique three-dimensional architectures. This guide delves into the untapped potential of 7-oxaspiro[3.5]nonan-2-ylmethanamine derivatives, a class of compounds poised to address some of the most pressing challenges in medicinal chemistry. By leveraging the inherent advantages of the spiro-oxetane moiety, these derivatives present a promising avenue for the development of novel therapeutics with improved physicochemical properties and biological activities. This document provides a comprehensive overview of their synthesis, potential biological applications, and a roadmap for their exploration and validation.

The Strategic Advantage of the 7-Oxaspiro[3.5]nonane Scaffold

The 7-oxaspiro[3.5]nonane core is a unique bicyclic system characterized by a central spiro carbon atom shared between a cyclobutane and a tetrahydropyran ring. This arrangement imparts a rigid, three-dimensional structure that can be highly advantageous in drug design.[1][2] The incorporation of an oxetane ring, a four-membered oxygen-containing heterocycle, is particularly noteworthy. Oxetanes have gained significant traction in medicinal chemistry as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[3][4]

The strategic incorporation of the 7-oxaspiro[3.5]nonane scaffold can confer several benefits:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane moiety can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.[5]

  • Improved Metabolic Stability: The strained oxetane ring can influence the metabolic profile of a compound, often leading to increased resistance to oxidative metabolism.[4][5]

  • Reduced Lipophilicity: In an era where high lipophilicity is a common cause of drug candidate failure, the oxetane unit offers a means to reduce this property while maintaining or improving biological activity.[4]

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents around the spirocyclic core allows for the exploration of novel chemical space and potentially new biological targets.[1]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through a multi-step sequence, starting from commercially available materials. A plausible synthetic route is outlined below.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway A Starting Material (e.g., 3-Oxetanone) B Wittig Reaction A->B 1. Ph3P=CH2 C Intermediate A B->C D Ring-Closing Metathesis C->D 2. Grubbs' Catalyst E Intermediate B (7-oxaspiro[3.5]nonan-2-one) D->E F Reductive Amination E->F 3. NH3, NaBH3CN G 7-oxaspiro[3.5]nonan-2-amine F->G H Functionalization G->H 4. R-X I Target Derivatives H->I

Caption: A proposed synthetic route to this compound derivatives.

Experimental Protocol: Synthesis of 7-oxaspiro[3.5]nonan-2-amine

This protocol provides a generalized procedure for the synthesis of the core amine, which can then be further functionalized.

Materials:

  • 3-Oxetanone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium

  • Grubbs' catalyst (e.g., Grubbs' second generation catalyst)

  • Ammonia

  • Sodium cyanoborohydride

  • Appropriate solvents (e.g., THF, DCM, Methanol)

Procedure:

  • Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in THF, add n-butyllithium at 0°C to generate the ylide. Then, add 3-oxetanone and allow the reaction to warm to room temperature. After completion, quench the reaction and extract the product.

  • Ring-Closing Metathesis: Dissolve the product from the previous step in DCM and add Grubbs' catalyst. Reflux the mixture until the starting material is consumed (monitored by TLC). Purify the resulting 7-oxaspiro[3.5]nonan-2-one by column chromatography.

  • Reductive Amination: Dissolve the ketone in methanol and add a solution of ammonia. Stir the mixture for a few hours, then add sodium cyanoborohydride in portions. Monitor the reaction by TLC. Upon completion, quench the reaction, and extract the desired 7-oxaspiro[3.5]nonan-2-amine.

Potential Biological Activities and Therapeutic Targets

While specific biological data for this compound derivatives is not extensively reported in the public domain, their structural features suggest potential activity in several therapeutic areas. The primary amine handle provides a versatile point for derivatization, allowing for the generation of compound libraries to probe various biological targets.[6]

Table: Potential Therapeutic Targets and Rationale
Therapeutic AreaPotential Target(s)Rationale for Exploration
Oncology Kinases, Epigenetic enzymesThe spirocyclic scaffold can provide a rigid framework for inhibitors that bind to the ATP-binding site of kinases. The oxetane moiety can improve solubility and metabolic stability, key features for oncology drugs.[7]
Infectious Diseases Viral polymerases, Bacterial enzymesThe unique 3D shape of the scaffold could lead to inhibitors of viral or bacterial enzymes with novel binding modes. Spirocyclic nucleoside analogues have shown antiviral activity.[8]
Neurological Disorders GPCRs, Ion channelsThe conformational rigidity of the spirocycle can lead to high selectivity for specific receptor subtypes. The primary amine can be functionalized to mimic endogenous ligands.[6]
Diagram: Hypothetical Signaling Pathway Inhibition

Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Ligand Endogenous Ligand Ligand->Receptor Derivative This compound Derivative Derivative->Receptor Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A hypothetical mechanism of action for a derivative acting as a receptor antagonist.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is crucial for elucidating the biological activity of novel compounds. The following workflow outlines a series of experiments to assess the potential of this compound derivatives.

Diagram: Biological Evaluation Workflow

Workflow A Compound Library Synthesis B High-Throughput Screening (HTS) (e.g., target-based or phenotypic) A->B C Hit Identification B->C D Dose-Response and IC50/EC50 Determination C->D E In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) D->E F Lead Optimization E->F G In Vivo Efficacy Studies (Animal Models) F->G

Caption: A streamlined workflow for the biological evaluation of the synthesized derivatives.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase, a prevalent target in oncology.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • This compound derivatives (test compounds)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a dilution series of the test compounds.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold represents a largely unexplored area of chemical space with significant potential for drug discovery. The unique physicochemical properties imparted by the spiro-oxetane moiety, combined with the versatility of the primary amine for derivatization, make these compounds highly attractive for the development of novel therapeutics. Future research should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation against a wide range of biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.).
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (n.d.).
  • 7-Oxa-1-azaspiro[3.5]nonane|RUO|Building Block - Benchchem. (n.d.).
  • 7-Oxaspiro[3.5]nonan-1-amine|CAS 1781062-62-1 - Benchchem. (n.d.).
  • Spirocyclic Oxetanes: Synthesis and Properties | Request PDF - ResearchGate. (n.d.).
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. (n.d.).
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  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (n.d.).
  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - NIH. (2022, November 28).
  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6).
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Whitepaper: The Spirocyclic Amine Revolution: A Technical Guide to Navigating Novel 3D Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from the planar, two-dimensional landscapes of traditional aromatic scaffolds and venturing into the rich, three-dimensional space of novel molecular architectures.[1][2] Among these, spirocyclic amines have emerged as a particularly powerful class of building blocks. Their inherent rigidity and three-dimensional nature offer unparalleled opportunities to fine-tune molecular properties, enhancing potency, selectivity, and pharmacokinetic profiles.[2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of novel spirocyclic amines. We will delve into the strategic rationale for their use, present detailed synthetic and analytical protocols, and examine their successful application as transformative scaffolds in modern drug discovery.

The Strategic Imperative for Three-Dimensionality: Why Spirocyclic Amines?

For decades, drug discovery has been dominated by "flatland" chemistry, relying heavily on sp2-hybridized aromatic and heteroaromatic rings.[1] While successful, this approach often leads to compounds with challenging physicochemical properties, such as poor solubility and high metabolic liability. The "escape from flatland" initiative seeks to address these issues by increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates, a metric that correlates with improved clinical success.[4]

Spirocycles are quintessential examples of sp3-rich, three-dimensional scaffolds.[5] By definition, they consist of two rings connected by a single, shared quaternary carbon atom.[6] When one or more of these rings contain a nitrogen atom, the resulting spirocyclic amines offer a unique combination of structural and chemical features highly advantageous for drug design.

1.1. Causality of Improved Physicochemical Properties

The introduction of a spirocyclic amine scaffold is not merely a structural change; it is a strategic decision to fundamentally alter a molecule's interaction with its biological environment.

  • Enhanced Solubility and Reduced Lipophilicity: The disruption of planarity and introduction of polar amine functionalities often leads to a significant improvement in aqueous solubility and a reduction in lipophilicity (LogP/LogD).[2][7] This is critical for improving oral bioavailability and reducing off-target toxicities associated with high lipophilicity. For instance, replacing a morpholine ring with various azaspirocycles has been shown to lower LogD values effectively.[4]

  • Metabolic Stability: The quaternary spiro-center and adjacent carbons are sterically hindered and less susceptible to metabolic enzymes like Cytochrome P450s. This "metabolic shielding" can dramatically increase a compound's half-life.[8]

  • Conformational Rigidity: Unlike flexible aliphatic chains, the spirocyclic framework locks the molecule into a limited number of well-defined conformations.[6][9] This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a substantial increase in binding affinity and potency.[5]

  • Vectorial Projection of Substituents: The rigid 3D structure allows for precise, directional projection of functional groups into three-dimensional space, enabling more specific and optimized interactions within a protein's binding pocket.[6]

Table 1: Comparative Physicochemical Properties of Planar vs. Spirocyclic Scaffolds
FeaturePlanar Scaffold (e.g., Piperazine)Spirocyclic Bioisostere (e.g., 2,6-Diazaspiro[3.3]heptane)Rationale for Improvement
Lipophilicity (cLogP) HigherLowerIncreased sp3 character and disruption of planarity reduces lipophilicity.[2]
Aqueous Solubility LowerHigherNon-planar, more polar structure improves interactions with water.[7]
Metabolic Stability Susceptible to N-dealkylation, ring oxidationMore resistantSteric hindrance at the spiro-center and adjacent carbons protects against enzymatic degradation.[8][10]
pKa Typically ~9.8Can be modulatedThe rigid framework alters the electronic environment of the nitrogen, allowing for fine-tuning of basicity.[2]
3D Shape (Fsp3) LowHighBy definition, spirocycles increase the fraction of sp3 carbons, enhancing three-dimensionality.[4]

Synthesis of Novel Spirocyclic Amines: A Practical Workflow

The synthesis of spirocycles was once considered a significant challenge due to the difficulty of constructing the quaternary spiro-center.[6] However, modern synthetic methodologies have made these scaffolds increasingly accessible. Strategies include metal-catalyzed spirocyclizations, cycloaddition reactions, and multicomponent reactions.

Below is a representative, self-validating workflow for the synthesis, purification, and characterization of a novel spirocyclic diamine scaffold, adapted from established methodologies.[11]

Diagram 1: General Synthesis and Analysis Workflow

Caption: Workflow from synthesis to characterized spirocyclic amine.

Experimental Protocol: Synthesis of a Spiro[4.5]decane-1,7-diamine Scaffold

This protocol outlines a key ring-closing metathesis (RCM) step for forming the spirocyclic core.

Step 1: Olefin Precursor Synthesis (Not Detailed)

  • Begin with a suitable ketone, which is subjected to sequential alkylation with two different amine-containing alkenyl magnesium bromides to form a di-alkene amino alcohol precursor. This precursor is then protected (e.g., as a trifluoroacetamide) before the key cyclization step.[11]

Step 2: Ring-Closing Metathesis (RCM)

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the di-alkene precursor (1.0 eq).

  • Solvent: Dissolve the precursor in dry, degassed toluene (0.01 M concentration). Causality: Toluene is a common high-boiling solvent for RCM; degassing is crucial to prevent catalyst deactivation by oxygen.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol %) to the solution under an inert atmosphere (e.g., Argon or Nitrogen). Causality: Grubbs II is a robust, well-established catalyst for forming sterically hindered cyclic olefins.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and add ethyl vinyl ether (20 eq) to quench the catalyst. Stir for 1 hour. Causality: Ethyl vinyl ether reacts with the active catalyst, forming an inactive species that is easily removed.

Step 3: Work-up and Purification

  • Concentration: Remove the toluene under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected spirocyclic olefin.

Step 4: Reduction and Deprotection

  • Hydrogenation: Dissolve the purified olefin in methanol and add Palladium on carbon (10% w/w). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete (monitored by LC-MS). Causality: This step reduces the double bond to form the saturated spirocyclic alkane.

  • Deprotection: Filter the reaction mixture through Celite to remove the catalyst. Treat the filtrate with a base (e.g., K2CO3 in methanol/water) to hydrolyze the trifluoroacetamide protecting groups.

  • Final Purification: After an aqueous workup and extraction, purify the final spirocyclic diamine product via preparative HPLC or crystallization.

Structural Validation: The Self-Validating System

Confirming the structure and purity of a novel spirocyclic amine is non-negotiable. A combination of chromatographic and spectroscopic techniques provides a self-validating system, where data from each method must be consistent with the proposed structure.

Protocol: Purification and Purity Analysis by HPLC
  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column (Preparative): C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. B: Acetonitrile + 0.1% of the same acid. Causality: The acid modifier improves peak shape for basic amines and ensures reproducibility.

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Detection: 214 nm and 254 nm.

  • Purity Check (Analytical): Use an analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm) with a faster gradient to confirm the purity of the final compound is >95%.

Protocol: Structural Characterization by NMR and MS
  • Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

    • ¹H NMR: Confirms the presence of all protons and their connectivity through coupling patterns. The complexity of the aliphatic region is characteristic of the rigid spirocyclic scaffold.

    • ¹³C NMR: Confirms the number of unique carbons. The quaternary spiro-carbon will appear as a distinct, low-intensity signal.

    • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for unambiguously assigning all proton and carbon signals, confirming the final spirocyclic structure.[12][13]

  • High-Resolution Mass Spectrometry (HRMS): Use ESI (Electrospray Ionization) to obtain a precise mass measurement. The observed mass should match the calculated exact mass of the protonated molecule [M+H]⁺ to within 5 ppm, confirming the elemental composition.[14]

Table 2: Representative Characterization Data for a Hypothetical Spirocyclic Amine
TechniqueParameterExpected ObservationPurpose
HRMS (ESI+) [M+H]⁺Observed mass matches calculated mass (e.g., 211.2172 obs. vs 211.2174 calc. for C₁₂H₂₆N₂O)Confirms elemental formula.
¹H NMR Chemical Shift (δ)Complex multiplets in the aliphatic region (1.5-3.5 ppm).Maps the proton environment.
IntegrationProportional to the number of protons for each signal.Confirms proton count.
¹³C NMR Chemical Shift (δ)Signal around 60-80 ppm for the quaternary spiro-carbon.Confirms carbon skeleton.
Analytical HPLC Purity>95% Area Under Curve (AUC) at 214 nm.Verifies sample purity for biological assays.

Application in Drug Discovery: Bioisosterism and Beyond

Spirocyclic amines are powerful tools for lead optimization, primarily through the strategy of bioisosteric replacement.[15] A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological activity but altered physicochemical properties.[16]

Diagram 2: Bioisosteric Replacement of a Planar Ring

Caption: Scaffold hopping from a flat to a 3D spirocyclic bioisostere.

Spirocyclic amines serve as excellent non-classical bioisosteres for common heterocyclic and aromatic rings.

  • 2,6-Diazaspiro[3.3]heptane is a proven bioisostere for piperazine. Its introduction into the PARP inhibitor Olaparib significantly improved target selectivity and reduced cytotoxicity.[4]

  • 2-Azaspiro[3.3]heptane is used as a constrained replacement for piperidine, offering improved solubility and metabolic stability.[10]

  • Oxa-spirocycles can serve as bioisosteres for benzene rings, dramatically increasing solubility while potentially retaining biological activity.[8][17]

Case Studies: Approved Drugs

The growing impact of spirocyclic scaffolds is evidenced by the increasing number of approved drugs that incorporate them.[1][18] Over half of the clinically used medicines containing a spirocycle were approved in the 21st century.[1][19]

Table 3: Selected FDA-Approved Drugs Featuring Spirocyclic Amine Motifs
Drug NameSpirocyclic ScaffoldTherapeutic AreaYear ApprovedRef.
Buspirone AzaspirodecanedioneAnxiolytic1986[1]
Irbesartan Azaspiro-imidazoline-5-oneAntihypertensive1997
Cevimeline Spiro-quinuclidineSjögren's Syndrome2000
Trilaciclib Diazaspiro[2.5]octaneChemotherapy-induced Myelosuppression2021[1]

Conclusion and Future Outlook

Spirocyclic amines represent a validated and powerful strategy for escaping the chemical "flatland" that has long constrained drug discovery. Their unique three-dimensional structures provide a robust platform for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates.[3][4] While their synthesis was once a barrier, modern catalytic methods and a growing commercial availability of spirocyclic building blocks have made them accessible tools for every medicinal chemist.[2] The continued exploration of novel spirocyclic amine scaffolds, driven by computational design and high-throughput synthesis, will undoubtedly lead to the development of next-generation therapeutics with superior efficacy and safety profiles.[3]

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conformational analysis of 7-oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 7-Oxaspiro[3.5]nonan-2-ylmethanamine

Abstract

Spirocyclic scaffolds are increasingly vital in modern medicinal chemistry for their ability to confer three-dimensional complexity, improve physicochemical properties, and unlock novel intellectual property. The 7-oxaspiro[3.5]nonane framework, which merges a puckered oxetane ring with a flexible cyclohexane ring, represents a scaffold of significant interest. This technical guide provides a comprehensive, multi-platform strategy for the detailed , a representative molecule of this class. We delineate a synergistic approach that combines predictive computational modeling—from broad molecular mechanics searches to high-accuracy density functional theory (DFT) calculations—with definitive experimental validation using advanced Nuclear Magnetic Resonance (NMR) techniques, including Nuclear Overhauser Effect (NOE) spectroscopy and vicinal coupling constant (³JHH) analysis. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale to empower robust structural elucidation and accelerate structure-based drug design.

Introduction: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery

The paradigm of drug discovery has progressively shifted from flat, aromatic-rich molecules towards structures with greater three-dimensionality (3D). This "escape from flatland" is driven by the need to create more specific, potent, and drug-like candidates with improved pharmacological profiles.[1][2] Spirocycles, compounds containing two rings connected by a single quaternary carbon atom, are at the forefront of this movement. Their inherent structural rigidity and defined 3D geometry offer several advantages in drug design, including the ability to reduce conformational freedom, lower lipophilicity (LogP), enhance aqueous solubility, and improve metabolic stability.[1][3]

The 7-oxaspiro[3.5]nonane core is a particularly compelling scaffold. It combines the conformational characteristics of a cyclohexane ring, a ubiquitous motif in natural products and pharmaceuticals, with a strained four-membered oxetane ring. The oxetane moiety is a valuable bioisostere for carbonyls and gem-dimethyl groups and can act as a hydrogen bond acceptor, improving metabolic stability and solubility.[4] The aminomethyl substituent introduces a key basic functional group for forging interactions with biological targets.

A precise understanding of the three-dimensional arrangement of this scaffold is paramount for effective drug design. The orientation of the aminomethyl group relative to the spirocyclic core dictates how the molecule presents its pharmacophoric features to a target protein. Therefore, a rigorous conformational analysis is not an academic exercise but a critical step in building robust structure-activity relationships (SAR). This guide presents an integrated workflow for elucidating the dominant conformation(s) of this compound.

Structural Overview and Potential Conformations

The conformational landscape of this compound is primarily defined by the interplay between its two constituent rings.

  • Cyclohexane Ring: To minimize angle and torsional strain, the cyclohexane ring overwhelmingly adopts a non-planar chair conformation .[5][6] This ring can undergo a "ring flip" to an alternative chair conformation, interconverting axial and equatorial substituent positions.

  • Oxetane Ring: The four-membered oxetane ring is not planar, adopting a puckered conformation to relieve some of its inherent ring strain (approx. 25.5 kcal/mol).[4]

  • Aminomethyl Substituent: The C2-methanamine group can be positioned in two distinct orientations relative to the mean plane of the cyclohexane ring, which can be described as pseudo-axial or pseudo-equatorial.

The central conformational question revolves around the cyclohexane chair equilibrium. The spiro-fused oxetane ring acts as a substituent on the cyclohexane, and the entire aminomethyl-oxetane moiety will have a preference for either the axial or equatorial position. This leads to two principal chair conformers, each with the aminomethyl group in a unique spatial orientation. Further complexity arises from the potential for intramolecular hydrogen bonding between the amine (-NH₂) and the oxetane oxygen, which could stabilize certain conformations.

G cluster_A Conformer A (Equatorial Oxetane) cluster_B Conformer B (Axial Oxetane) A Cyclohexane Chair 1 (Oxetane Equatorial) B Cyclohexane Chair 2 (Oxetane Axial) A->B Ring Flip (Energy Barrier) caption Fig 1. Cyclohexane ring flip equilibrium.

Caption: Fig 1. Cyclohexane ring flip equilibrium.

Computational Conformational Analysis: A Predictive Framework

Computational chemistry provides a powerful, predictive lens to explore the potential energy surface of a molecule and identify its most stable conformers. A tiered approach, leveraging the speed of Molecular Mechanics (MM) for broad exploration and the accuracy of Density Functional Theory (DFT) for refinement, is highly effective.[7][8]

G start Initial 3D Structure mm_search Conformational Search (Molecular Mechanics, e.g., MMFF94) start->mm_search cluster Cluster & Rank by Energy mm_search->cluster dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p), with solvent model) cluster->dft_opt Select unique low-energy conformers analysis Analyze Results: Relative Energies, Dihedral Angles, Boltzmann Populations dft_opt->analysis output Predicted Low-Energy Conformers analysis->output

Caption: Fig 2. Computational analysis workflow.

Protocol: Conformational Search using Molecular Mechanics

The objective of this step is to efficiently sample a wide range of possible conformations to ensure the global minimum is not missed.

  • Structure Preparation: Build the 3D structure of this compound in a molecular editor. Ensure correct atom types and hybridization.

  • Force Field Selection: Choose a robust force field suitable for organic molecules, such as MMFF94 or OPLS3e. These force fields are parameterized to handle the diverse atom types present.[9]

  • Search Algorithm: Employ a conformational search algorithm. A low-mode dynamics search is often efficient, as it explores conformations along low-frequency vibrational modes, which correspond to the largest structural changes.[9] Alternatively, a systematic search rotating all rotatable bonds can be used, though it is more computationally intensive.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization using the selected force field to find the nearest local energy minimum.

  • Clustering: The resulting conformers are clustered based on RMSD (Root Mean Square Deviation) and ranked by their steric energy. A representative structure from each of the lowest-energy clusters is advanced to the next stage.

Protocol: Geometry Optimization and Energy Calculation with DFT

This step refines the geometries and provides accurate relative energies for the most promising conformers identified by molecular mechanics.

  • Input Preparation: Use the lowest-energy, unique conformers from the MM search as starting geometries.

  • Method Selection: Choose a DFT functional and basis set that offers a good balance of accuracy and computational cost. The B3LYP functional with the 6-31G(d,p) basis set is a widely accepted standard for organic molecules.[10][11]

  • Solvation Model: To better approximate a biological or solution-phase environment, include an implicit solvation model, such as the Polarization Continuum Model (PCM), specifying a solvent like water or DMSO.

  • Calculation Type: Perform a full geometry optimization followed by a frequency calculation. The absence of imaginary frequencies confirms that a true energy minimum has been located.

  • Energy Calculation: Record the final electronic energy (including zero-point vibrational energy correction) for each optimized conformer.

Data Presentation: Summarizing Computational Results

The DFT results should be tabulated to allow for clear comparison. The relative energy (ΔE) of each conformer with respect to the global minimum is used to calculate the Boltzmann population at a given temperature (e.g., 298 K), which predicts the percentage of each conformer present at equilibrium.

Table 1: Calculated Relative Energies and Populations of Conformers

Conformer ID Description ΔE (kcal/mol) Boltzmann Population (%) at 298 K Key Dihedral Angle (e.g., C1-C6-C5-C4)
Conf-1 Equatorial Oxetane 0.00 95.5 +55.2°
Conf-2 Axial Oxetane 2.05 4.4 -54.8°
Conf-3 Twist-Boat 4.50 0.1 +30.1°

(Note: Data are hypothetical and for illustrative purposes only)

Experimental Validation: NMR Spectroscopic Techniques

While computational modeling provides a strong hypothesis, it must be corroborated with experimental data. High-resolution NMR spectroscopy is the most powerful tool for elucidating solution-state conformations.[12]

G cluster_NMR NMR Data Acquisition cluster_Analysis Data Interpretation cluster_Logic Structural Deduction nmr_1h 1D ¹H NMR j_coupling Extract ³JHH Coupling Constants nmr_1h->j_coupling nmr_2d 2D NOESY / ROESY noe_corr Identify NOE Correlations nmr_2d->noe_corr karplus Apply Karplus Equation (Dihedral Angles) j_coupling->karplus dist_map Map Spatial Proximity (< 5 Å) noe_corr->dist_map model Validated 3D Conformational Model karplus->model dist_map->model

Caption: Fig 3. Logic flow for NMR-based conformational analysis.

Protocol: Determining Relative Stereochemistry with Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE is a through-space phenomenon that results in signal enhancement between protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity.[13][14] This makes it ideal for determining the relative orientation of substituents.

  • Experiment Setup: Acquire a 2D NOESY (or ROESY for molecules with intermediate tumbling rates) spectrum. A mixing time of 500-800 ms is typically appropriate for small molecules.

  • Data Analysis: Look for cross-peaks that connect protons from the aminomethyl group to protons on the cyclohexane ring.

  • Causality and Interpretation:

    • If the oxetane is equatorial: Strong NOEs would be expected between the pseudo-axial proton at C2 and the axial protons at C1 and C3 of the cyclohexane ring.

    • If the oxetane is axial: NOE correlations would be observed between the protons on the oxetane ring/substituent and the other axial protons at C1, C3, and C5 of the cyclohexane ring (i.e., 1,3-diaxial interactions).

    • The presence or absence of these key correlations provides direct, compelling evidence for a specific conformation.[13]

Protocol: Probing Dihedral Angles via ³JHH Coupling Constants

The magnitude of the vicinal (three-bond) proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation.[15][16]

  • Spectrum Acquisition: Obtain a high-resolution 1D ¹H NMR spectrum with excellent digital resolution to ensure accurate measurement of coupling constants.

  • Measurement: Carefully measure the J-values (in Hz) for the protons on the cyclohexane ring, particularly the couplings between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons.

  • Causality and Interpretation:

    • A rigid chair conformation will exhibit characteristic coupling constants.

    • Axial-Axial (³J_ax,ax): Typically large (8-13 Hz), corresponding to a dihedral angle of ~180°.

    • Axial-Equatorial (³J_ax,eq) & Equatorial-Equatorial (³J_eq,eq): Typically small (2-5 Hz), corresponding to dihedral angles of ~60°.

    • Observing a set of large (diaxial) and small (axial-equatorial) coupling constants for the cyclohexane ring protons is strong confirmation of a dominant chair conformation.[16] If the ring were rapidly flipping, an averaged J-value would be observed.

Synthesizing the Data: A Cohesive Conformational Model

The power of this approach lies in the integration of predictive theory and experimental observation.

  • Correlation: The lowest-energy conformer predicted by DFT calculations should be structurally consistent with the NMR data. For example, the key inter-proton distances in the calculated Conf-1 (from Table 1) should be less than 5 Å where strong NOEs are observed experimentally. The dihedral angles in Conf-1 should also correspond to the ³JHH values measured via the Karplus relationship.

  • Validation: When the computational and experimental data converge, it provides a high-confidence, self-validating model of the predominant solution-state conformation of the molecule.

  • Discrepancies: If the NMR data suggests a different conformation than the DFT global minimum, or indicates a mixture of states (e.g., through averaged coupling constants), it points to a more complex dynamic equilibrium. This could necessitate more advanced computational methods (e.g., molecular dynamics simulations) or reveal limitations in the chosen DFT functional or solvent model.

Conclusion: Implications for Drug Design

The rigorous, multi-faceted methodology detailed in this guide enables the unambiguous determination of the preferred three-dimensional structure of this compound. Establishing this conformational model is a cornerstone of rational drug design. It allows researchers to:

  • Understand SAR: Correlate specific spatial arrangements of functional groups with biological activity.

  • Guide Synthesis: Prioritize the synthesis of analogs that lock in or favor the active conformation.

  • Perform In Silico Modeling: Use the correct, low-energy conformer for docking studies and virtual screening, leading to more accurate predictions of ligand-receptor binding.[1]

By investing in a thorough conformational analysis, drug development teams can make more informed decisions, reduce attrition rates, and ultimately accelerate the journey from a promising scaffold to a clinical candidate.

References

  • Kojić, M., et al. (2020). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. Available at: [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Butts, C. P., et al. (2020). Reference-free NOE NMR analysis. Chemical Science. Available at: [Link]

  • Hoye, T. R., et al. (2004). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • University of California, Davis. (2022). Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

  • Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

  • Wikipedia. (2023). Cyclohexane conformation. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Available at: [Link]

  • Myers, C. A. (2022). Turning density functional theory calculations into molecular mechanics simulations. Scholars Archive, University of Central Florida. Available at: [Link]

  • Crawford, J. (2021). Conformational Searches Using Molecular Mechanics. YouTube. Available at: [Link]

  • Kim, K. S. (2014). Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. Accounts of Chemical Research. Available at: [Link]

  • Burian, T., & Pochorovski, I. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Gotor, V., et al. (2008). Asymmetric Synthesis of Three- and Four-Membered Ring Heterocycles with More than One Heteroatom. Wiley-VCH. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 7-oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 7-oxaspiro[3.5]nonan-2-ylmethanamine, with a focus on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document outlines not only the theoretical importance of these parameters but also provides detailed, actionable protocols for their experimental determination. The inherent three-dimensional structure of spirocyclic scaffolds like this compound is of increasing interest in medicinal chemistry for its potential to enhance metabolic stability and improve solubility profiles.[1] This guide serves as a practical manual for characterizing this promising chemical entity.

Introduction to this compound and the Significance of Physicochemical Profiling

This compound is a unique bicyclic compound featuring a spirocyclic junction between a tetrahydropyran ring and a cyclobutane ring, with a primary amine functionality.[2] This distinct molecular architecture imparts a rigid three-dimensional scaffold that can be advantageous for biological target engagement.[2] The primary amine group serves as a basic center and a potential site for hydrogen bonding and further derivatization, while the ether oxygen in the tetrahydropyran ring acts as a hydrogen bond acceptor, contributing to the molecule's polarity.[2]

In drug discovery and development, a thorough understanding of a compound's solubility and stability is paramount. Poor solubility can hinder absorption and lead to low bioavailability, while chemical instability can result in the formation of degradation products that may be inactive or even toxic.[3][4] Therefore, the early and accurate assessment of these properties is crucial for the successful progression of a drug candidate. This guide will provide the foundational knowledge and experimental frameworks to comprehensively evaluate this compound.

Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its biopharmaceutical properties. For a basic compound like this compound, solubility is expected to be pH-dependent. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve chemical stability during storage.[2]

Theoretical Considerations

The presence of the primary amine suggests that the solubility of this compound will be significantly higher in acidic aqueous solutions due to the formation of the protonated, more polar ammonium species. Conversely, in neutral to basic media, the free base will predominate, likely leading to lower aqueous solubility. The ether linkage may also contribute to aqueous solubility through hydrogen bonding with water molecules.

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in a drug discovery context: kinetic and thermodynamic solubility.

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer. This method is particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <2%) to minimize its effect on solubility.

  • Incubation and Precipitation Detection: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). The formation of precipitate is detected by measuring turbidity using a nephelometer or by UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that does not show precipitation.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but also more accurate measure, typically performed on crystalline material. The shake-flask method is the gold standard for this determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid this compound (or its hydrochloride salt) to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, isopropanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it appropriately. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the thermodynamic solubility in units of mg/mL or µg/mL.

Expected Solubility Profile and Data Presentation

The solubility data for this compound should be summarized in a clear and concise table for easy comparison across different solvent systems.

Solvent/Buffer pH Solubility Type Expected Solubility Range
Deionized Water~8-9 (free base)ThermodynamicLow to Moderate
Phosphate-Buffered Saline (PBS)7.4ThermodynamicModerate
0.1 M HCl1.0ThermodynamicHigh
Simulated Gastric Fluid (without pepsin)1.2ThermodynamicHigh
Simulated Intestinal Fluid (fasted state)6.5ThermodynamicModerate to High
EthanolN/AThermodynamicHigh
IsopropanolN/AThermodynamicModerate
DMSON/AN/AVery High

Stability Assessment of this compound

Evaluating the chemical stability of a drug candidate is a critical, non-negotiable step in pharmaceutical development. Forced degradation (or stress testing) studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies are essential for developing stability-indicating analytical methods.[5][6]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those it would encounter during storage and handling. The goal is to induce degradation to a limited extent (typically 5-20%) to allow for the identification of degradation products without complete destruction of the parent molecule.[7]

Protocol for Forced Degradation Studies:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60-80°C) for a specified period, taking samples at various time points. Neutralize the samples before analysis.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. Heat as for acidic hydrolysis and neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or slightly elevated temperature and protect it from light.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for an extended period. Also, expose a solution of the compound to heat.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.[5]

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.

Potential Degradation Pathways

For this compound, several potential degradation pathways can be hypothesized:

  • Oxidation: The primary amine is susceptible to oxidation, potentially forming a hydroxylamine or nitroso derivative. The carbon atom adjacent to the ether oxygen could also be a site of oxidation.

  • Reaction with Excipients: The primary amine can potentially react with certain excipients, such as reducing sugars, leading to the formation of adducts.

  • Ring Opening: While the spirocyclic system is generally stable, extreme pH and temperature conditions could potentially lead to the opening of the tetrahydropyran or cyclobutane rings.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a table summarizing the percentage of degradation under each stress condition and the number of degradation products detected.

Stress Condition Reagent/Condition Time Temperature % Degradation No. of Degradants
Acidic Hydrolysis0.1 M HCl24 h80°C
Basic Hydrolysis0.1 M NaOH24 h80°C
Oxidation3% H₂O₂24 hRT
Thermal (Solid)Dry Heat7 days80°C
Thermal (Solution)Heat7 days80°C
PhotolyticUV/Vis Light24 hRT

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products.

  • HPLC-UV: A reversed-phase HPLC method with UV detection is a standard approach for routine analysis and purity determination. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.

  • LC-MS/MS: For the identification of unknown degradation products and for highly sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8][9] This technique provides molecular weight and structural information, which is invaluable for elucidating degradation pathways.

Visualization of Experimental Workflows

Solubility Determination Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well Plate A->B C Transfer to Aqueous Buffer B->C D Incubate & Detect Precipitation (Nephelometry/UV-Vis) C->D E Add Excess Solid to Solvents F Equilibrate (Shake-Flask, 24-48h) E->F G Separate Solid & Supernatant F->G H Quantify Concentration (HPLC/LC-MS) G->H

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability (Forced Degradation) Workflow

G cluster_0 Stress Conditions A Acidic Hydrolysis (HCl) G Apply Stress Conditions B Basic Hydrolysis (NaOH) C Oxidation (H₂O₂) D Thermal (Heat) E Photolytic (UV/Vis Light) F Prepare Stock Solution of this compound F->G H Sample at Time Points & Neutralize G->H I Analyze by Stability-Indicating LC-MS H->I J Identify & Quantify Degradants I->J

Caption: Workflow for forced degradation stability studies.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its suitability for further development as a therapeutic agent. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate the necessary data to understand the physicochemical behavior of this novel spirocyclic amine. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product derived from this promising scaffold.

References

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 18-32.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • PubChem. (n.d.). 7-oxaspiro[3.5]nonan-2-amine hydrochloride. Retrieved from [Link]

  • Research Journal of Pharmaceutical Technology. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Netpharmalab. (2025). Stability Studies in Pharmaceuticals. Retrieved from [Link]

  • Longdom. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]

  • EMA. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

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Methodological & Application

Application Note & Protocols: Derivatization of 7-Oxaspiro[3.5]nonan-2-ylmethanamine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Oxaspiro[3.5]nonane Scaffold

In the modern paradigm of drug discovery, there is a persistent drive to "escape from flatland"—a concept that encourages the design of molecules with greater three-dimensionality.[1] Spirocyclic systems, which feature two rings joined by a single common atom, are exemplary scaffolds in this pursuit.[1][2][3] Their rigid, non-planar structures offer a powerful tool to orient pharmacophoric elements in precise spatial arrangements, potentially enhancing binding affinity and selectivity for biological targets.[2][4]

The 7-oxaspiro[3.5]nonane scaffold, incorporating an oxetane ring fused to a cyclohexane ring, is of particular interest. This motif introduces several advantageous physicochemical properties:

  • Increased sp³ Character: The high fraction of sp³-hybridized carbons (Fsp³) is correlated with a higher probability of clinical success, as it often leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems.[5]

  • Modulation of Physicochemical Properties: The incorporation of this spirocycle can favorably modulate key drug-like properties such as lipophilicity (LogP/LogD) and aqueous solubility.[2][5]

  • Novel Chemical Space: It provides access to unique and patentable chemical matter, a crucial aspect of pharmaceutical development.[4]

The primary amine of 7-oxaspiro[3.5]nonan-2-ylmethanamine serves as a versatile synthetic handle. This nucleophilic center allows for a multitude of derivatization strategies, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide details robust protocols for three fundamental derivatization reactions: N-Acylation, N-Sulfonylation, and Reductive Amination.

Core Derivatization Strategies and Rationale

The primary amine is a strong nucleophile, readily reacting with a variety of electrophiles. The choice of derivatization strategy is dictated by the desired modification to the parent molecule's properties.

G cluster_input Core Scaffold cluster_reactions Derivatization Reactions cluster_products Resulting Functional Groups cluster_properties Modulated Physicochemical & Pharmacological Properties Start 7-Oxaspiro[3.5]nonan- 2-ylmethanamine Acylation N-Acylation Start->Acylation R-COOH, Coupling Agent Sulfonylation N-Sulfonylation Start->Sulfonylation R-SO₂Cl, Base ReductiveAmination Reductive Amination Start->ReductiveAmination R-CHO/R₂CO, Reducing Agent Amide Amide (R-CO-NH-) Acylation->Amide Sulfonamide Sulfonamide (R-SO₂-NH-) Sulfonylation->Sulfonamide SecondaryAmine Secondary/Tertiary Amine (R-CH₂-NH-) ReductiveAmination->SecondaryAmine Properties Target Affinity Solubility Lipophilicity (LogP) Metabolic Stability Cell Permeability H-Bonding Capacity Amide->Properties Sulfonamide->Properties SecondaryAmine->Properties

Protocol 1: N-Acylation (Amide Bond Formation)

N-acylation is one of the most fundamental and widely used reactions in medicinal chemistry.[6][7] The resulting amide bond is a stable, planar unit that can participate in hydrogen bonding, a key interaction in ligand-receptor binding. This protocol describes a standard and highly reliable peptide coupling approach.

Expertise & Rationale: Directly reacting a carboxylic acid and an amine is generally inefficient. We employ a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid by forming a highly reactive intermediate. This intermediate is then readily attacked by the primary amine. A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acid formed during the reaction and to maintain an optimal pH for the coupling, preventing protonation of the primary amine which would render it non-nucleophilic. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic substrates.

G A 1. Dissolve Amine, Carboxylic Acid, & HATU in DCM B 2. Add DIPEA (Base) A->B C 3. Stir at RT (1-4 hours) B->C D 4. Monitor by TLC or LC-MS C->D E 5. Aqueous Workup (Wash with aq. NaHCO₃, brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Purified Amide Product G->H

Detailed Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) to a final concentration of approximately 0.1 M with respect to the amine.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the stirred solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Reagent/ParameterMolar Equiv.Purpose
Amine1.0Starting Material
Carboxylic Acid1.1Acylating Agent
HATU1.2Coupling Agent
DIPEA3.0Non-nucleophilic Base
Solvent-Anhydrous DCM
Temperature-Room Temperature

Protocol 2: N-Sulfonylation (Sulfonamide Formation)

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous approved drugs. It is a metabolically robust, non-basic hydrogen bond donor and acceptor. The synthesis is typically straightforward, involving the reaction of the amine with a sulfonyl chloride.[8]

Expertise & Rationale: This reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and the solvent. It neutralizes the HCl byproduct and catalyzes the reaction. A common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.[9] To minimize this, the sulfonyl chloride is added slowly to a cooled solution of the amine, ensuring its concentration remains low.

Detailed Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (2.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the desired sulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Reagent/ParameterMolar Equiv.Purpose
Amine1.0Starting Material
Sulfonyl Chloride1.05Sulfonylating Agent
Pyridine or TEA2.0Base and/or Solvent
Solvent-Pyridine or Anhydrous DCM
Temperature-0 °C to Room Temperature

Protocol 3: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting the primary amine into a secondary or tertiary amine.[10][11] This reaction expands the accessible chemical space by introducing a flexible alkyl linker.

Expertise & Rationale: The reaction proceeds in two stages: the initial formation of an imine intermediate via condensation of the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the amine.[12][13] We use Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent. STAB is a mild and selective hydride donor that readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[14] The reaction is often performed in a non-protic solvent like 1,2-dichloroethane (DCE) or DCM. A small amount of acetic acid can be added to catalyze imine formation.

G A 1. Combine Amine & Carbonyl (Aldehyde/Ketone) in DCE B 2. Stir for 30 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Reducing Agent) B->C D 4. Stir at RT (2-16 hours) C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Extract, Dry, Concentrate E->F G 7. Purify Product F->G H Purified Secondary Amine G->H

Detailed Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the solution. The reaction may effervesce slightly.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS for the disappearance of the imine intermediate and starting amine.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. A basic wash of the column (pre-flushing with hexanes containing 1% triethylamine) may be necessary to prevent product streaking.

Conclusion

The this compound scaffold is a valuable building block for medicinal chemistry, offering a three-dimensional framework to build upon. The primary amine handle provides a reliable point for diversification using robust and well-established synthetic methodologies. The protocols for N-acylation, N-sulfonylation, and reductive amination detailed herein provide researchers with a solid foundation for creating diverse libraries of compounds, enabling the systematic optimization of pharmacokinetic and pharmacodynamic properties in the pursuit of novel therapeutics.

References

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]

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  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Kovalenko, S., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(8), 13837–13853. Available at: [Link]

  • ACS Publications. (n.d.). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

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  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

  • ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Available at: [Link]

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The Spirocyclic Advantage: 7-Oxaspiro[3.5]nonan-2-ylmethanamine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds. The "escape from flatland" has led to a surge in the exploration of three-dimensional molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs.[2][3] Their inherent rigidity and ability to project substituents into distinct vectors in three-dimensional space offer a powerful tool for optimizing ligand-protein interactions.[3][4]

This application note details the utility of 7-oxaspiro[3.5]nonan-2-ylmethanamine , a promising building block that introduces a unique spirocyclic scaffold containing a tetrahydropyran ring fused to a cyclobutane moiety. This guide provides an overview of its synthetic accessibility and detailed protocols for its incorporation into more complex molecules via two fundamental transformations: amide bond formation and reductive amination. These methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage the structural benefits of this spirocyclic amine.

Synthetic Accessibility of the Core Scaffold

While a dedicated synthetic protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis is highly plausible through established chemical transformations starting from commercially available precursors. The presence of listings for key intermediates such as 7-oxaspiro[3.5]nonane-2-carbaldehyde [5] and 7-oxaspiro[3.5]nonane-2-carbonitrile [6] provides a clear and direct path to the target primary amine.

A proposed synthetic workflow is outlined below:

G cluster_0 Plausible Synthetic Pathways Start 7-Oxaspiro[3.5]nonane-2-carbaldehyde or 7-Oxaspiro[3.5]nonane-2-carbonitrile Reductive_Amination Reductive Amination (e.g., NH3, H2, Pd/C or NaBH3CN) Start->Reductive_Amination Nitrile_Reduction Nitrile Reduction (e.g., LiAlH4 or H2, Raney Ni) Start->Nitrile_Reduction Target This compound Reductive_Amination->Target Nitrile_Reduction->Target

Caption: Proposed synthetic routes to this compound.

The aldehyde precursor can be converted to the primary amine via direct reductive amination, while the nitrile can be reduced using standard hydride reagents or catalytic hydrogenation.

Application in Complex Molecule Synthesis: Key Protocols

The primary amine functionality of this compound serves as a versatile handle for elaboration into a diverse array of more complex structures. Below are detailed, field-proven protocols for two of the most fundamental and widely utilized transformations in medicinal chemistry.

Protocol 1: Amide Bond Formation

The formation of an amide bond is a cornerstone of drug synthesis. The reaction of this compound with a carboxylic acid can be achieved using a variety of coupling agents. The choice of reagent and conditions is often dictated by the steric and electronic properties of the substrates.[1][7]

Workflow for Amide Coupling:

G Start Combine Carboxylic Acid (1.0 eq) and this compound (1.1 eq) in an inert solvent (e.g., DMF, DCM). Add_Coupling Add Coupling Reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Start->Add_Coupling React Stir at room temperature for 2-16 hours. Monitor reaction progress by TLC or LC-MS. Add_Coupling->React Workup Perform aqueous workup to remove water-soluble byproducts. React->Workup Purify Purify the crude product by flash column chromatography. Workup->Purify Product Desired Amide Product Purify->Product

Caption: General workflow for amide bond formation.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the desired carboxylic acid (1.0 equivalent) in an anhydrous, inert solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add this compound (1.0-1.2 equivalents).

  • Addition of Coupling Reagents: To the stirred solution, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Following this, add the coupling reagent (1.1-1.5 equivalents) portion-wise. For challenging couplings, uronium-based reagents like HATU are often effective.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentTypical BaseAdvantagesConsiderations
HATUDIPEAHigh efficiency, fast reaction times, suitable for sterically hindered substrates.[1]Higher cost, potential for side reactions if not used correctly.
EDC/NHSDIPEA, DMAPCost-effective, water-soluble byproducts are easily removed.[8]Can be less effective for challenging substrates.
T3P® (Propylphosphonic Anhydride)Pyridine, DIPEAExcellent for preventing racemization, byproducts are water-soluble.Can be moisture-sensitive.
Acyl Fluoride (in situ)N/AEffective for electron-deficient amines and sterically hindered substrates.[9]Requires a two-step, one-pot procedure.
Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the alkylation of the primary amine of this compound with an aldehyde or ketone.[2][10] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.[11][12][13]

Logical Flow of Reductive Amination:

G Amine This compound Imine_Formation Imine/Enamine Formation (Reversible) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)3, NaBH3CN) Imine_Formation->Reduction Product N-Alkylated Amine Product Reduction->Product

Caption: The two-stage process of reductive amination.

Detailed Step-by-Step Methodology:

  • Reactant Combination: In a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation and is often preferred over the more toxic sodium cyanoborohydride (NaBH₃CN).[10]

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as determined by TLC or LC-MS (typically 1-12 hours).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: A Gateway to Novel Chemical Space

This compound represents a valuable and synthetically accessible building block for the creation of complex, three-dimensional molecules. Its unique spirocyclic framework is poised to offer significant advantages in the optimization of lead compounds in drug discovery programs. The robust and versatile protocols for amide bond formation and reductive amination provided herein serve as a foundational guide for researchers to effectively incorporate this promising scaffold into their synthetic endeavors, paving the way for the exploration of new and promising chemical space.

References

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Application Notes and Protocols for N-Alkylation of 7-oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. The inherent three-dimensionality and conformational rigidity of spirocycles, such as the 7-oxaspiro[3.5]nonane core, offer a unique vector in chemical space, often leading to improved target specificity, enhanced metabolic stability, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. The primary amine, 7-oxaspiro[3.5]nonan-2-ylmethanamine, serves as a pivotal building block for the elaboration of these complex structures. N-alkylation of this amine is a fundamental transformation that allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological activity.

This comprehensive guide provides detailed, field-proven protocols for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of two robust and widely applicable methods: Reductive Amination and Direct Alkylation . The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to troubleshoot and adapt these methods to their specific needs.

Method 1: Reductive Amination - A Versatile and Controlled Approach

Reductive amination stands as a cornerstone of amine synthesis in medicinal chemistry due to its broad substrate scope, operational simplicity, and the ability to circumvent the over-alkylation issues often associated with direct alkylation methods.[1][2] This one-pot procedure involves the initial formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[1][3]

Mechanistic Rationale

The reaction proceeds in two distinct stages within a single pot. First, the primary amine undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hemiaminal intermediate. This is followed by dehydration to yield an imine. The choice of a mild reducing agent is critical; it must be selective for the imine C=N bond over the starting carbonyl C=O bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH.[1][4]

Experimental Workflow Diagram

G cluster_0 Reductive Amination Workflow start Dissolve this compound and carbonyl compound in solvent imine Stir for 1-2h at RT (Imine Formation) start->imine Step 1 reduction Add NaBH(OAc)₃ portion-wise imine->reduction Step 2 completion Stir until completion (2-24h) reduction->completion Step 3 workup Quench with aq. NaHCO₃ and perform extraction completion->workup Step 4 purification Dry, concentrate, and purify via column chromatography workup->purification Step 5

Caption: One-pot reductive amination workflow.

Detailed Protocol: Synthesis of N-Benzyl-7-oxaspiro[3.5]nonan-2-ylmethanamine

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the amine.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.[1]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-7-oxaspiro[3.5]nonan-2-ylmethanamine.

Troubleshooting and Optimization
Issue Potential Cause Suggested Solution
Low Conversion Incomplete imine formation.Add a catalytic amount of acetic acid to facilitate imine formation. Alternatively, add a dehydrating agent such as anhydrous MgSO₄.
Steric hindrance from a bulky aldehyde/ketone.[5][6]Increase the reaction time and/or temperature. Consider using a more reactive reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol, but be mindful of its toxicity.[4]
Side Product Formation Reduction of the starting aldehyde/ketone.Ensure the use of a mild and selective reducing agent like NaBH(OAc)₃. If using NaBH₄, allow for complete imine formation before adding the reducing agent.[4]

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution is a classical and straightforward method for forming C-N bonds.[7] It involves the reaction of the primary amine with an alkyl halide in the presence of a base. While conceptually simple, this method can be plagued by a lack of selectivity, often leading to over-alkylation to form tertiary amines and even quaternary ammonium salts.[8] However, with careful control of stoichiometry and reaction conditions, selective mono-alkylation can be achieved.[9]

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism, where the lone pair of the nitrogen atom on the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The secondary amine product is often more nucleophilic than the starting primary amine, which can lead to a second alkylation event.

Experimental Workflow Diagram

Caption: Workflow for direct N-alkylation.

Detailed Protocol: Synthesis of N-Ethyl-7-oxaspiro[3.5]nonan-2-ylmethanamine

Materials:

  • This compound (1.0 eq)

  • Ethyl iodide (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile. The use of an excess of the amine (e.g., 2-3 equivalents) can also be employed to favor mono-alkylation, with the excess amine acting as the base.

  • Alkyl Halide Addition: Add ethyl iodide (1.05 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis indicates the consumption of the starting amine. It is crucial to monitor for the appearance of the dialkylated product.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and dialkylated byproduct.

Troubleshooting and Optimization
Issue Potential Cause Suggested Solution
Over-alkylation The secondary amine product is more nucleophilic than the primary amine.Use a slight excess of the primary amine relative to the alkyl halide. Add the alkyl halide slowly to maintain a low concentration.[1] Use a bulky, non-nucleophilic base.
Low Reactivity Poor leaving group on the alkylating agent.Switch from an alkyl chloride or bromide to a more reactive alkyl iodide or triflate.[6]
Steric hindrance.[6]Increase the reaction temperature and/or time. Consider using a more polar aprotic solvent like DMF or DMSO.
No Reaction Base is not strong enough.Use a stronger base such as cesium carbonate or sodium hydride (use with caution).

Concluding Remarks

The N-alkylation of this compound is a critical transformation for generating libraries of novel compounds for drug discovery. Both reductive amination and direct alkylation offer viable pathways to the desired secondary amines. Reductive amination is generally the preferred method due to its superior control over selectivity and reduced risk of over-alkylation. However, direct alkylation remains a useful and straightforward alternative, particularly when the appropriate stoichiometry and reaction conditions are carefully controlled. The choice of method will ultimately depend on the specific alkyl group to be introduced, the scale of the reaction, and the availability of starting materials. The protocols and insights provided herein are intended to serve as a robust starting point for researchers in their synthetic endeavors.

References

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Application Note: 7-Oxaspiro[3.5]nonan-2-ylmethanamine as a Novel Scaffold for Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the prospective application of 7-oxaspiro[3.5]nonan-2-ylmethanamine in the synthesis of next-generation agrochemicals.

Introduction: The Quest for Structural Innovation in Agrochemicals

The development of novel agrochemicals is a critical endeavor to ensure global food security. A significant challenge in this field is the circumvention of pesticide resistance and the creation of compounds with improved efficacy, safety, and environmental profiles. A key strategy to meet these challenges is the exploration of novel chemical scaffolds that introduce three-dimensional complexity and desirable physicochemical properties. This compound, a readily available building block[1], emerges as a compelling candidate for this purpose. While direct applications of this specific molecule in agrochemicals are not yet extensively documented, this note serves as a prospective guide for researchers, leveraging the known benefits of its constituent motifs: the spirocyclic core, the oxetane ring, and the primary amine functionality.

This document outlines the strategic value of this scaffold, provides a rationale for its application, and details a representative synthetic protocol to demonstrate its utility in constructing potential new active ingredients.

The Strategic Value of the this compound Scaffold

The unique structure of this compound is a composite of three key structural elements, each contributing distinct advantages to molecular design in agrochemicals.

  • The Spirocyclic Core: The spiro[3.5]nonane framework imparts significant three-dimensionality. This is a crucial feature for escaping the "flatland" of traditional aromatic compounds, often leading to enhanced binding affinity and selectivity for biological targets. Spirocycles are increasingly utilized in drug and agrochemical discovery to improve physicochemical properties such as solubility and metabolic stability while also opening up new intellectual property space.[2] The agrochemical industry has already seen the successful introduction of spirocyclic compounds, such as the insecticides Spirotetramat and Spiropidion, which are known for their unique modes of action and systemic properties.[3][4][5]

  • The Oxetane Ring: The strained four-membered oxetane ring is a modern and highly valued motif in medicinal and agrochemical chemistry.[6][7] It serves as a versatile bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities. The incorporation of an oxetane ring can lead to significant improvements in aqueous solubility, a reduction in lipophilicity (LogP), and enhanced metabolic stability—all critical parameters for effective agrochemicals.[8][9] Its ability to act as a hydrogen bond acceptor without adding excessive bulk makes it a powerful tool for modulating molecular properties.[8]

  • The Primary Amine Handle: The 2-methanamine group (-CH₂NH₂) is a versatile functional handle that allows for the straightforward incorporation of the entire spirocyclic oxetane scaffold into a target molecule. This primary amine can readily participate in a wide range of well-established chemical transformations, including amide bond formation, reductive amination, urea/thiourea formation, and the synthesis of various nitrogen-containing heterocycles.

The logical relationship between these features and their potential impact on agrochemical design is illustrated below.

G cluster_0 This compound cluster_1 Physicochemical & Structural Impact cluster_2 Potential Agrochemical Benefits A Spirocyclic Core D Increased 3D Complexity (Escape from Flatland) A->D H Novel IP Space A->H B Oxetane Ring E Improved Solubility (LogS) Reduced Lipophilicity (LogP) B->E F Enhanced Metabolic Stability B->F C Primary Amine Handle G Versatile Synthetic Linkage Point C->G I Enhanced Target Binding & Selectivity D->I L Circumvention of Existing Resistance Mechanisms D->L J Improved Systemic Mobility (Phloem & Xylem) E->J K Favorable ADME Profile (Absorption, Distribution, Metabolism, Excretion) F->K G->I H->L

Caption: Key structural features of the scaffold and their projected benefits in agrochemical design.

Prospective Application: Synthesis of a Novel Fungicidal Candidate

To illustrate the utility of this compound, we propose its use in the synthesis of a hypothetical fungicide. Many successful fungicides, such as Boscalid, contain an amide linkage connecting two key fragments. We will therefore design a protocol for the amide coupling of our spirocyclic amine with 2-chloronicotinic acid, a common fragment in several agrochemicals. The resulting molecule, N-((7-oxaspiro[3.5]nonan-2-yl)methyl)-2-chloronicotinamide, represents a novel chemical entity with potential fungicidal activity.

Data Presentation: Physicochemical Advantages of Core Motifs

The rationale for selecting this scaffold is underpinned by the known physicochemical benefits of its core components, as documented in medicinal chemistry literature.

FeatureRepresentative MoietyKey Physicochemical ImpactSupporting Rationale
Reduced Lipophilicity OxetaneLowers LogP compared to carbocyclic or gem-dimethyl analogues.The oxygen atom acts as a hydrogen bond acceptor, increasing polarity and water solubility.[9]
Enhanced Solubility OxetaneIncreases aqueous solubility.The polar nature of the ether linkage improves interactions with water.[8][9]
Metabolic Stability Spirocyclic Core & OxetaneBlocks common sites of metabolic oxidation (e.g., benzylic positions).The spiro center is non-metabolizable, and the oxetane ring is generally more stable to metabolic degradation than other cyclic ethers.[8]
Structural Rigidity Spirocyclic CoreReduces conformational flexibility, locking in a bioactive conformation.A pre-organized conformation can reduce the entropic penalty of binding to a target protein, increasing potency.[2]

Experimental Protocol: Synthesis of a Hypothetical Fungicide

This section provides a detailed, step-by-step methodology for the synthesis of N-((7-oxaspiro[3.5]nonan-2-yl)methyl)-2-chloronicotinamide.

Reaction Scheme: (7-Oxaspiro[3.5]nonan-2-yl)methanamine hydrochloride + 2-Chloronicotinic acid → N-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-2-chloronicotinamide

Materials and Reagents:

  • (7-Oxaspiro[3.5]nonan-2-yl)methanamine hydrochloride (Source: BLDpharm or similar)[1]

  • 2-Chloronicotinic acid (≥98%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer (LC-MS)

Step-by-Step Procedure:

  • Preparation of the Free Amine (In Situ):

    • To a 100 mL round-bottom flask, add (7-oxaspiro[3.5]nonan-2-yl)methanamine hydrochloride (1.0 eq, e.g., 1.94 g).

    • Dissolve the solid in anhydrous DCM (30 mL).

    • Add triethylamine (TEA) (2.5 eq) to the solution at room temperature. Stir for 15 minutes. This neutralizes the hydrochloride salt to generate the free primary amine in situ. Causality Note: The excess base ensures complete deprotonation of the amine hydrochloride and also neutralizes the HCl generated during the subsequent amide coupling reaction.

  • Activation of the Carboxylic Acid:

    • In a separate 50 mL flask, dissolve 2-chloronicotinic acid (1.05 eq) and HOBt (1.1 eq) in anhydrous DMF (10 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add EDC (1.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes. An activated HOBt-ester will form. Causality Note: HOBt is used as an activating agent with EDC to form a less reactive, more stable active ester. This minimizes side reactions and improves the yield of the desired amide product compared to using EDC alone.

  • Amide Coupling:

    • Slowly add the activated carboxylic acid solution from Step 2 to the free amine solution from Step 1 at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC (e.g., using 50% EtOAc in hexanes as the mobile phase). The disappearance of the starting amine will indicate reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM (50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL). Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts (like HOBt). The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 60%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, N-((7-oxaspiro[3.5]nonan-2-yl)methyl)-2-chloronicotinamide, as a solid or viscous oil.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

The following diagram illustrates the experimental workflow.

G start Start prep_amine Step 1: Free Amine Prep (Amine HCl + TEA in DCM) start->prep_amine activate_acid Step 2: Acid Activation (Acid + EDC/HOBt in DMF at 0°C) start->activate_acid coupling Step 3: Amide Coupling (Combine solutions, stir 12-16h at RT) prep_amine->coupling activate_acid->coupling workup Step 4: Aqueous Work-up (Wash with NaHCO3, H2O, Brine) coupling->workup purify Step 5: Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, LC-MS) purify->characterize end End Product: Pure Amide characterize->end

Caption: Workflow for the synthesis of a hypothetical fungicidal amide.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique combination of a rigid, three-dimensional spirocyclic core and a property-enhancing oxetane ring provides a powerful platform for developing next-generation active ingredients. The versatile primary amine handle allows for its seamless integration into established synthetic routes. The protocols and rationale presented in this application note are intended to provide researchers with a solid foundation and inspiration for leveraging this scaffold to address the ongoing challenges in agrochemical discovery.

References

  • "Heterocyclic spiro compounds as pesticides.
  • "(7-Oxaspiro[3.5]nonan-2-yl)methanamine hydrochloride." BLDpharm, CAS 2250243-27-5.
  • "Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals." MDPI.
  • "Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
  • "Heterocyclic spiro compounds as pesticides.
  • "Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents." Taylor & Francis Online.
  • "Oxetane Synthesis via Alcohol C–H Functionalization.
  • "Oxa-spirocycles: synthesis, properties and applications.
  • "Oxetane-containing compounds derived
  • "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." PubMed.
  • "Oxetanes as Versatile Building Blocks in the Total Synthesis of Natural Products: An overview." Cihan University-Erbil Repository.
  • "Insecticidal composition containing spirotetramat and fenpyroximate.
  • "Spiropidion." ChemRobotics.com.
  • "Synthetic Routes to Approved Drugs Containing a Spirocycle." MDPI.
  • "Use of spiropidion.

Sources

Application Notes and Protocols for 7-oxaspiro[3.5]nonan-2-ylmethanamine: A Novel Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document presents a forward-looking exploration of the untapped potential of 7-oxaspiro[3.5]nonan-2-ylmethanamine as a novel chiral ligand in the field of asymmetric catalysis. In the absence of established applications, this guide serves as a comprehensive roadmap for its synthesis and inaugural deployment in a high-impact transformation: the copper-catalyzed asymmetric Henry (nitroaldol) reaction. By leveraging established principles of catalyst design and reaction mechanisms, we provide a robust, hypothetical framework, complete with detailed experimental protocols, to empower researchers to pioneer the use of this promising molecular scaffold.

Introduction: The Rationale for a New Spirocyclic Ligand

The quest for novel chiral ligands is a cornerstone of modern asymmetric catalysis, driving the development of more efficient and selective methods for the synthesis of enantiomerically pure compounds. Spirocyclic frameworks are particularly attractive ligand backbones due to their rigid, three-dimensional structures, which can create a well-defined chiral environment around a metal center.[1] This rigidity often translates into high levels of stereocontrol in catalytic transformations.

While various spirocyclic ligands have been successfully developed, this compound remains an unexplored candidate. Its unique structure, featuring a spiro-fused oxetane and cyclohexane ring system with a primary amine functionality, presents several compelling features:

  • Defined Stereochemistry: The spirocyclic core holds the aminomethyl group in a fixed spatial orientation, which is crucial for effective chiral induction.

  • Bidentate Coordination: The primary amine and the oxetane oxygen can potentially act as a bidentate ligand, forming a stable chelate with a metal catalyst.

  • Tunable Properties: The modular nature of the proposed synthesis allows for future modifications to the spirocyclic backbone to fine-tune the steric and electronic properties of the ligand.

This document outlines a research program to synthesize and evaluate this novel ligand, with a focus on its application in the copper-catalyzed asymmetric Henry reaction, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-nitro alcohols.[1]

Proposed Asymmetric Synthesis of Chiral this compound

The enantioselective synthesis of the target ligand is paramount to its application in asymmetric catalysis. We propose a multi-step synthesis starting from a readily available chiral starting material, as outlined below. This proposed route leverages well-established synthetic transformations, including the Corey-Chaykovsky reaction for the key spiro-oxetane formation.[2][3]

G cluster_0 Synthetic Pathway A Chiral Starting Material (e.g., (R)- or (S)-cyclohex-2-en-1-ol derivative) B Epoxidation and Ring Opening (to install C2-hydroxymethyl precursor) A->B C Oxidation to Ketone B->C D Corey-Chaykovsky Reaction (Formation of Spiro-oxetane) C->D E Introduction of Amino Group (e.g., via reductive amination or azide displacement) D->E F Final Ligand (this compound) E->F

Caption: Proposed synthetic workflow for chiral this compound.

Protocol 1: Synthesis of the Spiro-oxetane Ketone Intermediate

This protocol describes the crucial step of forming the spiro-oxetane ring using the Corey-Chaykovsky reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Chiral 2-formylcyclohexanone derivative-10.0-
Trimethylsulfoxonium iodide220.0712.02.64 g
Sodium hydride (60% in mineral oil)24.0012.00.48 g
Dimethyl sulfoxide (DMSO), anhydrous78.13-20 mL
Tetrahydrofuran (THF), anhydrous72.11-20 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (12.0 mmol, 0.48 g of 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMSO (20 mL) and trimethylsulfoxonium iodide (12.0 mmol, 2.64 g).

  • Heat the mixture to 70 °C for 1 hour or until the evolution of hydrogen gas ceases and a clear solution is formed. Cool the solution to room temperature.

  • In a separate flask, dissolve the chiral 2-formylcyclohexanone derivative (10.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of the ketone to the prepared sulfur ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-oxetane ketone intermediate.

Application in the Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Chiral amine ligands, in combination with copper(II) salts, have proven to be effective catalysts for this transformation.[4][5] We propose the in situ preparation of a copper(II) complex with this compound to catalyze the reaction between an aldehyde and nitromethane.

G cluster_0 Catalytic Cycle A Ligand + Cu(OAc)₂ (Catalyst Formation) B Coordination of Aldehyde and Nitromethane A->B C C-C Bond Formation (Stereocenter created) B->C D Product Release C->D E Catalyst Regeneration D->E E->A

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Protocol 2: Asymmetric Henry Reaction Catalyzed by a Cu(II)-7-oxaspiro[3.5]nonan-2-ylmethanamine Complex

This protocol details the general procedure for the enantioselective Henry reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound (Ligand)155.240.0558.5 mg
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]199.650.0510.0 mg
Aromatic/Aliphatic Aldehyde-1.0-
Nitromethane61.0410.00.61 mL
Ethanol (EtOH), anhydrous46.07-1.5 mL

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (0.055 mmol, 8.5 mg) and copper(II) acetate monohydrate (0.05 mmol, 10.0 mg).

  • Add anhydrous ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex (a color change should be observed).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol, 0.61 mL).

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral β-nitro alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcomes and Data Presentation

The success of this research program will be evaluated based on the yield and enantioselectivity of the asymmetric Henry reaction. A systematic screening of reaction parameters should be conducted to optimize the catalytic system.

Table 1: Proposed Optimization of the Asymmetric Henry Reaction

EntryLigand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
15.5EtOH2524TBDTBD
25.5THF2524TBDTBD
35.5CH₂Cl₂2524TBDTBD
45.5EtOH048TBDTBD
510EtOH048TBDTBD

TBD: To be determined experimentally.

Table 2: Proposed Substrate Scope Evaluation

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde1-phenyl-2-nitroethanolTBDTBD
24-Nitrobenzaldehyde1-(4-nitrophenyl)-2-nitroethanolTBDTBD
34-Methoxybenzaldehyde1-(4-methoxyphenyl)-2-nitroethanolTBDTBD
4Cinnamaldehyde1-nitro-4-phenylbut-3-en-2-olTBDTBD
5Cyclohexanecarbaldehyde1-cyclohexyl-2-nitroethanolTBDTBD

TBD: To be determined experimentally.

Conclusion and Future Directions

This document provides a comprehensive theoretical framework for the synthesis and application of the novel chiral ligand, this compound. The proposed protocols for its synthesis and use in the asymmetric Henry reaction are based on well-established chemical principles and offer a solid starting point for experimental investigation. Successful implementation of this research will not only introduce a new and potentially highly effective ligand to the field of asymmetric catalysis but also open avenues for its application in other important transformations, such as asymmetric reductions, additions, and cyclizations.

References

  • Takita, R., et al. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)₂ Complex. Organic Letters. Available at: [Link]

  • Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Palomo, C., et al. (2005). Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • MDPI. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]

  • National Institutes of Health. (n.d.). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Retrieved from [Link]

  • MDPI. (2018). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu(II)-Aziridine-Functionalized Organophosphorus Compounds. Available at: [Link]

  • MDPI. (2017). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Royal Society of Chemistry. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. Available at: [Link]

Sources

Application Note: A Robust Protocol for Amide Coupling with 7-oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Amide Bond Formation with Structurally Complex Amines

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the realms of pharmaceutical and materials science.[1][2] The ubiquity of the amide functional group in biologically active molecules and advanced materials necessitates reliable and efficient coupling methodologies.[3][4] However, the synthesis of amides from sterically hindered or structurally complex amines, such as 7-oxaspiro[3.5]nonan-2-ylmethanamine, presents a significant challenge where standard protocols may prove inadequate.[4][5][6]

This application note provides a comprehensive and technically detailed guide for the successful amide coupling of this compound with a generic carboxylic acid. We will delve into the rationale behind the selection of reagents and reaction conditions, offering a robust protocol designed to maximize yield and purity while minimizing common side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this unique spirocyclic moiety into their molecular designs.

The 7-oxaspiro[3.5]nonane scaffold introduces conformational rigidity and a three-dimensional architecture that is highly desirable in modern drug discovery. The primary amine functionality appended to this spirocycle, while offering a key vector for molecular elaboration, is situated in a sterically demanding environment. This necessitates the use of highly efficient coupling reagents to overcome the steric hindrance and achieve successful amide bond formation.

Choosing the Optimal Coupling Strategy: A Rationale

For sterically hindered amines, the choice of coupling reagent is paramount to the success of the reaction.[5][6] While numerous amide coupling reagents exist, uronium/aminium and phosphonium salt-based reagents are generally preferred for challenging substrates due to their high reactivity and ability to suppress racemization.[2][7][8]

In this protocol, we will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is widely recognized for its exceptional performance in coupling sterically hindered amino acids and other challenging amines.[7][9][10] Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the amine.[7][10] The presence of the 7-azabenzotriazole (HOAt) moiety in the activated intermediate is thought to accelerate the coupling and minimize side reactions.[7]

To facilitate the reaction, a non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is an excellent choice for this purpose due to its steric bulk, which prevents it from competing with the primary amine as a nucleophile.[9]

Experimental Protocol: Amide Coupling of this compound

This protocol outlines a general procedure for the coupling of a generic carboxylic acid with this compound. Researchers should consider the specific properties of their carboxylic acid and may need to optimize the reaction conditions accordingly.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Stoichiometry (eq.)
Carboxylic Acid (R-COOH)Varies1.0
This compound143.221.1
HATU380.231.2
DIPEA129.242.5
Anhydrous N,N-Dimethylformamide (DMF)73.09-
Dichloromethane (DCM)84.93-
1 M Hydrochloric Acid (HCl)36.46-
Saturated Sodium Bicarbonate (NaHCO₃)84.01-
Brine (Saturated NaCl solution)58.44-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add this compound (1.1 eq.), followed by HATU (1.2 eq.).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq.) to the mixture. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[11]

  • Workup - Quenching: Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Workup - Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess DIPEA and other basic impurities).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (to reduce the solubility of organic compounds in the aqueous layer).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[12]

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental procedure.

AmideCouplingWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dissolve Carboxylic Acid in Anhydrous DMF add_amine 2. Add 7-oxaspiro[3.5]nonan- 2-ylmethanamine & HATU start->add_amine add_base 3. Add DIPEA at 0 °C add_amine->add_base react 4. Stir at Room Temperature (4-12 h) add_base->react monitor 5. Monitor by TLC/LC-MS react->monitor quench 6. Dilute with DCM monitor->quench Reaction Complete wash 7. Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry 8. Dry (MgSO₄) & Concentrate wash->dry purify 9. Flash Chromatography dry->purify product Pure Amide Product purify->product

Caption: Experimental workflow for the amide coupling of this compound.

Mechanism of HATU-Mediated Amide Coupling

The following diagram illustrates the generally accepted mechanism for HATU-mediated amide bond formation.

HATU_Mechanism acid R-COOH Carboxylic Acid carboxylate R-COO⁻ Carboxylate Anion acid->carboxylate + DIPEA - DIPEA·H⁺ base DIPEA Base active_ester R-CO-OAt OAt-Active Ester carboxylate->active_ester + HATU hatu HATU tetrahedral_intermediate Tetrahedral Intermediate active_ester->tetrahedral_intermediate + R'-NH₂ amine R'-NH₂ 7-oxaspiro[3.5]nonan- 2-ylmethanamine amide R-CONH-R' Amide Product tetrahedral_intermediate->amide - HOAt byproduct {HOAt | Byproduct} tetrahedral_intermediate->byproduct

Caption: Mechanism of HATU-mediated amide bond formation.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active ester intermediate.

  • Side Reactions: The formation of byproducts can sometimes be observed. Purification by flash chromatography is typically effective at removing these impurities.[12]

  • Alternative Reagents: If HATU proves ineffective for a particularly challenging substrate, other high-performance coupling reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) could be explored.[1][13][14][15]

  • Solvent Choice: While DMF is a common solvent for amide coupling, other polar aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) can also be used.[16]

Conclusion

This application note provides a robust and well-rationalized protocol for the amide coupling of the sterically demanding primary amine, this compound. By employing a high-performance coupling reagent such as HATU in conjunction with a non-nucleophilic base, researchers can confidently synthesize novel amides incorporating this valuable spirocyclic scaffold. The detailed experimental procedure, coupled with an understanding of the underlying mechanism and potential troubleshooting strategies, will empower scientists in their pursuit of new chemical entities for drug discovery and development.

References

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Biofilm Inhibitor Synthesis. Amide Workup. Available at: [Link]

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  • Wikipedia. HATU. Available at: [Link]

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Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the solid-phase synthesis of derivatives based on the 7-azaspiro[3.5]nonan-1-one core, a scaffold of significant interest in medicinal chemistry.

Spirocycles, ring systems fused at a single atom, are increasingly sought-after motifs in drug discovery. Their inherent three-dimensional and conformationally rigid nature allows for the precise projection of functional groups into three-dimensional space, a significant advantage for achieving potent and selective interactions with biological targets.[1][2] The 7-azaspiro[3.5]nonan-1-one core, in particular, has emerged as a valuable scaffold. It is a key structural feature in novel therapeutics, including GPR119 agonists for metabolic diseases and next-generation Bcl-2 inhibitors for oncology.[3][4][5]

Constructing libraries of molecules based on this core is essential for exploring structure-activity relationships (SAR). Solid-phase organic synthesis (SPOS) provides a robust and efficient platform for this purpose. The advantages of SPOS are numerous: it allows for the use of excess reagents to drive reactions to completion, simplifies purification to mere washing and filtration steps, and is highly amenable to automation and high-throughput parallel synthesis.[3][6]

This guide details a comprehensive solid-phase protocol for assembling the 7-azaspiro[3.5]nonan-1-one core and its subsequent diversification, providing researchers with a practical framework for generating novel compound libraries.

General Synthetic Strategy

The solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one library begins with the immobilization of a piperidine-based building block onto a solid support. This is followed by a sequence of chemical transformations to build the spirocyclic system, diversify the scaffold at key positions, and finally cleave the purified molecules from the resin. The overall workflow is designed for efficiency and modularity, allowing for the generation of a diverse set of final compounds from a common intermediate.

G cluster_resin On-Resin Operations Resin 1. Resin Loading (e.g., 2-Cl-Trt Resin) Elongation 2. Chain Elongation (Acylation) Resin->Elongation Attach Piperidine Scaffold Spiro 3. Spirocyclization (Dieckmann Condensation) Elongation->Spiro Prepare for Cyclization Decarb 4. Decarboxylation Spiro->Decarb Form Spirocycle Diversify 5. Diversification (e.g., N-Alkylation) Decarb->Diversify Expose Diversification Point Cleavage 6. Cleavage from Resin Diversify->Cleavage Generate Final Structures Purify 7. Purification (RP-HPLC) Cleavage->Purify Release Crude Product Product Final Product Library Purify->Product Isolate Pure Compounds

Caption: High-level workflow for the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis. All operations should be performed in a dedicated solid-phase synthesis vessel with a frit for easy filtration.

Protocol 1: Resin Preparation and Building Block Immobilization

Rationale: The choice of 2-chlorotrityl chloride resin is strategic. Its high acid sensitivity allows for the cleavage of the final product under mild acidic conditions that leave many common protecting groups intact, enabling further solution-phase chemistry if desired.[7] N,N-Diisopropylethylamine (DIEA) is used as a bulky, non-nucleophilic base to activate the resin and scavenge the HCl byproduct without competing in the reaction.[8]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.2 mmol/g loading)

  • Fmoc-4-amino-1-Boc-piperidine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Place the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in a fritted reaction vessel.

  • Swell the resin by agitating with anhydrous DCM (10 mL) for 30 minutes. Drain the solvent.[3]

  • In a separate flask, dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq, 1.8 mmol) and DIEA (4.0 eq, 4.8 mmol) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture for 4 hours at room temperature.

  • To cap any remaining reactive trityl chloride sites, add MeOH (1 mL) and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under a high vacuum for several hours. The loading can be determined spectrophotometrically by Fmoc cleavage from a small sample.

Protocol 2: Fmoc-Deprotection and Acylation

Rationale: The Fmoc protecting group is removed with a basic solution of piperidine in DMF.[8] The subsequent acylation step attaches the side chain that will ultimately form the cyclobutanone ring. A coupling agent like HBTU is used to activate the carboxylic acid for efficient amide bond formation.[8]

Materials:

  • Loaded Resin from Protocol 1

  • 20% Piperidine in DMF (v/v)

  • Methyl 3-(chloroformyl)propanoate (or a suitable carboxylic acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA

  • DMF

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain. Repeat with fresh piperidine solution for 20 minutes.[8]

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Acylation: In a separate flask, dissolve methyl 3-carboxypropanoate (3.0 eq), HBTU (2.9 eq), and DIEA (6.0 eq) in DMF. Pre-activate for 5 minutes.

  • Add the activated acid solution to the resin. Agitate for 2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under vacuum. A Kaiser test can be performed to confirm the completion of the acylation (a negative result indicates no free amines).[6]

Protocol 3: Spirocyclization via Dieckmann Condensation and Decarboxylation

Rationale: This is the key ring-forming step. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, driven by a strong base like potassium tert-butoxide.[3] The subsequent decarboxylation is achieved by heating in a mixture of DMSO and water, which hydrolyzes the ester and facilitates the loss of CO2 to yield the target ketone.[3]

Caption: Key spirocyclization and decarboxylation steps on the solid support.

Materials:

  • Resin from Protocol 2

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Swell the resin in anhydrous THF (10 mL) for 30 minutes.

  • Dieckmann Condensation: In a separate flask, dissolve potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL). Add this solution to the resin.

  • Agitate the slurry at 60°C for 8 hours.[3]

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with THF (3 x 10 mL).

  • Decarboxylation: Add a mixture of DMSO (8 mL) and water (0.5 mL) to the resin.[3]

  • Heat the mixture at 120°C for 4 hours.

  • Cool to room temperature, drain, and wash the resin thoroughly with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 4: On-Resin Diversification

Rationale: At this stage, the Boc protecting group on the piperidine nitrogen can be removed to expose a handle for diversification, allowing for the introduction of various R-groups to build a library.

Materials:

  • Resin from Protocol 3

  • Trifluoroacetic acid (TFA) / DCM solution (e.g., 50% v/v)

  • Various alkyl halides or aldehydes for reductive amination

  • Sodium triacetoxyborohydride (for reductive amination)

  • DIEA

Procedure (Example: N-Alkylation):

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Drain and wash with DCM (3x), 10% DIEA in DMF (3x), and DMF (3x).

  • N-Alkylation: Swell the deprotected resin in DMF. Add an alkyl halide (5.0 eq) and DIEA (10.0 eq). Agitate at 50°C overnight.

  • Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under vacuum.

Protocol 5: Cleavage and Final Product Purification

Rationale: A cleavage cocktail, typically containing a high concentration of TFA, is used to release the final compound from the resin. Scavengers like triisopropylsilane (TIS) and water are included to quench reactive cations generated during cleavage.

Materials:

  • Diversified Resin from Protocol 4

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Acetonitrile (ACN) / Water for HPLC

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) and agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin with additional neat TFA (2 x 2 mL).

  • Combine the filtrates and concentrate the volume under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated solution to a flask of cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and dry the pellet under vacuum.[3]

  • Purify the final product by reverse-phase HPLC using a suitable gradient of ACN and water.

Data Presentation: A Representative Library

The following table shows hypothetical characterization data for a small library of 7-azaspiro[3.5]nonan-1-one derivatives synthesized using the described protocols.

Compound IDR-Group StructureYield (%)¹Purity (%)²Mass (m/z) [M+H]⁺
AZS-001 H4598140.11
AZS-002 Benzyl3896230.16
AZS-003 Isopropyl4197182.16
AZS-004 4-Fluorobenzyl3595248.15

¹ Yields are calculated based on the initial loading of the resin. ² Purity determined by HPLC analysis at 214 nm.

Conclusion

The solid-phase methodology detailed here provides a powerful and adaptable route for the synthesis of libraries based on the medicinally relevant 7-azaspiro[3.5]nonan-1-one core. By leveraging the efficiencies of solid-phase chemistry, researchers can rapidly generate diverse sets of novel molecules for biological screening, accelerating the hit-to-lead optimization process in drug discovery programs. The modular nature of the synthesis allows for extensive exploration of the chemical space around this privileged scaffold.

References

  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Pochka, A., et al. (2018). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. Available from: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery.
  • Kulkarni, B. A., et al. (2010). Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. ACS Combinatorial Science. Available from: [Link]

  • Drisko, C. R., et al. (2023). Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • Ganju, P., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Available from: [Link]

  • BenchChem Technical Support. (2025). Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Mykhailiuk, P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available from: [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available from: [Link]

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Application Note: Utilizing 7-oxaspiro[3.5]nonan-2-ylmethanamine for the Synthesis of Conformationally Constrained PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Rigidity in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[][2] A PROTAC molecule is comprised of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.[][2] While significant effort is often focused on the warhead and anchor design, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability of the crucial POI-PROTAC-E3 ligase ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[][3][4]

Traditional PROTAC linkers have often been composed of flexible polyethylene glycol (PEG) or alkyl chains.[5] While synthetically convenient, these linkers can lead to a high degree of conformational flexibility, which may result in an entropic penalty upon binding and the potential for unproductive binding modes. Furthermore, highly flexible linkers can contribute to hydrophobic collapse and aggregation.[6] To overcome these limitations, there is a growing interest in the development of more rigid and structurally defined linkers.[5]

Spirocyclic scaffolds have emerged as a compelling strategy to introduce conformational rigidity into PROTAC linkers.[6] The inherent three-dimensionality of spirocycles can help to pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing ternary complex formation and improving overall degradation efficiency. This application note provides a detailed guide to the synthesis and incorporation of 7-oxaspiro[3.5]nonan-2-ylmethanamine, a novel spirocyclic building block, into PROTAC linkers. The presence of the oxetane ring offers a unique combination of rigidity and improved physicochemical properties, making it an attractive motif for next-generation PROTAC design.

Physicochemical Properties and Design Rationale

The 7-oxaspiro[3.5]nonane core offers several advantages for PROTAC linker design. The spirocyclic nature of the molecule imparts a defined three-dimensional structure, reducing the number of rotatable bonds compared to linear linkers. This conformational constraint can lead to a more favorable energetic profile for ternary complex formation. The oxetane moiety can also improve aqueous solubility and other drug-like properties. The primary amine handle of this compound provides a convenient attachment point for standard amide bond formation reactions, allowing for its versatile incorporation into a PROTAC synthesis workflow.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the warhead and E3 ligase ligand, each with an appropriate functional handle for linker attachment. The spirocyclic linker is then sequentially coupled to these two components. The diagram below illustrates a generalized workflow for the incorporation of this compound into a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_0 Component Synthesis cluster_1 Linker Incorporation cluster_2 Final PROTAC Assembly Warhead Warhead-COOH Intermediate1 Warhead-CONH-Linker-NH₂ Warhead->Intermediate1 Amide Coupling (HATU, DIPEA) E3_Ligand E3 Ligand-PG Deprotection Deprotection E3_Ligand->Deprotection Spiro_Amine H₂N-Linker (this compound) Spiro_Amine->Intermediate1 Intermediate2 Warhead-CONH-Linker-NH-PG Intermediate1->Intermediate2 Protecting Group Introduction (Optional) Intermediate2->Deprotection Amide Coupling Final_PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Deprotection->Final_PROTAC

Caption: General workflow for PROTAC synthesis using an amine-functionalized spirocyclic linker.

Experimental Protocols

Protocol 1: Synthesis of Boc-protected this compound

Step 1: Synthesis of a Spirocyclic Ketone Intermediate

This step would likely involve a multi-step sequence to construct the 7-oxaspiro[3.5]nonan-2-one core. This could be achieved through various organic transformations, potentially including a cycloaddition reaction followed by ring-closing metathesis or other cyclization strategies.

Step 2: Reductive Amination to Introduce the Aminomethyl Group

  • To a solution of the spirocyclic ketone (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 1 M NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

Step 3: Boc Protection of the Primary Amine

  • Dissolve the crude amine from the previous step in dichloromethane (0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).

  • Stir at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to afford the Boc-protected this compound.

Protocol 2: Amide Coupling of the Spirocyclic Linker to a Warhead-COOH

This protocol describes the coupling of the deprotected spirocyclic amine to a carboxylic acid-functionalized warhead. A common and effective coupling reagent, HATU, is used in this example.

Materials:

  • Boc-protected this compound

  • Warhead-COOH (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4 M HCl in 1,4-dioxane

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected spirocyclic amine in a minimal amount of dichloromethane.

  • Add 4 M HCl in 1,4-dioxane (10 eq) and stir at room temperature for 1 hour.

  • Monitor the reaction by LC-MS for complete deprotection.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of this compound. Use this directly in the next step.

Part B: Amide Coupling

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected spirocyclic amine hydrochloride salt (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (3x), followed by saturated aqueous sodium bicarbonate solution (2x), and finally brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired Warhead-Linker conjugate.

Data Summary: Common Amide Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table summarizes common reagents used in PROTAC synthesis.

Coupling ReagentActivating AgentAdditiveTypical SolventKey Features
HATU Uronium Salt-DMF, DCMHigh efficiency, low racemization.
HBTU Uronium SaltHOBtDMF, DCMSimilar to HATU, cost-effective.
EDC CarbodiimideHOBt, OxymaDMF, DCMWater-soluble byproducts, good for large scale.
T3P Phosphonic Anhydride-Ethyl Acetate, THFHigh reactivity, clean workup.

Visualizing the PROTAC Structure

The following diagram illustrates the general structure of a PROTAC molecule, highlighting the central role of the linker.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand (Warhead) Linker Spirocyclic Linker (7-oxaspiro[3.5]nonane) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand

Caption: Schematic of a PROTAC molecule with a spirocyclic linker.

Conclusion

The incorporation of rigid, three-dimensional scaffolds like this compound into PROTAC linkers represents a significant advancement in the rational design of protein degraders. By providing conformational constraint and potentially improving physicochemical properties, these novel linkers can lead to PROTACs with enhanced potency and better drug-like characteristics. The protocols outlined in this application note provide a practical framework for the synthesis and integration of this promising new building block into PROTAC discovery programs.

References

  • Maple, H. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 2(4), 946-966.
  • Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Walker, D. H., et al. (2020). Degraders targeting both IRAK4 and IMiD substrates show combinatorial effects leading to broader activity with durable and complete regressions in MYD88 mutant lymphoma xenografts in vivo. Cancer Research, 80(16_Supplement), 5222-5222.
  • Gao, H., et al. (2023). DiffPROTACs is a deep learning-based generator for proteolysis targeting chimeras.
  • Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN113278155A.
  • Ji, X., et al. (2023). Discovery and Characterization of RP03707: A Highly Potent and Selective KRASG12D PROTAC. Journal of Medicinal Chemistry, 66(10), 6788–6802.
  • An, S., & Fu, L. (2022). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. Cancers, 14(19), 4814.
  • Scott, J. S., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 827–833.
  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences Blog.
  • BroadPharm. (2022).
  • Issa, F., et al. (2021). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 26(11), 3249.
  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem Website.
  • DUCKERT, H., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-36.
  • MedChemExpress. (n.d.). 7-Boc-(7-Azaspiro[3.5]nonane)-2-methanamine. MedChemExpress Website.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem Website.
  • Angene Chemical. (n.d.). 2-oxaspiro[3.5]nonan-7-ylmethanamine. Angene Chemical Website.

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Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 7-Oxaspiro[3.5]nonan-2-ylmethanamine

Spirocyclic systems have garnered significant attention in medicinal chemistry as valuable bioisosteres for commonly used carbocyclic rings. Their inherent three-dimensionality and conformational rigidity can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Specifically, spirocyclic amines, such as this compound, are sought-after building blocks for the synthesis of novel therapeutics. The incorporation of the oxaspiro[3.5]nonane moiety, in particular, can enhance properties like metabolic stability and aqueous solubility.

However, the synthesis of these complex three-dimensional structures, especially on a large scale, presents considerable challenges. This application note provides a comprehensive and scalable two-step synthetic route to this compound, starting from the key intermediate, 7-oxaspiro[3.5]nonan-2-one. The described protocols are designed to be robust and transferable from a laboratory setting to a pilot plant or manufacturing scale, addressing the needs of researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

The overall synthetic strategy is a two-step process commencing from the spirocyclic ketone. The first step involves a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by a one-pot catalytic hydrogenation to concurrently reduce the alkene and nitrile functionalities to yield the target primary amine.

G cluster_0 Starting Material cluster_1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_2 Step 2: Catalytic Hydrogenation A 7-Oxaspiro[3.5]nonan-2-one B (7-Oxaspiro[3.5]nonan-2-ylidene)acetonitrile A->B Protocol 1 D This compound B->D Protocol 2 C Diethyl cyanomethylphosphonate, NaH E H2, Raney Nickel

Caption: Overall synthetic workflow for the preparation of this compound.

Protocol 1: Synthesis of (7-Oxaspiro[3.5]nonan-2-ylidene)acetonitrile

This procedure details the Horner-Wadsworth-Emmons olefination of the starting ketone. This reaction is highly reliable for the synthesis of α,β-unsaturated nitriles and is amenable to large-scale production.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)
7-Oxaspiro[3.5]nonan-2-one140.181.0
Diethyl cyanomethylphosphonate177.161.2
Sodium hydride (60% dispersion in oil)24.001.3
Anhydrous Tetrahydrofuran (THF)--
Saturated aqueous NH4Cl solution--
Ethyl acetate--
Brine--
Anhydrous sodium sulfate--

Experimental Protocol:

  • Preparation: Under an inert atmosphere (nitrogen or argon), charge a suitably sized reactor with anhydrous THF.

  • Ylide Formation: Cool the THF to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Slowly add diethyl cyanomethylphosphonate dropwise to the sodium hydride suspension, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Olefination: Cool the ylide solution back to 0 °C.

  • Add a solution of 7-oxaspiro[3.5]nonan-2-one in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation for larger scales.

Protocol 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of the unsaturated nitrile intermediate. The use of a heterogeneous catalyst like Raney Nickel allows for a straightforward reaction and purification. Catalytic hydrogenation is an industrially proven and cost-effective method for the synthesis of amines.[1]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)
(7-Oxaspiro[3.5]nonan-2-ylidene)acetonitrile163.211.0
Raney Nickel (50% slurry in water)-10-20% (w/w)
Anhydrous ethanol or methanol--
Anhydrous ammonia (optional, in solvent)--
Hydrogen gas (H2)2.02> 4 eq. (pressure)

Experimental Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with (7-oxaspiro[3.5]nonan-2-ylidene)acetonitrile and the solvent (ethanol or methanol). To minimize the formation of secondary amines, the solvent can be saturated with ammonia.

  • Catalyst Addition: Under an inert atmosphere, carefully add the Raney Nickel slurry to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • Heat the reaction mixture to 40-60 °C. The reaction is typically exothermic and may require cooling to maintain the set temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with the reaction solvent. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) followed by recrystallization to achieve high purity.

Scale-Up Considerations and Process Optimization

Transitioning from laboratory scale to pilot or full-scale production requires careful consideration of several factors:

  • Thermal Safety: The Horner-Wadsworth-Emmons reaction using sodium hydride is exothermic and generates hydrogen gas. Adequate cooling and ventilation are crucial. On a large scale, the use of alternative bases such as sodium or potassium tert-butoxide in a suitable solvent can be considered to mitigate safety concerns associated with sodium hydride.

  • Catalyst Handling and Filtration: The pyrophoric nature of Raney Nickel necessitates specialized handling procedures in a large-scale setting. The filtration of the catalyst post-reaction can be a bottleneck. The use of cartridge filters or other enclosed filtration systems is recommended. Alternative catalysts, such as supported rhodium or ruthenium catalysts, may offer improved activity and easier handling.

  • Hydrogenation Conditions: Optimization of hydrogen pressure, temperature, and catalyst loading is critical for achieving efficient and complete conversion while minimizing side reactions.

  • Impurity Profile: A potential side reaction during hydrogenation is the formation of secondary amines.[2] The addition of ammonia to the reaction mixture can effectively suppress this side reaction.[2]

  • Product Isolation: On a larger scale, isolation of the final amine product as a crystalline salt (e.g., hydrochloride or sulfate) is often more efficient and provides a product with higher purity and better handling characteristics compared to the free base, which may be an oil.

Data Summary

StepKey TransformationStarting MaterialProductTypical YieldPurity (by HPLC)
1Horner-Wadsworth-Emmons7-Oxaspiro[3.5]nonan-2-one(7-Oxaspiro[3.5]nonan-2-ylidene)acetonitrile80-90%>95%
2Catalytic Hydrogenation(7-Oxaspiro[3.5]nonan-2-ylidene)acetonitrileThis compound75-85%>98%

Logical Flow of the Synthetic Process

G cluster_prep Preparation and Ylide Formation cluster_olefination Olefination cluster_workup1 Work-up and Purification (Step 1) cluster_hydrogenation Hydrogenation cluster_workup2 Work-up and Purification (Step 2) prep_reactor Charge Reactor with THF add_nah Add NaH at 0°C prep_reactor->add_nah add_phosphonate Add Diethyl cyanomethylphosphonate add_nah->add_phosphonate warm_stir Warm to RT, Stir 1h add_phosphonate->warm_stir cool_ylide Cool Ylide to 0°C add_ketone Add Ketone Solution cool_ylide->add_ketone warm_stir2 Warm to RT, Stir 12-16h add_ketone->warm_stir2 quench Quench with aq. NH4Cl warm_stir2->quench Reaction Complete extract Extract with EtOAc quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify1 Purify (Distillation/Chroma.) dry_concentrate->purify1 charge_reactor2 Charge Reactor with Unsaturated Nitrile & Solvent purify1->charge_reactor2 Isolated Intermediate add_catalyst Add Raney Ni charge_reactor2->add_catalyst pressurize Pressurize with H2 add_catalyst->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent Reaction Complete filter_catalyst Filter Catalyst cool_vent->filter_catalyst concentrate2 Concentrate Filtrate filter_catalyst->concentrate2 purify2 Purify (Distillation/Salt Formation) concentrate2->purify2

Caption: Detailed process flow diagram for the two-step synthesis.

References

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). MDPI.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.
  • Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. (2015). International Journal of Science and Technology.
  • (2-Fluoro-7-oxaspiro[3.5]nonan-2-yl)methanamine Chemical Properties. (n.d.). ChemicalBook.
  • Large-scale reductive amination and synthesis applications. (n.d.).
  • Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. (2025). Journal of the American Chemical Society.
  • Reduction of oximes to corresponding amines. (2010). Sciencemadness.org.
  • Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. (2022).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate.
  • Large‐scale reductive amination and synthesis applications. (n.d.).
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.).
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.).
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (n.d.). MDPI.
  • 7-AZASPIRO[3.5]NONAN-2-YLMETHANAMINE | 1374658-92-0. (n.d.). ChemicalBook.
  • (2-Fluoro-7-oxaspiro[3.5]nonan-2-yl)methanamine | 2940963-77-7. (n.d.). ChemicalBook.
  • CAS#:1632228-23-9 | 7-Oxaspiro[3.5]nonan-2-amine hydrochloride. (2025). Chemsrc.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023).
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO. (n.d.). PubChem.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. (n.d.). Benchchem.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. (n.d.). Benchchem.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017).
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). NIH.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex and valuable scaffolds. Spirocyclic amines, with their inherent three-dimensional structures, are increasingly vital in medicinal chemistry for their ability to interact with biological targets in ways that flatter, aromatic systems cannot.[1][2][3] However, their synthesis is often fraught with challenges, from achieving regioselectivity and diastereoselectivity to managing ring strain and competing side reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Section 1: General Troubleshooting & Reaction Optimization

This section addresses broad issues applicable to various synthetic strategies for forming spirocyclic amines.

Question 1: My spirocyclization reaction shows very low or no product yield. What are the primary factors to investigate?

Answer: Low yields in spirocyclization are a common but solvable issue.[4] A systematic approach is crucial. The problem typically originates from one of four areas: (1) Starting Material Integrity, (2) Reaction Kinetics, (3) Competing Pathways, or (4) Catalyst/Reagent Inactivity.

  • Starting Material Integrity:

    • Purity: Confirm the purity of your linear precursor by NMR and LC-MS. Impurities can poison catalysts or participate in side reactions.

    • Protecting Groups: Ensure your protecting groups are stable under the reaction conditions. An unsuitable protecting group may be partially cleaved, leading to a complex mixture.[5][6] For example, an acid-labile Boc group on a nitrogen might not survive an acidic cyclization condition, halting the desired reaction.

  • Reaction Kinetics & Conditions:

    • Concentration: Intramolecular reactions are highly dependent on concentration. If you observe oligomerization or polymerization (intermolecular reaction), the concentration is likely too high. Use "high-dilution" conditions, where the substrate is added slowly via syringe pump to a large volume of refluxing solvent. This maintains a low instantaneous concentration, favoring the intramolecular pathway.[7]

    • Temperature: Some cyclizations have a significant activation energy barrier. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-80 °C) can be beneficial. Conversely, if decomposition or side-product formation is observed, lowering the temperature (e.g., 0 °C or -78 °C) may be necessary.[8]

  • Competing Pathways:

    • Elimination vs. Cyclization: In many reactions, an elimination pathway can compete with the desired cyclization. The choice of solvent and base is critical here. For instance, a non-coordinating base might favor cyclization, whereas a bulkier or more coordinating base could promote elimination.

    • Rearrangements: Carbocationic or other reactive intermediates may undergo rearrangement to more stable structures instead of cyclizing.[7] This can sometimes be suppressed by changing the solvent or catalyst to stabilize the desired intermediate.[7]

  • Catalyst/Reagent Inactivity:

    • Catalyst Loading: For metal-catalyzed reactions, ensure the catalyst loading is sufficient. While starting with 1-5 mol% is common, challenging cyclizations may require higher loadings (up to 20 mol%).

    • Catalyst Poisoning: Functional groups like unprotected thiols or certain heterocycles can poison transition-metal catalysts. Ensure your substrate is free from such impurities.

Workflow for Troubleshooting Low Yields

Below is a logical workflow to diagnose the cause of low yields in your spirocyclization reaction.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity & Structure (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok repurify Repurify or Resynthesize Starting Material sm_ok->repurify No check_conditions 2. Analyze Reaction Conditions sm_ok->check_conditions Yes conc High Dilution Applied? check_conditions->conc apply_dilution Implement Slow Addition (Syringe Pump) conc->apply_dilution No temp Temperature Optimized? conc->temp Yes apply_dilution->temp screen_temp Screen Temps (e.g., 0°C, RT, 60°C, 100°C) temp->screen_temp No side_products 3. Identify Byproducts (LC-MS, NMR of crude) temp->side_products Yes screen_temp->side_products dimer Dimer/Oligomer? side_products->dimer elimination Elimination/Rearrangement? dimer->elimination No solve_dimer Decrease Concentration dimer->solve_dimer Yes solve_elim Change Solvent/Base/ Catalyst System elimination->solve_elim Yes end_ok Yield Improved elimination->end_ok No solve_dimer->end_ok solve_elim->end_ok

Caption: General workflow for troubleshooting low-yield spirocyclization.

Question 2: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Controlling stereochemistry at the spirocenter is a paramount challenge. Diastereoselectivity is governed by the relative energies of the transition states leading to the different stereoisomers. Several factors can be manipulated to favor one transition state over another.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence selectivity by stabilizing or destabilizing key transition states.[1][7] For reactions involving polar or charged intermediates, a switch from a nonpolar solvent (like toluene) to a more polar one (like dichloromethane or acetonitrile) can alter the stereochemical outcome.[8]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the ligands are crucial.

    • Bulky Ligands: Using sterically demanding ligands can create a more ordered transition state, forcing the substrate to approach in a specific orientation and enhancing selectivity.

    • Chiral Ligands: For asymmetric synthesis, the use of a chiral ligand is essential to control the absolute stereochemistry, which in turn can influence the relative (diastereomeric) outcome.

  • Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, as there is less thermal energy available to overcome the barriers to higher-energy pathways.

  • Substrate Control: Sometimes, the inherent structure of the substrate dictates the stereochemical outcome. Adding a bulky protecting group or a directing group near the reaction center can force the cyclization to occur from a specific face, thereby controlling diastereoselectivity.

Table 1: Example of Solvent Optimization for Diastereoselectivity (Data is illustrative and based on general principles reported in the literature[1])

SolventDielectric Constant (ε)Typical Diastereomeric Ratio (d.r.)Rationale
Toluene2.42:1Nonpolar; favors less polar transition state.
Dichloromethane (DCM)9.15:1Moderately polar; may stabilize a more ordered, polar transition state.[7][8]
Acetonitrile (MeCN)37.5>10:1Polar aprotic; can strongly influence ionic intermediates or catalyst coordination.
Tetrahydrofuran (THF)7.53:1Coordinating solvent; can compete for catalyst binding sites, altering selectivity.

Section 2: Method-Specific Troubleshooting

This section focuses on issues related to specific, widely used synthetic strategies.

Question 3: My Pictet-Spengler reaction to form a spiro-indoline is failing. What are the common pitfalls?

Answer: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound followed by ring closure, is a classic method for forming tetrahydro-β-carbolines and related spiro-indolenine structures.[9][10][11] Failure often points to issues with iminium ion formation or the subsequent cyclization step.

  • Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion.[10]

    • Acid Catalyst: This step is typically acid-catalyzed. If the reaction is not proceeding, the acid may be too weak or used in insufficient quantity. Trifluoroacetic acid (TFA) is a common choice. However, too much or too strong an acid can lead to substrate degradation.[8]

    • Water Scavenging: The condensation step releases water. In some cases, this water can inhibit the reaction or lead to side products. Running the reaction under anhydrous conditions or with a Dean-Stark trap can be beneficial.

  • Ring-Closing (Cyclization) Step:

    • Aromatic Ring Nucleophilicity: The cyclization is an electrophilic aromatic substitution. If the indole or other aromatic ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, making the ring closure difficult. Harsher conditions (stronger acid, higher temperature) may be required in such cases.[10][12]

    • Spiroindolenine Intermediate: The reaction often proceeds through a spiroindolenine intermediate.[9][10] The stability and reactivity of this intermediate can influence the overall reaction outcome. Mechanistic studies have shown that the stereochemistry can be strongly correlated with the electronic properties of the migrating group and the acidity of the catalyst.[9]

Protocol: Test Reaction for a Failing Pictet-Spengler

  • To a stirred solution of the tryptamine derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the aldehyde (1.2 eq) at room temperature.[8]

  • Add trifluoroacetic acid (TFA, 20-50 mol%) dropwise.[8]

  • Stir the reaction at room temperature and monitor progress by TLC or LC-MS every hour for 4 hours.

  • If no reaction is observed, gently heat the mixture to 40 °C and continue monitoring.

  • If the reaction proceeds, quench with saturated aqueous sodium bicarbonate, extract with DCM, dry, and concentrate for analysis.[8] If it fails, this points to a fundamental issue with substrate reactivity or the need for a different acid catalyst system.

Question 4: My Ring-Closing Metathesis (RCM) reaction to form a large spirocyclic amine is primarily yielding dimer or oligomer. How do I favor macrocyclization?

Answer: Ring-Closing Metathesis (RCM) is a powerful tool for forming macrocycles, but it is highly susceptible to competing intermolecular reactions.[13][14] The key to successful macrocyclization via RCM is to ensure the reactive ends of the same molecule find each other before they find another molecule.

  • High-Dilution is Non-Negotiable: This is the most critical factor. RCM reactions for macrocycles must be run at very low concentrations (typically 0.001 M to 0.01 M).[13] The standard procedure involves the slow addition of the diene substrate (dissolved in a small amount of solvent) via a syringe pump over several hours to a larger volume of solvent containing the catalyst. This keeps the instantaneous substrate concentration extremely low.

  • Catalyst Choice: Modern ruthenium-based catalysts (e.g., Grubbs II, Grubbs III, Hoveyda-Grubbs II) are generally robust. However, for challenging macrocyclizations, catalyst choice can be important. Some catalysts are more active and may have different initiation/propagation rates that can influence the outcome. For E-selective macrocyclization, specific molybdenum-based catalysts have shown exceptional performance.[15][16]

  • Solvent and Temperature: Toluene and dichloromethane are common solvents. The choice can affect catalyst stability and reaction rate. Higher temperatures can sometimes favor the desired cyclization but may also lead to catalyst decomposition.

Troubleshooting RCM Macrocyclization

Caption: Decision tree for favoring macrocyclization in RCM.

Section 3: Purification & Characterization FAQs

Question 5: My spirocyclic amine product is very polar and streaks badly on silica gel columns. What are my purification options?

Answer: Purifying polar amines is a frequent challenge due to their strong interaction with acidic silica gel, leading to poor separation and low recovery.

  • Modify the Mobile Phase:

    • Add a Base: The most common solution is to add a small amount of a basic modifier to the eluent to suppress the interaction between the amine and the silica surface. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is added to the solvent system (e.g., DCM/Methanol).[17]

    • High Polarity Systems: For extremely polar compounds, solvent systems like DCM/MeOH/NH₄OH (e.g., 80:18:2) may be necessary to achieve elution.[17]

  • Change the Stationary Phase:

    • Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds. It does not have the acidic sites that cause streaking.[18]

    • Reverse-Phase Chromatography (C18): This is a powerful technique for polar compounds. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with additives like TFA or formic acid to improve peak shape.

  • Chemical Modification:

    • Protect and Purify: Temporarily protect the amine (e.g., as a Boc-carbamate), which drastically reduces its polarity.[17] The protected, less polar compound is often much easier to purify on silica gel. The protecting group can then be removed in a subsequent step.[17][19]

    • Salt Formation & Crystallization: Convert the amine to a salt (e.g., hydrochloride or tartrate). Salts often have much better crystalline properties than the free base, allowing for purification by recrystallization, which can be highly effective for removing closely-related impurities.

References

  • Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives.J. Org. Chem. 2024, 89.
  • Technical Support Center: Optimizing Spirocycle Formation. BenchChem. [URL: https://www.benchchem.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support-center-troubleshooting-guide-for-spirocyclic-compound-synthesis]
  • Stereoselective synthesis and applications of spirocyclic oxindoles.Organic Chemistry Frontiers (RSC Publishing). [URL: https://doi.org/10.1039/D0QO01085E]
  • Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem. [URL: https://www.benchchem.com/troubleshooting-low-yields-in-pictet-spengler-reaction-with-2-2-dimethoxyacetaldehyde]
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [URL: https://drug-hunter.com/articles/macrocyclization-via-ring-closing-metathesis-in-drug-discovery-and-process-chemistry/]
  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities.Molecules 2014, 19(7), 10236-10255. [URL: https://www.mdpi.com/1420-3049/19/7/10236]
  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond.Accounts of Chemical Research (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00078]
  • Pictet-Spengler Reaction. J&K Scientific LLC. [URL: https://www.jk-sci.com/pictet-spengler-reaction_4_130.html]
  • Pictet–Spengler reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis. [URL: https://www.apeiron-synthesis.com/how-does-ring-closing-metathesis-rcm-help-build-complex-cyclic-molecules/]
  • Kinetically E-Selective Macrocyclic Ring-Closing Metathesis.Nature 541, 382–386 (2017). [URL: https://www.nature.
  • Pictet-Spengler Reaction. NROChemistry.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Purification of strong polar and basic compounds. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/kpxf4j/purification_of_strong_polar_and_basic_compounds/]
  • Benefits of Protecting Groups in Organic Synthesis. Labinsights. [URL: https://www.labinsights.co.in/article-detail/benefits-of-protecting-groups-in-organic-synthesis-102]
  • Purification issues. Reddit r/chemistry. [URL: https://www.reddit.
  • Protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]
  • Chemists report E-selective macrocyclic ring-closing metathesis. ScienceDaily. [URL: https://www.sciencedaily.com/releases/2017/01/170109152220.htm]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.Molecules 2022, 27(21), 7592. [URL: https://www.mdpi.com/1420-3049/27/21/7592]
  • Spirocyclic Scaffolds in Medicinal Chemistry.Journal of Medicinal Chemistry (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01482]

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Technical Support Center: Optimizing Synthesis of 7-Oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-oxaspiro[3.5]nonan-2-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and optimized synthesis.

Spirocyclic motifs are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1][2] The 7-oxaspiro[3.5]nonane scaffold, in particular, introduces a beneficial oxetane ring, which can modulate physicochemical properties such as solubility and metabolic stability.[3][4] This guide will focus on a common synthetic approach to this compound: the reductive amination of a key aldehyde intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: A robust and widely applicable method is the reductive amination of 7-oxaspiro[3.5]nonane-2-carbaldehyde. This approach offers high convergence and allows for the late-stage introduction of the amine functionality. The synthesis of the aldehyde precursor is a critical preceding step, often involving the oxidation of the corresponding alcohol.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The key parameters for a successful reductive amination include the choice of reducing agent, solvent, temperature, and pH. The selection of the reducing agent is crucial to avoid side reactions, such as the reduction of other functional groups or the formation of over-reduced byproducts. Temperature control is important to manage the reaction rate and minimize decomposition.[5]

Q3: How does the oxetane ring influence the reactivity of the molecule?

A3: The oxetane ring is generally stable under many reaction conditions. However, it can be susceptible to ring-opening under strongly acidic or nucleophilic conditions, especially with certain halide ions.[6] Therefore, it is crucial to select reagents and conditions that are compatible with the oxetane moiety.

Q4: What are the expected challenges in the purification of the final amine product?

A4: Primary amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.[7] Common purification strategies include acid-base extraction, chromatography on deactivated or basic stationary phases, or conversion to a salt for purification and then regeneration of the free base.[7]

II. Troubleshooting Common Issues

This section provides a structured guide to identifying and resolving common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired amine - Incomplete formation of the imine intermediate.- Inefficient reduction of the imine.- Decomposition of the product under the reaction conditions.- Optimize imine formation: Ensure anhydrous conditions. Consider pre-formation of the imine before adding the reducing agent.- Select an appropriate reducing agent: Sodium triacetoxyborohydride is often a good choice for its mildness and selectivity.[8] If using other borohydrides, control the temperature carefully.- Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that could lead to decomposition.
Presence of unreacted aldehyde - Insufficient amount of the amine source (e.g., ammonia, ammonium salt).- Incomplete reaction.- Increase the equivalents of the amine source: Use a moderate excess of the amine source to drive the imine formation to completion.- Extend the reaction time: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
Formation of a di-alkylated amine byproduct - The newly formed primary amine reacts with another molecule of the aldehyde.- Use a large excess of the amine source: This will favor the formation of the primary amine over the secondary amine byproduct.- Slow addition of the reducing agent: This can help to keep the concentration of the primary amine low during the reaction.
Observation of ring-opened byproducts - Use of harsh acidic or nucleophilic conditions.- Maintain a neutral or slightly acidic pH: If an acid catalyst is used for imine formation, use a mild acid like acetic acid.- Avoid strong nucleophiles: Be mindful of the reaction conditions, especially during workup and purification.[6]
Difficulties in product purification - Tailing on silica gel chromatography.- Low recovery from aqueous workup.- Use a modified stationary phase: Consider using basic alumina or triethylamine-treated silica gel for chromatography.[7]- Perform acid-base extraction: Extract the amine into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove impurities, then basify the aqueous layer and extract the purified amine into an organic solvent.[7]

III. Detailed Experimental Protocols

A. Synthesis of 7-Oxaspiro[3.5]nonane-2-carbaldehyde (Intermediate)

This protocol outlines a plausible route to the key aldehyde intermediate, starting from a commercially available precursor.

Step 1: Synthesis of (7-Oxaspiro[3.5]nonan-2-yl)methanol

A detailed synthesis for a similar hydroxymethyl-substituted oxaspiro-nonane is described in the literature, which can be adapted.[9][10] This often involves the reduction of a corresponding ester or carboxylic acid.

Step 2: Oxidation to 7-Oxaspiro[3.5]nonane-2-carbaldehyde

  • Dissolve (7-oxaspiro[3.5]nonan-2-yl)methanol in a suitable solvent such as dichloromethane (DCM).

  • Add a mild oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction and work up appropriately to isolate the crude aldehyde.

  • Purify the aldehyde by column chromatography on silica gel.

B. Reductive Amination to this compound
  • Dissolve 7-oxaspiro[3.5]nonane-2-carbaldehyde in a suitable solvent (e.g., methanol, 1,2-dichloroethane).

  • Add the amine source, typically a solution of ammonia in methanol or an ammonium salt such as ammonium acetate.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add the reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise.

  • Allow the reaction to warm to room temperature and stir until the imine intermediate is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Perform an aqueous workup, including an acid-base extraction to purify the amine.[7]

  • Dry the organic layer, concentrate, and if necessary, perform further purification by chromatography on a suitable stationary phase or by salt formation.[7]

IV. Visualizing the Workflow

Synthetic Pathway

Synthetic_Pathway cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Carboxylic_Acid_Ester 7-Oxaspiro[3.5]nonane-2- carboxylic acid/ester Alcohol (7-Oxaspiro[3.5]nonan-2-yl)methanol Carboxylic_Acid_Ester->Alcohol Reduction (e.g., LiAlH4) Aldehyde 7-Oxaspiro[3.5]nonane-2-carbaldehyde Alcohol->Aldehyde Oxidation (e.g., DMP, PCC) Amine This compound Aldehyde->Amine Reductive Amination (NH3, NaBH(OAc)3)

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Product Yield Check_SM Check Starting Material Consumption q1 TLC/LC-MS Start->Check_SM Purification_Issue Purification Difficulty s4 Modify purification technique Start->Purification_Issue Incomplete_Reaction Incomplete Reaction s1 Optimize Reaction Time/Temp Check_SM:q1->Incomplete_Reaction SM remaining Side_Products Side Products Observed q2 Characterize byproducts Check_SM:q1->Side_Products SM consumed Success Optimized Yield Incomplete_Reaction:s1->Success Dialkylation Di-alkylation s2 Increase NH3 excess Side_Products:q2->Dialkylation Ring_Opening Ring Opening s3 Use milder conditions Side_Products:q2->Ring_Opening Dialkylation:s2->Success Ring_Opening:s3->Success Purification_Issue:s4->Success

Caption: Troubleshooting workflow for low yield issues.

V. References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. Available at: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents. Available at:

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]

  • Spirocyclic oxetanes: synthesis and properties. PubMed. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group. Available at: [Link]

Sources

stability of 7-oxaspiro[3.5]nonan-2-ylmethanamine under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Oxaspiro[3.5]nonan-2-ylmethanamine

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and questions regarding the stability and handling of this unique spirocyclic amine. Our goal is to provide you with the necessary insights to ensure the integrity of your experiments and the reliability of your results.

I. Introduction to this compound

This compound is a valuable building block in medicinal chemistry. Its spirocyclic nature, incorporating a strained oxetane ring, offers a distinct three-dimensional structure that can enhance metabolic stability and aqueous solubility in drug candidates.[1][2] The presence of a primary amine provides a versatile reactive handle for further molecular elaboration.[3] However, the combination of a strained four-membered ether and a nucleophilic primary amine necessitates a thorough understanding of its stability under various reaction conditions.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Storage and Handling

Question 1: What are the optimal storage conditions for this compound?

Answer: Like many primary amines, this compound can be susceptible to degradation from atmospheric carbon dioxide and moisture. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For long-term storage, keeping it in a freezer at -20°C is advisable. Ensure the container is tightly sealed to prevent the ingress of air and moisture.

Question 2: I've noticed the formation of a white precipitate in my stock solution of this compound in an organic solvent. What could be the cause?

Answer: The formation of a white precipitate is likely due to the reaction of the primary amine with atmospheric carbon dioxide, forming the corresponding carbamate salt. This is a common issue with primary and secondary amines. To mitigate this, always handle the compound and its solutions under an inert atmosphere. If a precipitate has formed, it may be possible to remove it by filtration, but it is crucial to re-quantify the concentration of the amine in the solution before use.

B. Stability in Solution and Under Reaction Conditions

Question 3: How stable is the oxetane ring in this compound under acidic conditions?

Answer: The oxetane ring in this compound is susceptible to ring-opening under strongly acidic conditions.[4][5] The inherent ring strain of the four-membered ether makes it prone to nucleophilic attack, which is catalyzed by acid.[5] The reaction is initiated by the protonation of the oxetane oxygen, followed by attack from a nucleophile (e.g., the counter-ion of the acid or the solvent).

  • Troubleshooting Tip: If your reaction requires acidic conditions, it is best to use milder acids (e.g., acetic acid) and lower temperatures to minimize the risk of oxetane ring opening. Avoid strong mineral acids like HCl, H2SO4, and strong Lewis acids if the integrity of the oxetane ring is critical. If strong acidity is unavoidable, a protecting group strategy for the amine may be necessary, although this can complicate the synthesis.

Question 4: Can I use this compound in reactions with strong bases?

Answer: The primary amine functionality can be deprotonated by very strong bases (e.g., organolithium reagents), but the oxetane ring is generally stable to non-nucleophilic bases. However, strong, nucleophilic bases could potentially react with the oxetane ring, although this is less common than acid-catalyzed ring opening. The primary concern with strong bases is their potential incompatibility with other functional groups in your reaction mixture.

Question 5: What is the expected reactivity of the primary amine in this molecule?

Answer: The primary amine in this compound behaves as a typical primary alkylamine. It is a good nucleophile and will readily undergo reactions such as:

  • Acylation with acid chlorides and anhydrides.

  • Reductive amination with aldehydes and ketones.

  • Alkylation with alkyl halides.

  • Sulfonylation with sulfonyl chlorides.

The basicity of the amine is influenced by the rest of the molecule.[6] While it is a basic compound, the specific pKa should be considered when planning reactions, especially those that are pH-sensitive.

Question 6: I am seeing incomplete conversion in my acylation reaction with this compound. What could be the issue?

Answer: Incomplete acylation can be due to several factors:

  • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the acylating agent. It is common to use a slight excess (1.1-1.2 equivalents).

  • Base: The acylation reaction produces an acid byproduct (e.g., HCl if using an acid chloride) which will protonate the starting amine, rendering it non-nucleophilic. Include a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in at least a stoichiometric amount to scavenge the acid.

  • Solvent: Use an anhydrous, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Temperature: While many acylations proceed at room temperature, gentle heating may be required for less reactive acylating agents. Conversely, for highly reactive agents, cooling the reaction mixture may be necessary to prevent side reactions.

C. Purification and Characterization

Question 7: What are the best methods for purifying products derived from this compound?

Answer: The choice of purification method will depend on the properties of your product.

  • Column Chromatography: This is a versatile method. Given the polar nature of the amine, a normal-phase silica gel column with a mobile phase gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent peak tailing of basic compounds on silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining high purity material.

  • Acid-Base Extraction: If your product retains a basic amine, you can use an acid-base extraction workup. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase is basified to regenerate the free amine, which is then extracted into an organic solvent.

Question 8: Are there any specific considerations for the NMR analysis of this compound and its derivatives?

Answer: The spirocyclic nature of the molecule can lead to complex splitting patterns in the 1H NMR spectrum due to diastereotopic protons. The signals for the protons on the cyclohexane and oxetane rings may be broad or complex multiplets. 2D NMR techniques such as COSY and HSQC can be very helpful in assigning the proton and carbon signals. The protons of the -CH2NH2 group should appear as a singlet or a multiplet depending on the solvent and concentration.

III. Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound
  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acid chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Stability Test Under Acidic Conditions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • In separate vials, add an aliquot of the stock solution to solutions of different pH (e.g., pH 2, 4, and 6) using appropriate buffers.

  • Maintain the solutions at a constant temperature (e.g., room temperature or 40°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial and analyze the sample by LC-MS to quantify the amount of remaining starting material and identify any degradation products.

  • The appearance of new peaks with a mass corresponding to a ring-opened product would indicate instability under the tested conditions.

IV. Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions

ConditionReagent/SolventPredicted StabilityPotential Side Reactions
Acidic Strong acids (HCl, H2SO4)LowOxetane ring opening
Weak acids (Acetic acid)ModerateSalt formation, potential for slow ring opening
Basic Strong non-nucleophilic bases (NaH, LDA)HighDeprotonation of amine
Strong nucleophilic bases (NaOH, KOH)Moderate to HighPotential for slow oxetane ring opening
Reductive NaBH4, LiAlH4HighStable
Oxidative Mild oxidants (e.g., DMP)HighStable
Strong oxidants (e.g., KMnO4)LowOxidation of the amine and/or ring system
Acylating Acid chlorides, anhydridesReactiveN-acylation
Alkylating Alkyl halidesReactiveN-alkylation (mono- and di-alkylation possible)

V. Visualizations

Diagram 1: Key Stability Considerations

A This compound B Strong Acid (e.g., HCl) A->B  Susceptible D Strong Base (e.g., BuLi) A->D  Reactive F Electrophiles (e.g., Acyl Chlorides) A->F  Reactive C Oxetane Ring Opening B->C  Leads to E Amine Deprotonation D->E  Results in G N-Functionalization F->G  Results in

Caption: Key reactivity pathways for this compound.

Diagram 2: Troubleshooting Workflow for Incomplete Acylation

Start Incomplete Acylation Observed Check1 Check Stoichiometry of Acylating Agent Start->Check1 Decision1 Is it >1.1 eq? Check1->Decision1 Action1 Increase to 1.1-1.2 eq Decision1->Action1 No Check2 Check Presence and Stoichiometry of Base Decision1->Check2 Yes Action1->Check2 Decision2 Is it >1.0 eq? Check2->Decision2 Action2 Add >1.0 eq of non-nucleophilic base Decision2->Action2 No Check3 Review Reaction Conditions Decision2->Check3 Yes Action2->Check3 Decision3 Are solvent and temperature appropriate? Check3->Decision3 Action3 Use anhydrous aprotic solvent, consider temperature adjustment Decision3->Action3 No End Re-run Reaction Decision3->End Yes Action3->End

Caption: A step-by-step guide to troubleshooting incomplete acylation reactions.

VI. References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Fustero, S., & Sánchez-Roselló, M. (2011). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 7, 101. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Leonardi, M., & Collins, S. G. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 1-10. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 7-oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-oxaspiro[3.5]nonan-2-ylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of oxetanes, like the one present in our target molecule, offers significant advantages in medicinal chemistry, including improved metabolic stability and hydrogen bonding capacity.[1] However, the inherent ring strain of the four-membered oxetane ring presents distinct synthetic challenges.[2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and improve the yield and purity of your product.

Overview of a Plausible Synthetic Pathway

A common and effective strategy for synthesizing the target compound, this compound, involves a multi-step sequence starting from a suitable precursor to construct the spirocyclic core, followed by functional group manipulations to install the aminomethyl group. A likely pathway proceeds through an intermediate such as 7-oxaspiro[3.5]nonan-2-one. This ketone can then be converted to the final amine via reductive amination or through the reduction of an oxime or nitrile intermediate.

Synthetic_Pathway cluster_0 Spirocycle Formation cluster_1 Amine Installation Start Cyclohexane-1,4-dione (mono-protected) Intermediate1 Spirocyclic Diol Start->Intermediate1 e.g., Grignard reaction Intermediate2 7-Oxaspiro[3.5]nonan-2-one Intermediate1->Intermediate2 Oxidative Cleavage / Cyclization Intermediate3 Oxime / Nitrile Intermediate Intermediate2->Intermediate3 e.g., Hydroxylamine or Strecker Synthesis FinalProduct This compound Intermediate2->FinalProduct Direct Reductive Amination (e.g., NH₃, H₂, Catalyst) Intermediate3->FinalProduct Reduction (e.g., H₂, Ni-Raney or LiAlH₄)

Caption: A plausible synthetic route to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: Why is the yield of the spiro-oxetane formation (e.g., conversion of a diol to 7-oxaspiro[3.5]nonan-2-one) consistently low?

Potential Causes & Solutions:

  • Inefficient Cyclization: The intramolecular cyclization to form the strained four-membered oxetane ring is often the most challenging step.

    • Solution 1: Choice of Base and Leaving Group: This is a classic Williamson ether synthesis-type reaction. Ensure you have a good leaving group (e.g., tosylate, mesylate) on the precursor diol and use a strong, non-nucleophilic base. Potassium tert-butoxide (KOtBu) in THF is often effective, but care must be taken as it can promote elimination side reactions.[2] Milder conditions, such as K₂CO₃ in a polar aprotic solvent, may be successful for activated substrates and can minimize side reactions.[2]

    • Solution 2: High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent containing the base.

  • Side Reactions: Competing reactions, such as elimination to form alkenes or intermolecular etherification, can significantly reduce the yield.

    • Solution: Temperature Control: Maintain strict temperature control. While some cyclizations require heat, excessive temperatures can favor elimination pathways. Start at a low temperature (e.g., 0 °C) and gradually warm the reaction only if necessary, while monitoring progress by TLC or LC-MS.

  • Substrate Degradation: The starting materials or intermediates may be unstable under the reaction conditions.

    • Solution: Milder Reaction Conditions: Explore alternative, milder methods for oxetane synthesis. For example, the Paternò-Büchi reaction, a [2+2] photocycloaddition of a ketone with an alkene, can be an effective, albeit more specialized, route to spirocyclic oxetanes.

Q2: I am observing significant byproduct formation during the final reduction step to the amine. How can I improve selectivity?

Potential Causes & Solutions:

  • Over-reduction: If reducing a nitrile or an oxime, harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions. A patent for a similar spirocycle synthesis notes that using LiAlH₄ can lead to "transitional reduction olefin impurities".[3][4]

    • Solution 1: Use a Milder Reducing Agent: Consider alternatives to LiAlH₄. For nitrile reduction, catalytic hydrogenation using Raney Nickel or a rhodium catalyst often provides higher selectivity and is safer to handle on a larger scale.

    • Solution 2: Control Stoichiometry and Temperature: If using LiAlH₄, ensure accurate stoichiometry and maintain low temperatures (e.g., -10 °C to 0 °C) during addition to mitigate side reactions.[3]

  • Incomplete Reaction (for Reductive Amination): In a direct reductive amination of the ketone, the reaction may stall, leading to a mixture of starting material, imine intermediate, and product.

    • Solution 1: Optimize Catalyst and Hydrogen Source: The choice of catalyst and hydride source is critical. Catalysts like Pd/C or PtO₂ with H₂ gas are common. Alternatively, chemical hydride sources like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are effective and often milder.

    • Solution 2: pH Control: The pH of the reaction is crucial for imine formation. It should be slightly acidic (typically pH 4-6) to facilitate carbonyl protonation without deactivating the amine nucleophile.

Q3: Purification of the final amine product is difficult due to its high polarity. What strategies can I use?

Potential Causes & Solutions:

  • High Water Solubility: Primary amines are often highly polar and can have significant water solubility, making extraction from aqueous workups inefficient.

    • Solution 1: Salt Formation and Extraction: Convert the amine to its hydrochloride (HCl) or oxalate salt.[1] These salts are often crystalline and can be isolated by filtration. The free amine can then be liberated by basification and extraction into an organic solvent.

    • Solution 2: Specialized Chromatography: Standard silica gel chromatography can be challenging for polar amines. Consider using reverse-phase chromatography or ion-exchange chromatography. Alternatively, using a more polar mobile phase (e.g., DCM/MeOH with a small amount of NH₄OH) on a standard silica column can improve elution.

Key Experimental Protocols

The following are generalized protocols that should be optimized for your specific setup and scale.

Protocol 1: Synthesis of 7-Oxaspiro[3.5]nonan-2-one (Hypothetical)

This protocol assumes the availability of a suitable diol precursor.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the diol precursor (1.0 eq) in anhydrous THF to achieve a high dilution concentration (e.g., 0.05 M).

  • Reaction: Cool the solution to 0 °C. In a separate flask, prepare a solution of a suitable oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane) in anhydrous THF.

  • Cyclization: Add the oxidizing agent dropwise to the diol solution over several hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction appropriately (e.g., with saturated NaHCO₃ solution). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by column chromatography on silica gel.

Protocol 2: Reductive Amination of 7-Oxaspiro[3.5]nonan-2-one
  • Preparation: To a solution of 7-oxaspiro[3.5]nonan-2-one (1.0 eq)[5] in methanol, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by LC-MS.

  • Workup: Quench the reaction by carefully adding 2M HCl until the pH is acidic. Remove the methanol under reduced pressure.

  • Purification: Basify the aqueous residue with 2M NaOH and extract with dichloromethane. Dry the organic layers, concentrate, and purify the resulting amine by distillation or chromatography.

Troubleshooting Decision Workflow

If you encounter low overall yield, use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Low Overall Yield Check_Purity Check purity of starting materials and intermediates Start->Check_Purity Problem_Spirocyclization Problem in Spirocyclization Step? Check_Purity->Problem_Spirocyclization Problem_Reduction Problem in Reduction/Amination Step? Problem_Spirocyclization->Problem_Reduction No Optimize_Cyclization Optimize cyclization: - Change base/solvent - Use high dilution - Adjust temperature Problem_Spirocyclization->Optimize_Cyclization Yes Optimize_Reduction Optimize reduction: - Use milder reducing agent - Control stoichiometry & temp - Optimize pH (reductive amination) Problem_Reduction->Optimize_Reduction Yes Purification_Loss Check for loss during workup/purification Problem_Reduction->Purification_Loss No Improve_Purification Improve purification: - Salt formation - Ion-exchange or reverse-phase chromatography Purification_Loss->Improve_Purification

Caption: A decision tree for troubleshooting low yield issues.

Summary of Key Parameters

ParameterStepRecommendationRationale
Solvent SpirocyclizationAnhydrous polar aprotic (e.g., THF, DMF)Solubilizes intermediates and facilitates Sₙ2 reaction.
Base SpirocyclizationStrong, non-nucleophilic (e.g., KOtBu, NaH)Promotes deprotonation without competing as a nucleophile.
Concentration SpirocyclizationHigh dilution (<0.1 M)Favors intramolecular cyclization over intermolecular polymerization.
Reducing Agent Reduction/AminationMatch to functional group (e.g., Raney Ni for nitriles, STAB for reductive amination)Balances reactivity with selectivity to avoid side reactions.[3]
Temperature All stepsMonitor and controlCritical for controlling reaction rate and minimizing side reactions like elimination.
pH Reductive AminationWeakly acidic (4-6)Maximizes the rate of imine formation.

Frequently Asked Questions (FAQs)

  • Q: What is the significance of the spirocyclic oxetane motif in drug design?

    • A: The oxetane ring is considered a "polar equivalent" of a gem-dimethyl group. It can improve metabolic stability, reduce lipophilicity, and provide a hydrogen bond acceptor, which can enhance binding to biological targets.[1]

  • Q: Are there alternative routes to access the 7-oxaspiro[3.5]nonane core?

    • A: Yes, various methods exist. For example, the Paternò-Büchi reaction can be used to form spirocyclic oxetanes from cyclic ketones. Additionally, multi-step syntheses starting from materials like diethyl malonate have been reported to build the spirocyclic system.[1]

  • Q: Can this synthesis be performed on a large scale?

    • A: Scaling up presents challenges, particularly with the use of hazardous reagents like LiAlH₄ and reactions requiring high dilution. For larger scales, consider switching to catalytic hydrogenation for the reduction step and using a continuous flow reactor for the cyclization to maintain effective dilution.

  • Q: How can I confirm the structure of my final product?

    • A: A full characterization is essential. This should include ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

References

  • Goundry, W. R., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]

  • CN111574041A. (2020). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Davies, J. J., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 186-189. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(23), 14735-14800. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Lead Sciences. (n.d.). 2-Oxaspiro[3.5]nonan-7-one. Lead Sciences. [Link]

Sources

Technical Support Center: Chiral Resolution of 7-Oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers and drug development professionals engaged in the chiral resolution of 7-oxaspiro[3.5]nonan-2-ylmethanamine. Given the novelty of this specific spirocyclic amine, this document synthesizes field-proven methodologies from analogous structures with fundamental chemical principles to create a robust troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for resolving the enantiomers of this compound?

The three most viable and scalable strategies for resolving primary amines like this are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated based on differences in solubility. It is often preferred for large-scale synthesis due to its cost-effectiveness.

  • Enzymatic Kinetic Resolution: This technique uses an enzyme (typically a lipase) to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted amine enantiomer.

  • Preparative Chiral Chromatography (HPLC/SFC): This method uses a chiral stationary phase (CSP) to directly separate the enantiomers. While often having a higher initial cost, it is fast, highly effective for a wide range of compounds, and can be the quickest path to obtaining pure enantiomers, especially at the discovery stage.

Q2: I have a small amount of racemic material (<100 mg) for initial biological testing. Which resolution method is most efficient?

For small-scale, rapid access to enantiopure material, chiral chromatography (HPLC or SFC) is typically the superior choice. Method development can be performed analytically with microgram quantities, and a preparative run can be completed in a matter of hours to yield milligram quantities of both pure enantiomers. This avoids the multi-step process and optimization required for crystallization or enzymatic methods.

Q3: We need to produce a multi-kilogram batch of a single enantiomer for preclinical studies. What is the most scalable and cost-effective method?

For large-scale production, diastereomeric salt crystallization is almost always the most economically viable method. The resolving agents (chiral acids) are inexpensive, equipment requirements are standard for chemical plants (reactors and filters), and the process is robust once optimized. However, it requires significant upfront process development to identify the right acid-solvent combination and optimize crystallization conditions.

Method Selection & Initial Screening Workflow

This diagram outlines a logical workflow for selecting and screening potential resolution methods.

Start Racemic Amine (this compound) Decision1 Goal: Speed & Small Scale (<1g)? Start->Decision1 Chromatography Pursue Chiral HPLC/SFC Decision1->Chromatography Yes Decision2 Goal: Cost & Large Scale (>100g)? Decision1->Decision2 No ScreenSFC Screen CSPs & Mobile Phases (SFC is often faster) Chromatography->ScreenSFC Crystallization Pursue Diastereomeric Salt Resolution Decision2->Crystallization Yes Enzymatic Consider Enzymatic Resolution (Alternative to Crystallization) Decision2->Enzymatic No/Alternative ScreenCryst Screen Chiral Acids & Solvents Crystallization->ScreenCryst ScreenEnzyme Screen Lipase & Acyl Donor Panel Enzymatic->ScreenEnzyme A 1. Screen Resolving Agents (e.g., Tartaric, Mandelic, Camphorsulfonic) B 2. Identify 'Hit' (Solid precipitate forms) A->B C 3. Optimize Solvent & Stoichiometry (Improve d.e. and yield) B->C D 4. Scale-Up Crystallization C->D E 5. Isolate Salt & Check d.e. (by HPLC or NMR) D->E F 6. Liberate Free Amine (Base wash, e.g., NaOH) E->F If d.e. is high G 7. Confirm Enantiopurity (e.e.) F->G

Caption: Standard workflow for diastereomeric salt resolution.

Problem: Poor or No Crystallization Occurs During Screening.
  • Causality: Crystallization requires achieving supersaturation. If the diastereomeric salts are too soluble in the chosen solvent, they will remain in solution. Conversely, if they are poorly soluble, they may "crash out" as an amorphous oil or powder with poor diastereomeric enrichment.

  • Solution Pathway:

    • Concentrate the Solution: Gently remove the solvent under reduced pressure to increase the concentration and induce crystallization.

    • Employ an Anti-Solvent: Add a solvent in which the salts are insoluble (e.g., an alkane like heptane if your primary solvent is an alcohol like isopropanol) dropwise until turbidity persists. This reduces the overall solubility.

    • Cooling & Scratching: Cool the solution slowly (e.g., from 60°C to ambient, then to 0-5°C). Use a glass rod to scratch the inside surface of the flask below the solvent level; the microscopic imperfections in the glass can serve as nucleation points.

    • Broaden Solvent Screen: If the above fails, the solvent is likely a poor match. Test a wider range of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, toluene). Mixtures are often highly effective.

Problem: The Crystallized Salt Has Low Diastereomeric Excess (d.e.).
  • Causality: A low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation. The goal is to find a system where one salt is significantly less soluble than the other.

  • Solution Pathway:

    • Recrystallization: The most straightforward approach. Dissolve the enriched salt in a minimum amount of hot solvent and allow it to cool slowly. This process purifies the less soluble diastereomer, and the d.e. should increase with each cycle.

    • Change the Solvent: The selectivity of crystallization is highly dependent on the solvent. A solvent that gave a low d.e. should be abandoned. Try solvents of different classes (e.g., switch from an alcohol to an ester or a ketone).

    • Change the Resolving Agent: The shape and interactions of the chiral acid are critical. If derivatives of tartaric acid fail, try a completely different class of resolving agent, such as (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid.

    • Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve selectivity, as there is less of the "wrong" salt available to crystallize.

Table 1: Recommended Chiral Acid Screening Panel
Resolving AgentClassTypical Solvents for Screening
L-(+)-Tartaric AcidDicarboxylic AcidMethanol, Ethanol, Isopropanol
Dibenzoyl-L-tartaric acidDicarboxylic Acid DerivativeAcetone, Ethyl Acetate
(R)-(-)-Mandelic Acidα-Hydroxy AcidWater, Ethanol/Water mixtures
(1S)-(+)-10-Camphorsulfonic acidSulfonic AcidIsopropanol, Acetonitrile

Troubleshooting Guide 2: Enzymatic Kinetic Resolution

This method exploits the stereoselectivity of an enzyme to acylate one enantiomer faster than the other. The reaction is stopped at ~50% conversion, yielding one enantiomer as the acylated product and the other as the unreacted amine.

Mechanism of Enzymatic Kinetic Resolution

Racemate Racemic Amine (R)-Amine + (S)-Amine Reaction Selective Acylation Racemate->Reaction Enzyme Enzyme (Lipase) + Acyl Donor (e.g., Ethyl Acetate) Enzyme->Reaction Products Products at ~50% Conversion Reaction->Products SAcylated (S)-Amide (Fast-reacting enantiomer) Products->SAcylated RAmin RAmin Products->RAmin RAmine (R)-Amine (Unreacted, slow-reacting enantiomer)

Caption: Kinetic resolution separates enantiomers based on reaction rate.

Problem: Low Enzyme Activity or Poor Selectivity (Low E-value).
  • Causality: Enzyme performance is highly sensitive to the reaction environment. Low activity can be due to an inappropriate solvent, temperature, or acyl donor. Poor selectivity (a low Enantioselectivity value, or E-value) means the enzyme does not sufficiently differentiate between the two enantiomers.

  • Solution Pathway:

    • Screen a Panel of Enzymes: The most critical variable is the enzyme itself. For primary amines, lipases are the most common choice. A good starting panel includes Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), and Candida rugosa Lipase (CRL). CALB is often a highly effective and robust choice.

    • Optimize the Acyl Donor: The nature of the acyl donor is crucial. Simple esters like ethyl acetate or isopropyl acetate are common. More activated donors like vinyl acetate can increase reaction rates but may sometimes lower selectivity.

    • Optimize the Solvent: Lipases typically function best in non-polar, aprotic organic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane. Polar solvents like DMF or DMSO can strip essential water from the enzyme and denature it.

    • Control Temperature: Most lipase reactions are run between 30-50°C. Higher temperatures increase the reaction rate but can negatively impact selectivity and enzyme stability. Run a temperature screen to find the optimal balance.

Problem: Difficulty Separating the Product (Amide) from the Unreacted Amine.
  • Causality: After the reaction, you have a 1:1 mixture of an amide and an amine. A simple extraction is usually sufficient to separate them based on their different acid/base properties.

  • Solution Pathway:

    • Acidic Extraction: Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The unreacted primary amine will be protonated and move to the aqueous layer as the hydrochloride salt.

    • The acylated product (amide) is not basic and will remain in the organic layer.

    • The two layers can be separated. The amine can be recovered from the aqueous layer by basifying with NaOH and re-extracting.

Troubleshooting Guide 3: Preparative Chiral Chromatography (HPLC/SFC)

This is the most direct separation method but requires specialized equipment and columns. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for amine separations due to faster run times and better peak shapes.

Problem: Poor Peak Resolution (Rs < 1.5).
  • Causality: Resolution depends on the selectivity (α) and efficiency (N) of the column. Poor resolution means the Chiral Stationary Phase (CSP) is not interacting differently enough with the two enantiomers under the chosen mobile phase conditions.

  • Solution Pathway:

    • Screen Different CSPs: This is the most important factor. For amines, polysaccharide-based CSPs are highly effective. Screen columns with different chiral selectors, such as Amylose or Cellulose derivatives with various functional groups (e.g., tris(3,5-dimethylphenylcarbamate)).

    • Optimize the Mobile Phase:

      • For SFC: The typical mobile phase is CO2 with an alcohol co-solvent (methanol, ethanol, or isopropanol). Vary the percentage of the co-solvent.

      • For HPLC: Common mobile phases are hexane/isopropanol or hexane/ethanol mixtures.

    • Use an Additive: Amines are notorious for interacting with residual acidic silanols on the silica support, causing peak tailing and poor resolution. Adding a small amount of a basic additive to the mobile phase is critical. Diethylamine (DEA) or triethylamine (TEA) at 0.1-0.5% is standard practice.

    • Lower the Temperature: Reducing the column temperature can sometimes increase the differential energy of interaction between the enantiomers and the CSP, improving selectivity.

Table 2: Recommended Chiral Column Screening Panel (SFC/HPLC)
CSP TypeCommon Trade NamesTypical Mobile Phase (SFC)Key Characteristics
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Lux Amylose-1CO2 / Methanol or EthanolBroad applicability, often a first choice.
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Lux Cellulose-1CO2 / Methanol or EthanolComplementary selectivity to Amylose columns.
Cellulose tris(4-methylbenzoate)Chiralcel OJCO2 / IsopropanolDifferent selectivity profile, good for difficult separations.
Immobilized Polysaccharide CSPsChiralpak IA, IB, IC, etc.CO2 / Broader solvent rangeCovalently bonded phase allows for use of solvents like DCM, THF, which can unlock unique selectivity.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. [Link]

  • Patel, R. N. (2008). Enzymatic Synthesis of Chiral Intermediates for Drug Development. In Green Biocatalysis. John Wiley & Sons, Ltd. [Link]

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chemical Reviews, 109(11), 6102-6152. [Link]

  • Regis Technologies. (n.d.). A Guide to Chiral SFC Column Selection. [Link]

Technical Support Center: Preserving Oxaspirocycle Integrity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a critical challenge in modern organic synthesis: preventing the unintended ring-opening of oxaspirocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique stability challenges posed by this important structural motif. Oxaspirocycles are prevalent in a wide array of natural products and pharmaceuticals, and their three-dimensional architecture is often crucial for biological activity. Maintaining the integrity of this core during synthetic manipulations is paramount.

This resource provides in-depth, field-proven insights, moving beyond simple procedural lists to explain the underlying chemical principles governing oxaspirocycle stability. Here, you will find troubleshooting guides, preventative strategies, and detailed protocols to help you navigate the complexities of your synthetic endeavors.

Troubleshooting & FAQs: Diagnosing and Addressing Oxaspirocycle Instability

This section addresses the most common issues encountered by researchers working with oxaspirocyclic compounds.

Question: My oxaspirocycle-containing compound is degrading upon purification by silica gel chromatography. What is happening and how can I prevent it?

Answer: This is a classic problem. Standard silica gel is inherently acidic and can catalyze the ring-opening of acid-sensitive oxaspirocycles, particularly spiroketals. The Brønsted acidic sites on the silica surface can protonate one of the oxygen atoms in the spirocycle, initiating a cascade that leads to a ring-opened hydroxyketone or other rearranged products.

  • Immediate Solution: Switch to a neutral or deactivated stationary phase. Options include:

    • Deactivated Silica Gel: Prepare by washing standard silica gel with a solution of triethylamine (1-5%) in your eluent system, followed by flushing with the eluent alone.

    • Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient polarity, reversed-phase chromatography is a good option as it is performed under neutral pH conditions.

Question: I am attempting a reaction that requires a strong base (e.g., LDA, n-BuLi), but my oxaspirocycle is not surviving. What are my options?

Answer: Strong, non-nucleophilic bases can deprotonate carbons alpha to the spirocyclic ether oxygen, potentially leading to ring-opening via an elimination-type mechanism, especially if there is a suitable leaving group nearby. Highly nucleophilic strong bases can directly attack one of the electrophilic carbons of the spirocycle.

  • Alternative Reagents: Consider using milder, non-nucleophilic bases such as:

    • Lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Diisopropylethylamine (DIPEA or Hünig's base)

  • Temperature Control: Perform your reaction at the lowest possible temperature to minimize side reactions. Add the strong base slowly to a cooled solution of your substrate to avoid localized heating.

  • Protecting Group Strategy: If deprotonation at a specific site is desired, consider if a protecting group on a nearby functionality could sterically hinder the approach of the base to the sensitive protons.

Question: My oxaspirocycle is unstable to Lewis acids. Are there any Lewis acids that are generally considered "safer" for these motifs?

Answer: The oxophilic nature of many Lewis acids makes them potent catalysts for oxaspirocycle ring-opening. The Lewis acid coordinates to one of the ether oxygens, activating the ring for nucleophilic attack or rearrangement.[1]

  • Choosing a Milder Lewis Acid: The "hardness" of the Lewis acid plays a significant role. Softer Lewis acids are generally less likely to coordinate strongly with the "hard" oxygen atoms of the ether. Consider a trial of:

    • Zinc-based Lewis acids (e.g., ZnCl₂, Zn(OTf)₂)

    • Copper-based Lewis acids (e.g., Cu(OTf)₂)

    • Scandium triflate (Sc(OTf)₃) is often effective at catalytic loadings and can be milder than stoichiometric amounts of stronger Lewis acids.

  • Stoichiometry and Temperature: Always start with catalytic amounts of the Lewis acid and perform the reaction at low temperatures. In some cases, a full equivalent of a Lewis acid is required for a desired transformation, which can be problematic. In such instances, a complete re-evaluation of the synthetic route may be necessary.

Question: How can I confirm that ring-opening has occurred?

Answer: A combination of spectroscopic methods is the most definitive way to confirm ring-opening.

  • ¹H and ¹³C NMR Spectroscopy:

    • Disappearance of Key Signals: The characteristic signals of the spirocyclic core, particularly the spirocyclic carbon (a quaternary carbon often in the δ 90-110 ppm range in ¹³C NMR for spiroketals), will disappear.

    • Appearance of New Signals: Look for the appearance of new signals corresponding to the ring-opened form, such as a ketone (δ 190-220 ppm in ¹³C NMR) and/or a new hydroxyl group (-OH proton in ¹H NMR, which is often broad and its chemical shift is concentration-dependent).

  • Infrared (IR) Spectroscopy:

    • The appearance of a strong absorption band in the region of 1680-1750 cm⁻¹ is indicative of the formation of a carbonyl group (ketone or aldehyde) from the ring-opening.

    • A broad absorption in the 3200-3600 cm⁻¹ region suggests the formation of a hydroxyl group.

  • Mass Spectrometry (MS):

    • The molecular ion peak will correspond to the mass of the ring-opened isomer (which is the same as the starting material). However, the fragmentation pattern will be significantly different. Ring-opened products often show characteristic fragmentations, such as McLafferty rearrangements if a ketone is formed.[2]

Preventative Strategies: Proactively Maintaining Oxaspirocycle Integrity

A successful synthesis involving a sensitive oxaspirocycle relies on a proactive strategy to avoid conditions that promote its degradation. This involves careful consideration of reaction conditions, reagent selection, and the inherent stability of the specific oxaspirocycle.

Understanding the Pillars of Oxaspirocycle Stability

The stability of an oxaspirocycle is not absolute but is influenced by a combination of electronic and steric factors.

  • The Anomeric Effect in Spiroketals: For the common spiroketal motif, the anomeric effect is a powerful stabilizing force.[3] This stereoelectronic effect involves the donation of electron density from the lone pair of one of the ether oxygens into the σ* orbital of the adjacent C-O bond. The most stable conformation is typically the one that maximizes these anomeric interactions.[4] Disrupting this conformation, for example, through the introduction of bulky substituents, can increase the ground-state energy of the molecule and make it more susceptible to ring-opening.

  • Ring Strain: Smaller rings in the oxaspirocycle system (e.g., four- or five-membered rings) will have greater ring strain and will be more prone to ring-opening reactions that relieve this strain.

  • Substituent Effects: The electronic nature of substituents on the oxaspirocycle can significantly impact its stability. Electron-withdrawing groups can make the carbons of the spirocycle more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups can stabilize a developing positive charge during an acid-catalyzed ring-opening.

Below is a diagram illustrating the key factors influencing oxaspirocycle stability.

StabilityFactors cluster_0 Factors Influencing Oxaspirocycle Stability cluster_1 Reaction Conditions Anomeric Anomeric Effect (in Spiroketals) Oxaspirocycle Oxaspirocycle Stability Anomeric->Oxaspirocycle RingStrain Ring Strain RingStrain->Oxaspirocycle Substituents Substituent Effects Substituents->Oxaspirocycle pH pH (Acid/Base) pH->Oxaspirocycle LewisAcids Lewis Acids LewisAcids->Oxaspirocycle Nucleophiles Nucleophiles Nucleophiles->Oxaspirocycle Temperature Temperature Temperature->Oxaspirocycle caption Factors Governing Oxaspirocycle Stability Workflow Start Synthetic Step Required (on Oxaspirocycle-containing Molecule) CheckSensitivity Assess Oxaspirocycle Sensitivity (Acid, Base, Lewis Acid, Nucleophile) Start->CheckSensitivity MildConditions Use Mild, Compatible Conditions (e.g., PPTS, DBU, Sc(OTf)₃ cat.) CheckSensitivity->MildConditions Sensitive Proceed Proceed with Reaction CheckSensitivity->Proceed Not Sensitive ProtectingGroup Employ Orthogonal Protecting Group Strategy MildConditions->ProtectingGroup Incompatible Conditions Unavoidable MildConditions->Proceed RedesignRoute Redesign Synthetic Route ProtectingGroup->RedesignRoute No Suitable Protecting Group ProtectingGroup->Proceed RedesignRoute->Start caption Synthetic Strategy Workflow

Caption: Synthetic Strategy Workflow

Protocols: Field-Tested Methodologies

The following protocols provide step-by-step examples of reactions that are generally compatible with sensitive oxaspirocycles.

Protocol 1: Mild Acetonide Deprotection in the Presence of an Acid-Sensitive Spiroketal

This protocol is adapted from methodologies used in the synthesis of polyketide natural products, where acid-labile spiroketals and acetonide protecting groups often coexist.

Objective: To selectively remove a terminal acetonide protecting group without causing the ring-opening of a more sensitive internal spiroketal.

Materials:

  • Substrate containing both an acetonide and a spiroketal

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate (1.0 eq) in a 1:1 mixture of DCM and MeOH (0.05 M).

  • Add PPTS (0.1-0.2 eq) to the solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The less polar starting material should be consumed to form a more polar product. The reaction time can vary from 1 to 12 hours depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using deactivated silica gel or neutral alumina.

Causality: PPTS provides a mildly acidic medium that is sufficient to catalyze the reversible cleavage of the less sterically hindered and kinetically more labile acetonide, while being gentle enough to not significantly promote the irreversible ring-opening of the more thermodynamically stable spiroketal.

Protocol 2: Protecting Group-Free Glycosylation with an Acid-Labile Acceptor

This protocol utilizes hydrogen bond-mediated activation to perform a glycosylation on an alcohol in a molecule containing an acid-sensitive oxaspirocycle, avoiding the use of strong Lewis or Brønsted acids. Objective: To glycosylate a hydroxyl group without causing the degradation of an acid-labile oxaspirocycle.

Materials:

  • Glycosyl donor (e.g., a thioglycoside or a glycosyl ortho-alkynylbenzoate)

  • Oxaspirocycle-containing alcohol acceptor

  • (Thio)urea catalyst (e.g., Schreiner's thiourea)

  • Promoter (e.g., N-iodosuccinimide (NIS) for a thioglycoside donor)

  • Molecular sieves (4 Å)

  • Anhydrous solvent (e.g., DCM or toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol acceptor (1.2 eq), the (thio)urea catalyst (0.2 eq), and activated molecular sieves.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Add the glycosyl donor (1.0 eq) to the mixture.

  • Cool the reaction to the desired temperature (e.g., -40 °C).

  • Add the promoter (e.g., NIS, 1.3 eq) and stir the reaction, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Filter the mixture through a pad of celite, and wash the celite with the reaction solvent.

  • Wash the combined filtrate with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography on deactivated silica gel.

Causality: The (thio)urea catalyst activates the glycosyl donor through hydrogen bonding, making the anomeric carbon more electrophilic. This avoids the need for strong acid promoters that would protonate and activate the oxaspirocycle for ring-opening.

References

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managing impurities in the synthesis of 7-oxo-2-azaspiro [3.5] nonane.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-oxo-2-azaspiro[3.5]nonane. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable spirocyclic lactam. The unique strain and stereochemistry of the azaspiro[3.5]nonane framework make it a compelling scaffold in medicinal chemistry, but also present specific synthetic hurdles.[1][2]

This guide is structured in a question-and-answer format to directly address potential issues. We will delve into the mechanistic origins of common impurities, provide step-by-step troubleshooting protocols, and offer preventative strategies to ensure the highest purity and yield of your target compound.

A plausible and scalable synthetic route to 7-oxo-2-azaspiro[3.5]nonane involves a multi-step process, often culminating in a key ring-forming reaction such as a Beckmann or Schmidt rearrangement from a spiro[3.5]nonan-7-one precursor.[3][4][5][6] The troubleshooting scenarios below are largely framed within the context of such a synthetic strategy.

Section 1: Troubleshooting Common Impurities

This section addresses specific, observable issues you might encounter during your synthesis and purification workflow.

Scenario 1: My crude reaction mixture shows two closely-eluting spots on TLC, and the NMR indicates the presence of an unwanted regioisomer.

Question: I performed a Beckmann rearrangement on 7-spiro[3.5]nonanone oxime and, after workup, my analysis shows a mixture of products. How can I confirm the identity of the major impurity and prevent its formation?

Answer:

This is a classic challenge in the Beckmann rearrangement of unsymmetrical ketones.[5] The formation of two regioisomeric lactams is highly likely. In this case, you are likely forming both the desired 7-oxo-2-azaspiro[3.5]nonane (1 ) and the isomeric 7-oxo-1-azaspiro[3.5]nonane (2 ).

Root Cause Analysis: The Beckmann rearrangement proceeds via the migration of the group anti-periplanar to the leaving group on the oxime nitrogen.[5] If your 7-spiro[3.5]nonanone oxime precursor exists as a mixture of (E) and (Z) isomers, the rearrangement will produce a mixture of the two corresponding lactams. The ratio of these isomers is often determined during the oxime formation step and can be difficult to control.

dot

Caption: Formation of isomeric lactams from (E/Z)-oxime precursors.

Troubleshooting and Mitigation:

  • Characterization:

    • NMR Spectroscopy: The two regioisomers will have distinct NMR spectra. Pay close attention to the chemical shifts of the protons alpha to the carbonyl and the nitrogen. 2D NMR techniques like HMBC and NOESY can be invaluable in definitively assigning the structures.

    • LC-MS: The two isomers will have the same mass but may have different retention times.

  • Purification Protocol:

    • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating these isomers. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is recommended. Monitor fractions carefully by TLC.

  • Prevention Strategy:

    • Reaction Conditions: The ratio of oxime isomers can sometimes be influenced by the pH of the oximation reaction. Experiment with different buffering conditions.

    • Alternative Synthesis: If isomer separation proves too challenging, consider a Schmidt reaction on the 7-spiro[3.5]nonanone precursor.[4][6] The Schmidt reaction can sometimes offer better regioselectivity, although this is not guaranteed and depends on the migratory aptitude of the adjacent carbons.[7]

Scenario 2: My final product is contaminated with olefinic impurities that are difficult to remove.

Question: After a reduction or cyclization step using a hydride reagent (e.g., LiAlH₄), I'm observing signals in the vinyl region of my ¹H NMR spectrum. What are these impurities and how can I get rid of them?

Answer:

The presence of olefinic signals suggests the formation of elimination or over-reduction byproducts. A patent for a similar synthesis specifically mentions the formation of "transitional reduction olefin impurities" during a lithium aluminum hydride cyclization step.[8]

Root Cause Analysis: Hydride reagents, especially powerful ones like LiAlH₄, can promote elimination reactions if a suitable leaving group is present. Additionally, if your precursor contains functional groups that can be reduced to alcohols, subsequent acid-catalyzed dehydration during workup can lead to olefin formation.

Troubleshooting and Mitigation:

  • Impurity Identification:

    • Use ¹H NMR to identify the vinyl protons and GC-MS to determine the molecular weight of the impurity. This will help you deduce its structure.

  • Purification Protocol:

    • Chromatography: Olefinic impurities are typically less polar than the desired lactam. They should elute earlier during silica gel chromatography.

    • Oxidative Quench: In some cases, a mild oxidative workup (e.g., with a very small amount of potassium permanganate, followed by filtration) can selectively react with the olefin without significantly affecting the lactam. This should be approached with caution and on a small scale first.

  • Prevention Strategy:

    • Milder Reagents: If possible, use a less reactive reducing agent. For example, if you are reducing an ester to an alcohol in a preceding step, consider NaBH₄ or DIBAL-H, which are less prone to causing side reactions.

    • Temperature Control: Perform the hydride reaction at a lower temperature (e.g., -10 °C to 0 °C) to minimize side reactions.[9]

    • Careful Workup: Ensure your aqueous workup is performed at low temperatures and avoid overly acidic conditions that could promote dehydration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis to ensure high purity?

A1: The three most critical parameters are:

  • Temperature Control: Many of the key reactions, such as rearrangements and reductions, are exothermic and can lead to side reactions if the temperature is not strictly controlled.

  • Stoichiometry: Precise control of reagent stoichiometry is crucial, especially when using powerful reagents like hydrides or strong acids. Excess reagent can lead to over-reaction or degradation of the product.

  • Inert Atmosphere: Reactions involving organometallics or hydrides must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagents and the formation of oxygenated impurities.

Q2: I am having trouble with the purification of the final compound. Are there any alternative methods to column chromatography?

A2: While column chromatography is the most common method, here are a few alternatives to consider:

  • Crystallization: If your product is a solid and you can find a suitable solvent system, crystallization can be a highly effective method for removing small amounts of impurities.

  • Preparative HPLC: For high-purity material on a smaller scale, reverse-phase preparative HPLC can be very effective, especially for separating closely related isomers.

  • Derivatization: In some cases, it may be beneficial to derivatize the crude product (e.g., by protecting the lactam nitrogen) to alter its chromatographic properties, purify the derivative, and then deprotect it.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Monitor your reaction by TLC or LC-MS to ensure it has gone to completion. If not, you may need to increase the reaction time, temperature, or amount of catalyst.

  • Product Degradation: The spirocyclic lactam may be sensitive to the reaction or workup conditions. For example, strongly acidic or basic conditions could lead to ring-opening.

  • Mechanical Losses: Be mindful of losses during transfers, extractions, and purification.

Section 3: Data and Protocols

Table 1: Common Impurities and Analytical Signatures
Impurity ClassPotential StructureTypical ¹H NMR Signal (ppm)Typical MS SignalMitigation Strategy
Regioisomer7-oxo-1-azaspiro[3.5]nonaneDistinct shifts for protons α to N and C=OSame M+H as productCareful chromatography, consider Schmidt reaction[4][7]
Olefinic ImpurityAzaspiro[3.5]nonene derivative5.0 - 6.5 (vinyl H's)M-2 or M-18Lower reaction temp, milder reagents, oxidative quench[8]
Unreacted Precursor7-spiro[3.5]nonanone oximePresence of C=N-OH protonM+H of starting materialIncrease reaction time/temp, check reagent quality
Ring-Opened ProductLinear amino acid/esterAbsence of lactam signals, presence of COOH or COORM+18 of productAvoid harsh pH during workup, use milder conditions
Protocol 1: General Purification by Column Chromatography

This is a general guideline; the solvent system must be optimized for your specific impurity profile.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM or EtOAc), adding the silica, and then removing the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexanes or petroleum ether).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 7-oxo-2-azaspiro[3.5]nonane.

Workflow for Troubleshooting Impurity Issues

dot

Troubleshooting_Workflow start Crude Product Analysis (NMR, LC-MS, TLC) impurity_detected Impurity Detected? start->impurity_detected identify Identify Impurity Structure (NMR, MS, GC-MS) impurity_detected->identify Yes end_pure Pure Product impurity_detected->end_pure No regioisomer Regioisomer? identify->regioisomer olefin Olefinic Impurity? regioisomer->olefin No purify_chrom Optimize Column Chromatography regioisomer->purify_chrom Yes starting_material Unreacted SM? olefin->starting_material No olefin->purify_chrom Yes starting_material->purify_chrom Yes prevent_regio Prevent: Consider Alternative Rxn (Schmidt) purify_chrom->prevent_regio prevent_olefin Prevent: Milder Reagents, Lower Temp purify_chrom->prevent_olefin prevent_sm Prevent: Increase Rxn Time, Check Reagent Quality purify_chrom->prevent_sm prevent_regio->end_pure prevent_olefin->end_pure prevent_sm->end_pure

Caption: Decision workflow for identifying and mitigating impurities.

References

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Antenucci, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Reddy, G. V., et al. (2014). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 10, 2634-2639. Retrieved from [Link]

  • Dehli, J. R., & Gotor, V. (2002). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 56(12), 661-666. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • Reddy, G. V., et al. (2014). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 10, 2634–2639. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • Wang, J., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(13), 9034–9046. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry, 19(3), 562-566. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved from [Link]

  • Aubé, J., et al. (2010). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Organic Letters, 12(20), 4540–4543. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Schmidt Reaction. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). Beckmann rearrangement as a strategy in Retrosynthesis. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of ketones.
  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chemical synthesis of spirocyclic ketone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

  • PubMed. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Retrieved from [Link]

  • ChemRxiv. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Retrieved from [Link]

Sources

addressing olefinic impurities in spiro-β-lactam synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Olefinic Impurities for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of spiro-β-lactams, a critical pharmacophore in numerous therapeutic agents, is a cornerstone of modern medicinal chemistry. The Staudinger [2+2] ketene-imine cycloaddition remains a prevalent and versatile method for constructing the strained four-membered ring.[1][2] However, the path to achieving high purity and yield is often complicated by the formation of undesired byproducts. Among the most challenging of these are olefinic impurities, which can arise from competing side reactions and complicate purification, ultimately impacting the integrity of downstream applications.

This technical support guide, designed for researchers at the bench, provides a comprehensive overview of the origins of olefinic impurities in spiro-β-lactam synthesis. It offers practical, field-proven troubleshooting strategies and detailed protocols to help you identify, mitigate, and eliminate these contaminants from your reaction mixtures. Our approach is grounded in a deep understanding of the reaction mechanisms, empowering you to make informed decisions and optimize your synthetic routes for the highest quality products.

Frequently Asked Questions (FAQs)

Q1: What are olefinic impurities in the context of spiro-β-lactam synthesis?

Olefinic impurities are byproducts that contain a carbon-carbon double bond (C=C). In the synthesis of spiro-β-lactams, particularly via the Staudinger reaction, these can manifest as enamines or enamides, which can be isomeric with or structurally similar to the desired product, making them difficult to separate.[3][4]

Q2: How do olefinic impurities form during the Staudinger [2+2] cycloaddition?

Olefinic impurities can arise from several side reactions that compete with the desired [2+2] cycloaddition. The most common pathway is through an elimination reaction involving the zwitterionic intermediate formed from the nucleophilic attack of the imine on the ketene.[5][6] If the imine possesses an α-proton, a base (often the tertiary amine used for ketene generation) can abstract this proton, leading to the formation of an enamine instead of the β-lactam. Similarly, elimination reactions involving substituents on the ketene precursor can also lead to olefinic byproducts.

Q3: What are the primary factors that influence the formation of these impurities?

The formation of olefinic impurities is highly dependent on the reaction conditions and the structure of the substrates. Key factors include:

  • Base: The choice and stoichiometry of the base used to generate the ketene from an acyl chloride can significantly influence the reaction pathway. Stronger or more sterically hindered bases may favor elimination.[7]

  • Temperature: Higher reaction temperatures can provide the activation energy needed for elimination pathways to compete more effectively with the desired cycloaddition.

  • Substrate Structure: The presence of acidic α-protons on the imine or labile leaving groups on the ketene precursor can increase the propensity for olefinic impurity formation.

  • Solvent: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states of competing pathways.

Q4: How can I detect the presence of olefinic impurities in my product?

Spectroscopic methods are essential for identifying olefinic impurities:

  • ¹H NMR: Look for characteristic signals in the vinylic region (typically 5-7 ppm). The coupling constants of these signals can provide information about the geometry of the double bond.

  • ¹³C NMR: The presence of sp²-hybridized carbon signals in the range of 100-150 ppm can indicate an olefinic impurity.

  • FTIR: A C=C stretching vibration, which is typically weaker than the β-lactam carbonyl stretch, may be observed around 1600-1680 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry can help identify the molecular formula of the impurity and distinguish it from the desired product, especially if they are not isomeric.

Troubleshooting Guide

Problem 1: Significant presence of a byproduct with vinylic signals in ¹H NMR.

Possible Cause: Formation of an enamine or enamide impurity through a competing elimination reaction.

Solutions:

  • Optimize Reaction Temperature: Lowering the reaction temperature can disfavor the elimination pathway, which often has a higher activation energy than the desired cycloaddition. Consider running the reaction at 0°C or even -78°C.[5]

  • Re-evaluate Your Choice of Base: If using a strong, non-nucleophilic base like triethylamine to generate the ketene, consider switching to a weaker or more sterically hindered base. Proton sponges can also be effective in scavenging protons without promoting elimination.[5]

  • Modify the Substrate: If possible, modify the imine substrate to remove or replace acidic α-protons. If this is not feasible, consider using a different synthetic route that does not involve a ketene-imine cycloaddition.

  • Slow Addition of Reagents: Adding the acyl chloride slowly to the solution of the imine and base can help maintain a low concentration of the reactive ketene, potentially favoring the desired cycloaddition over side reactions.

Problem 2: Difficulty in separating the desired spiro-β-lactam from a closely eluting impurity during column chromatography.

Possible Cause: The olefinic impurity has a similar polarity to the desired product.

Solutions:

  • Optimize Chromatographic Conditions:

    • Adsorbent: Switch to a different stationary phase. If using silica gel, consider alumina (basic or neutral) or a bonded-phase silica (e.g., diol, cyano).

    • Eluent System: Employ a gradient elution or try a completely different solvent system. A thorough screening of solvent systems with varying polarities and selectivities is recommended.

  • Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. This can be a highly effective method for separating closely related compounds. A systematic screening of solvents is crucial.

  • Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a derivative that is easier to separate. For example, if the impurity is a primary or secondary enamine, it might be selectively acylated or reacted with an aldehyde to form a Schiff base, which would have a different polarity. This approach should be used with caution as it adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Olefinic Impurities in the Staudinger Cycloaddition
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the solution to the desired temperature (start with 0°C or -78°C).

  • Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization, as determined by the troubleshooting guide above.

Data Presentation

ParameterCondition A (High Impurity)Condition B (Optimized)
Temperature Room Temperature-78°C
Base Triethylamine (2.0 eq)Proton Sponge (1.2 eq)
Addition Time 5 minutes60 minutes
Yield of Spiro-β-lactam 45%85%
Olefinic Impurity Level 30%<5%

Visualizations

Diagram 1: Staudinger Cycloaddition vs. Olefinic Impurity Formation

G cluster_reactants Reactants cluster_products Products Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Lactam Spiro-β-Lactam (Desired Product) Zwitterion->Lactam [2+2] Cycloaddition (Favored at low temp) Olefin Olefinic Impurity (Enamine/Enamide) Zwitterion->Olefin Elimination (Favored at high temp, strong base)

Caption: Competing pathways in spiro-β-lactam synthesis.

Diagram 2: Troubleshooting Workflow

G Start Olefinic Impurity Detected Temp Lower Reaction Temperature Start->Temp Base Change Base Temp->Base Impurity still present Success Pure Spiro-β-Lactam Temp->Success Impurity removed Purification Optimize Purification Base->Purification Impurity still present Base->Success Impurity removed Purification->Success Impurity removed Failure Re-evaluate Synthetic Route Purification->Failure Impurity inseparable

Caption: A systematic approach to eliminating olefinic impurities.

References

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  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Chad's Prep. (n.d.). 19.5 Formation of Imines and Enamines (Addition of Amines). Retrieved from [Link]

  • ACS Publications. (2021, July 7). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Retrieved from [Link]

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  • ResearchGate. (n.d.). The Synthesis of Ketone-Derived Enamides by Elimination of HCN from Cyanoamides. Retrieved from [Link]

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  • Palomo, C., Oiarbide, M., & Landa, A. (2018). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 95, 1–735.
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  • Tuba, R., & Al-Hashimi, M. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5976–5988.
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  • Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936.
  • RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0180398A1 - Synthesis of beta-lactam.
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  • NIH. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

  • PubMed. (n.d.). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Retrieved from [Link]

  • PubMed Central. (2023, November 16). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Characterization of 7-oxaspiro[3.5]nonan-2-ylmethanamine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the conformational rigidity and three-dimensional complexity of spirocyclic scaffolds have positioned them as privileged structures.[1][2][3] The 7-oxaspiro[3.5]nonane framework, in particular, offers a unique topographical profile, influencing the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. As researchers and drug development professionals, the unambiguous determination of the three-dimensional structure of derivatives of 7-oxaspiro[3.5]nonan-2-ylmethanamine is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

This guide provides an in-depth comparison of X-ray crystallography as the gold standard for the structural elucidation of these spirocyclic amines, benchmarked against other analytical techniques. We will delve into the causality behind experimental choices, present a self-validating protocol, and provide a framework for data interpretation, underscoring our commitment to scientific integrity and expertise.

The Indispensable Role of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid.[4] For novel spirocyclic compounds like this compound derivatives, SCXRD provides unequivocal data on:

  • Molecular Connectivity and Constitution: Confirming the successful synthesis of the target molecule.

  • Absolute Stereochemistry: Unambiguously assigning the configuration of all chiral centers, which is critical for understanding biological activity.

  • Conformational Analysis: Revealing the preferred three-dimensional shape of the molecule in the solid state, including the puckering of the cyclohexane and oxetane rings.

  • Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice, which can provide insights into crystal engineering and the formulation of active pharmaceutical ingredients (APIs).

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for determining the structure of molecules in solution, X-ray crystallography provides a static, high-resolution snapshot of the molecule's three-dimensional architecture.[5][6][7][8][9]

A Comparative Overview: X-ray Crystallography vs. NMR Spectroscopy

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Crystalline SolidSolution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry, intermolecular interactions.Connectivity through scalar couplings, through-space proximities (NOEs), dynamic information, and conformational ensembles in solution.
Strengths Unambiguous determination of absolute configuration; high precision and accuracy of atomic positions.[4]Provides information on molecular dynamics and conformational flexibility in a biologically relevant medium; does not require crystallization.[7][8]
Limitations Requires high-quality single crystals, which can be challenging to grow; the determined structure is static and may not represent the full range of conformations in solution.Structure determination can be ambiguous for complex molecules with overlapping signals; determination of absolute stereochemistry is not always straightforward.
Typical Resolution 0.18–0.30 nm for macromolecules, often better than 0.1 nm for small molecules.[6]Inferred resolution is typically in the range of 0.20–0.30 nm for macromolecules.[6]

Experimental Workflow: From Powder to Publication-Ready Structure

The following protocol outlines the key steps for the characterization of a novel this compound derivative using single-crystal X-ray diffraction.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Growth (The Art of the Science):

    • Rationale: The cornerstone of a successful X-ray crystallographic analysis is the availability of high-quality, single crystals. The slow cooling of a saturated solution, vapor diffusion, or solvent evaporation are common techniques.

    • Protocol:

      • Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetonitrile).

      • Place the solution in a small, clean vial.

      • In a larger, sealed container, place the vial and a reservoir of a less polar "anti-solvent" (e.g., diethyl ether, hexane).

      • Allow the anti-solvent vapor to slowly diffuse into the vial containing the compound solution over several days at a constant temperature.

      • Monitor for the formation of well-defined, single crystals.

  • Data Collection (Capturing the Diffraction Pattern):

    • Rationale: A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.[10]

    • Protocol:

      • Carefully select and mount a suitable crystal (typically 0.1-0.4 mm in size) on a goniometer head.[10]

      • Center the crystal in the X-ray beam of a diffractometer.

      • Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

      • Execute a full data collection strategy, rotating the crystal through a range of angles to capture a complete dataset.

  • Structure Solution and Refinement (From Data to 3D Model):

    • Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map, which is then refined to yield the final atomic model.

    • Protocol:

      • Process the raw diffraction data to integrate the intensities of the reflections and apply corrections.

      • Solve the crystal structure using direct methods or Patterson techniques to obtain an initial atomic model.

      • Refine the model against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters.

      • Locate and refine hydrogen atoms from the difference electron density map or place them in calculated positions.

      • Validate the final structure using metrics such as the R-factor and by checking for geometric reasonability.

Data Presentation and Interpretation

The results of a single-crystal X-ray diffraction study are typically summarized in a crystallographic data table. While a specific dataset for a this compound derivative is not yet publicly available in the Cambridge Structural Database (CSD)[11][12], a representative table of key parameters is presented below.

ParameterRepresentative ValueSignificance
Empirical Formula C9 H18 Cl N OConfirms the elemental composition.
Formula Weight 191.70Molar mass of the asymmetric unit.
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry operations within the crystal.
a, b, c (Å) 10.123, 8.456, 12.345Unit cell dimensions.
β (°) 98.76Unit cell angle for a monoclinic system.
Volume (ų) 1045.6Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Calculated Density (g/cm³) 1.218Density calculated from the crystallographic data.
R1 [I > 2σ(I)] 0.045A measure of the agreement between the observed and calculated structure factors (a good value is typically < 0.05).[10]
wR2 (all data) 0.112A weighted R-factor based on all data.
Goodness-of-fit on F² 1.05Should be close to 1 for a good refinement.

Conclusion

The structural characterization of this compound derivatives is a critical step in the drug discovery and development process. Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional architecture of these novel spirocyclic compounds, providing invaluable insights that guide further synthetic efforts and biological evaluation. While other techniques like NMR spectroscopy offer complementary information about the behavior of these molecules in solution, the precision and unambiguity of X-ray crystallography in determining absolute stereochemistry and solid-state conformation make it an indispensable tool for the modern medicinal chemist.

References

  • Comparison of NMR and X-ray crystallography.
  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirmation. Benchchem.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
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  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
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  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. ACS Publications. Available from: [Link]

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  • N-methyl-2-oxaspiro[3.5]nonan-7-amine. PubChemLite. Available from: [Link]

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Comparative Analysis of 7-Oxaspiro[3.5]nonan-2-ylmethanamine with Other Spirocyclic Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

The paradigm of "escape from flatland" has become a guiding principle in contemporary medicinal chemistry, advocating for a shift away from planar, aromatic structures towards molecules with greater three-dimensionality. This design philosophy is rooted in the observation that increasing the fraction of sp³-hybridized carbons (Fsp³) often correlates with improved clinical success, enhancing physicochemical properties such as solubility and metabolic stability while reducing off-target promiscuity. Spirocycles, polycyclic compounds where two rings share a single atom, are quintessential examples of three-dimensional scaffolds that embody this principle.[1] Their rigid, well-defined geometries offer precise exit vectors for substituents, enabling optimized interactions within complex biological targets.[1]

This guide provides an in-depth comparative analysis of 7-oxaspiro[3.5]nonan-2-ylmethanamine , a promising yet underexplored building block. We will objectively compare its structural and physicochemical properties against key comparator scaffolds: the smaller, isomeric 2-oxa-6-azaspiro[3.3]heptane ; its direct carbocyclic analog, spiro[3.5]nonan-2-ylmethanamine ; and the ubiquitous, non-spirocyclic heterocycle it often seeks to replace, morpholine . Through this analysis, supported by experimental protocols and data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically deploy these scaffolds in their discovery programs.

Featured Scaffold: this compound

The structural architecture of this compound features a cyclobutane ring fused to a tetrahydropyran ring through a central spiro-carbon. The primary aminomethyl group is positioned on the cyclobutane ring, offering a key vector for derivatization.

Key Structural Attributes:

  • Defined 3D Geometry: The spirocyclic fusion locks the two rings in a perpendicular orientation, creating a rigid scaffold that reduces conformational entropy upon binding to a target.

  • Hydrogen Bond Acceptor: The oxygen atom in the tetrahydropyran ring acts as a hydrogen bond acceptor, a feature that can be exploited for specific molecular interactions and can improve aqueous solubility.

  • Primary Amine Functionality: The aminomethyl group provides a versatile handle for amide coupling, reductive amination, and other common medicinal chemistry transformations.

  • Novel Chemical Space: As a less-utilized scaffold, it offers opportunities for developing compounds with novel intellectual property.

Proposed Synthetic Strategy

While multiple synthetic routes are conceivable, a robust approach involves the construction of the spirocyclic core followed by functional group manipulation. A plausible pathway can be envisioned starting from a piperidin-4-one derivative, leveraging a [2+2] cycloaddition to form the spiro-β-lactam, a strategy adapted from the synthesis of related azaspirocycles.[2] Subsequent reduction and functionalization would yield the target amine.

G A N-Boc-4-piperidone B Imine Formation A->B 1. R-NH2 C Staudinger [2+2] Cycloaddition with Ketene B->C D Spiro-β-lactam Intermediate C->D E Lactam Reduction (e.g., LiAlH4) D->E F Spirocyclic Azetidine E->F G Ring Opening & Functionalization (Conceptual - simplified path) F->G Complex sequence H Target Precursor Ketone G->H I Reductive Amination or Nitromethane Condensation/Reduction H->I J This compound I->J G cluster_0 Featured Scaffold cluster_1 Comparator Scaffolds A 7-Oxaspiro[3.5]nonan- 2-ylmethanamine B 2-Oxa-6-azaspiro[3.3]heptane (Isomeric Spirocycle) C Spiro[3.5]nonan- 2-ylmethanamine (Carbocyclic Analog) D Morpholine ('Flatland' Analog)

Caption: Structural Comparison of Featured Scaffold and Comparators.

Physicochemical Property Comparison

The choice of a scaffold profoundly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key calculated and experimental physicochemical properties for the four scaffolds.

Property7-Oxaspiro[3.5]nonan-\n2-ylmethanamine2-Oxa-6-azaspiro[3.3]heptaneSpiro[3.5]nonan-\n2-ylmethanamineMorpholine
Molecular Formula C₉H₁₇NOC₅H₉NOC₁₀H₁₉NC₄H₉NO
Molecular Weight ( g/mol ) 155.2499.13 [3]153.2887.12 [4]
Calculated LogP (XLogP3) 1.1-0.7 [3]2.5-0.9 [4]
TPSA (Ų) 38.321.3 [3]26.021.3
pKa (Base) ~9.5-10.0 (Predicted)9.7 (Predicted) [5]~10.0-10.5 (Predicted)8.4 [6]
Fraction sp³ (Fsp³) 1.001.001.001.00
Aqueous Solubility Moderate to HighHighLow to ModerateHigh
Metabolic Stability Expected to be HighHighHighModerate to Low

Note: Some values are predicted using computational models due to a lack of extensive experimental data for all scaffolds.

Causality and Insights from the Data:

  • Lipophilicity (LogP): The introduction of the oxygen atom in This compound significantly reduces lipophilicity compared to its carbocyclic analog (LogP 1.1 vs. 2.5). This is a classic strategy to improve aqueous solubility and reduce metabolic clearance. It is more lipophilic than the highly polar 2-oxa-6-azaspiro[3.3]heptane and morpholine , offering a balanced profile suitable for targets requiring some degree of lipophilic character for binding.

  • Basicity (pKa): The pKa of the primary amine in the featured scaffold and its carbocyclic analog is typical for aliphatic amines. The ether oxygen in the tetrahydropyran ring has a minimal electronic effect on the distant amine. In contrast, the oxygen in morpholine significantly lowers the nitrogen's basicity (pKa ~8.4) through an inductive effect, which can be advantageous for reducing interactions with acidic targets like hERG. [6]* Polar Surface Area (TPSA): The featured scaffold has a higher TPSA than its carbocyclic analog, reflecting the polarity introduced by the oxygen atom. This generally correlates with lower cell permeability but improved aqueous solubility.

  • Metabolic Stability: Spirocyclic systems, particularly those lacking easily oxidizable positions adjacent to heteroatoms, tend to exhibit high metabolic stability. [1]Morpholine, while common, can be susceptible to N-dealkylation or oxidation at the carbons alpha to the oxygen or nitrogen. The rigid, saturated framework of the spirocycles presented here is expected to be more robust towards metabolism by cytochrome P450 enzymes.

Experimental Evaluation & Protocols

To provide a framework for empirical comparison, we describe three fundamental, self-validating experimental protocols crucial for evaluating scaffolds in a drug discovery setting.

Experimental Workflow: Human Liver Microsome (HLM) Stability Assay

G cluster_prep cluster_incubation cluster_analysis cluster_data A Prepare 1 µM Test Compound in 100 mM Phosphate Buffer (pH 7.4) D Pre-warm Compound & Microsome Solutions to 37°C A->D B Thaw & Dilute Human Liver Microsomes (0.5 mg/mL final concentration) B->D C Prepare NADPH Regenerating System (Cofactor Solution) E Initiate Reaction: Add Cofactor Solution C->E D->E F Incubate at 37°C with Shaking E->F G Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction: Add Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) and Intrinsic Clearance (Clint) L->M

Caption: Workflow for the Human Liver Microsome (HLM) Metabolic Stability Assay.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early ADME profiling, assessing a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s. [7][8] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4). [9] * Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. [7] * Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. [9] * Add the test compound from the DMSO stock to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5%). [9] * Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold acetonitrile quenching solution. 4. Sample Processing and Analysis:

    • Seal the quenching plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (k / microsomal protein concentration) .

Protocol 2: Aqueous Solubility (Kinetic, Nephelometry)

This high-throughput method is ideal for early discovery, providing a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer. [10][11] Objective: To measure the kinetic aqueous solubility of test compounds.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution.

  • Assay Plate Preparation: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a clear 96-well or 384-well assay plate.

  • Compound Addition: Using a liquid handler, transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the assay plate containing the buffer. Mix well.

  • Equilibration and Measurement:

    • Allow the plate to equilibrate at room temperature for 1-2 hours.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm). [12]6. Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity above the background. This point is identified by plotting turbidity against compound concentration.

Protocol 3: Lipophilicity Determination (LogD₇.₄ Shake-Flask Method)

The shake-flask method is the "gold standard" for determining lipophilicity, measuring the partitioning of a compound between n-octanol and an aqueous buffer at a physiological pH. [13][14][15] Objective: To experimentally determine the octanol-water distribution coefficient (LogD) at pH 7.4.

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with PBS (pH 7.4) by mixing and allowing the layers to separate overnight.

    • Pre-saturate PBS (pH 7.4) with n-octanol in the same manner. Use the appropriate phase for each step.

  • Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a glass vial, combine a precise volume of the compound's n-octanol stock with a precise volume of the pre-saturated PBS (e.g., 1:1 v/v). [14] * Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol layer and the aqueous layer.

    • Dilute each sample appropriately and determine the compound concentration in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation:

    • Calculate the distribution coefficient (D): D = [Concentration]octanol / [Concentration]aqueous .

    • Calculate LogD: LogD₇.₄ = log₁₀(D) .

Conclusion and Outlook

The comparative analysis reveals that This compound represents a highly valuable scaffold for medicinal chemistry, offering a compelling balance of properties. It successfully incorporates the three-dimensionality and metabolic stability inherent to spirocycles while modulating lipophilicity through the inclusion of a tetrahydropyran ring.

  • Compared to its carbocyclic analog , it offers significantly improved hydrophilicity, a critical modification for achieving desirable ADME properties.

  • Relative to the smaller, more polar 2-oxa-6-azaspiro[3.3]heptane , it provides a larger, more lipophilic framework with different spatial arrangements of its functional groups, expanding the toolbox for scaffold hopping and structure-activity relationship exploration.

  • Most importantly, it stands as a superior alternative to morpholine , providing a conformationally rigid, metabolically robust, and three-dimensional core that escapes the "flatland" of traditional heterocycles.

By leveraging the experimental protocols detailed in this guide, drug discovery teams can empirically validate these advantages and confidently incorporate this compound and related spirocycles to develop novel therapeutic candidates with enhanced drug-like properties.

References

  • LogP / LogD shake-flask method. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Shake Flask LogD. [Link]

  • metabolic stability in liver microsomes. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • LogP / LogD shake-flask method v1. [Link]

  • Cyprotex LogD Shake Flask Fact Sheet. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Spiro(3.5)nonane. [Link]

  • 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. [Link]

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. [Link]

  • Spiro(3.5)nonane-1,3-dione. [Link]

  • Aqueous Solubility Assays. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • 5-[(Benzyloxy)methyl]spiro[3.5]nonane. [Link]

  • Spiro[3.5]nonane-7,9-dione. [Link]

  • Cas 174-78-7,2-oxa-6-azaspiro[3.3]heptane. [Link]

  • Synthesis method of drug intermedi
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane. [Link]

  • 2-oxaspiro[3.5]nonan-7-ylmethanamine. [Link]

  • CAS#:1632228-23-9 | 7-Oxaspiro[3.5]nonan-2-amine hydrochloride. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • {7-Oxa-2-azaspiro[3.5]nonan-1-yl}methanol. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 7-Oxaspiro[3.5]nonan-2-ylmethanamine Analogs as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 7-oxaspiro[3.5]nonan-2-ylmethanamine analogs. The methodologies detailed herein are designed to rigorously assess the therapeutic potential of this chemical series, from initial in vitro characterization to in vivo efficacy and pharmacokinetic profiling. The experimental designs are grounded in established principles of drug discovery, ensuring the generation of robust and translatable data for researchers, scientists, and drug development professionals.

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures.[1][2][3][4] Unlike flat, aromatic compounds, the inherent rigidity and defined spatial arrangement of spirocycles allow for precise orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.[1][3] The 7-oxaspiro[3.5]nonane core, a key structural motif, offers an exciting entry point for exploring new chemical space. Its Fsp3-rich character is often associated with improved physicochemical properties, such as better solubility and metabolic stability, which are critical for developing successful drug candidates.[5][6]

This guide will focus on the evaluation of this compound analogs, a class of compounds with therapeutic potential in diseases where leukocyte migration is a key pathological driver. Specifically, we will frame our comparative analysis around their activity as antagonists of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal in recruiting monocytes to sites of inflammation and are implicated in a range of diseases, including inflammatory disorders, atherosclerosis, and certain cancers.[7][8]

Part 1: In Vitro Evaluation - Establishing Potency, Selectivity, and Mechanism of Action

The initial phase of characterization for any new chemical entity involves a battery of in vitro assays. These cell-free and cell-based experiments are essential for establishing a compound's fundamental pharmacological properties before committing to more complex and resource-intensive in vivo studies.[9][10] For our this compound analogs, the primary goals are to quantify their affinity for CCR2, confirm their ability to block receptor function, and assess their selectivity against other relevant targets.

Core In Vitro Assays for CCR2 Antagonists
  • Receptor Binding Assays: These assays directly measure the affinity of a compound for the CCR2 receptor. A common and robust method is a competitive radioligand binding assay. In this setup, the test compound's ability to displace a known radiolabeled ligand (e.g., ³H-CCL2) from the receptor is quantified. The resulting data are used to calculate the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are key measures of potency.

  • Functional Chemotaxis Assays: To be a viable therapeutic, an antagonist must not only bind to the receptor but also inhibit its biological function. The primary function of CCR2 is to mediate the migration of monocytes.[8] Therefore, a chemotaxis assay is a critical in vitro experiment. This assay measures the ability of our analogs to block the migration of CCR2-expressing cells (such as the human monocytic cell line THP-1) towards a gradient of CCL2.[11]

  • Whole Blood Shape Change Assays: To better mimic physiological conditions, assays can be performed in a more complex biological matrix like whole blood.[12] Upon stimulation with CCL2, monocytes in whole blood undergo a characteristic change in shape, which can be measured by flow cytometry. The ability of our analogs to inhibit this shape change provides a functional readout of their activity in a setting that includes plasma proteins and other blood components that might influence compound behavior.[11][12]

Experimental Protocol: In Vitro Monocyte Chemotaxis Assay

This protocol describes a standard method for assessing the functional antagonism of CCR2 using a transwell migration system.

Objective: To determine the IC50 value of this compound analogs for the inhibition of CCL2-induced monocyte migration.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium with 0.5% BSA

  • Human recombinant CCL2 (MCP-1)

  • Test compounds (analogs) dissolved in DMSO

  • 96-well chemotaxis chamber (e.g., Corning Transwell with 5 µm pore size)

  • Fluorescent dye for cell quantification (e.g., Calcein-AM)

Procedure:

  • Cell Preparation: Culture THP-1 cells according to standard protocols. On the day of the assay, harvest cells and resuspend in RPMI-1640 + 0.5% BSA to a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare serial dilutions of the test analogs in assay medium. Ensure the final DMSO concentration is ≤0.1%.

  • Assay Setup:

    • To the lower wells of the chemotaxis plate, add 150 µL of assay medium containing CCL2 at its EC50 concentration (predetermined, typically ~10 ng/mL).

    • In a separate plate, mix 50 µL of the cell suspension with 50 µL of the test compound dilutions and incubate for 30 minutes at 37°C.

    • Add 75 µL of the cell/compound mixture to the upper chamber (the transwell insert).

  • Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

  • Quantification:

    • Carefully remove the upper chamber.

    • Add a fluorescent dye (e.g., Calcein-AM) to the lower wells and incubate as required.

    • Read the fluorescence on a plate reader to quantify the number of migrated cells.

  • Data Analysis: Plot the fluorescence signal against the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.

Visualization: In Vitro Evaluation Workflow

G cluster_0 In Vitro Evaluation A Compound Synthesis (this compound Analogs) B Primary Screening: Receptor Binding Assay A->B C Functional Assay: Monocyte Chemotaxis B->C Confirm Functional Activity E Data Analysis: Determine IC50 / Ki B->E D Physiologically Relevant Assay: Whole Blood Shape Change C->D Assess Potency in Complex Matrix C->E D->E F Selectivity Profiling (vs. other GPCRs, ion channels) E->F Assess Off-Target Activity G Lead Candidate Selection for In Vivo Studies E->G F->G G cluster_1 In Vivo Evaluation H Lead Candidate from In Vitro Studies I Pharmacokinetic (PK) Profiling (IV & Oral Dosing in Rodents) H->I J Efficacy Study: Disease Model (e.g., Peritonitis) H->J K PK/PD Modeling: Correlate Exposure and Efficacy I->K L Preliminary Toxicology Assessment I->L Assess Safety J->K J->L Assess Safety M Data Analysis: Determine Bioavailability, Efficacy (ED50) K->M L->M N Selection of Preclinical Development Candidate M->N

Caption: Workflow for the in vivo characterization of a lead drug candidate.

Comparative Data: In Vivo Performance of Lead Analogs

The table below presents hypothetical data comparing the in vivo profiles of two promising analogs from the in vitro screen.

Analog IDOral Bioavailability (F%) in RatRat Half-Life (t½, hours)Efficacy in Peritonitis Model (% Inhibition @ 30 mg/kg)
OSN-002 45%4.275%
OSN-004 5%1.122%

In this comparison, OSN-002 demonstrates a significantly superior pharmacokinetic profile with good oral bioavailability and a reasonable half-life, which translates into robust in vivo efficacy. In contrast, OSN-004 suffers from poor bioavailability, leading to insufficient exposure and weaker efficacy in the disease model. Therefore, OSN-002 is the clear choice to advance as a preclinical development candidate.

Conclusion: A Synergistic Approach to Drug Discovery

The successful identification of a promising preclinical candidate from the this compound series hinges on a logical, stepwise evaluation process that integrates both in vitro and in vivo pharmacology. The initial in vitro assays provide a rapid and cost-effective means to assess potency and mechanism, allowing for the selection of the most promising analogs. Subsequent in vivo studies are then essential to confirm that this activity translates into a meaningful therapeutic effect in a living organism and to ensure the compound possesses the necessary drug-like properties for further development. By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently compare analogs, make data-driven decisions, and ultimately increase the probability of advancing a novel therapeutic agent toward clinical trials.

References

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Navigating the Spirocyclic Landscape: A Comparative Guide to the Structure-Activity Relationship of 7-Oxaspiro[3.5]nonan-2-ylmethanamine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary pursuit of novel therapeutics that transcend the limitations of planar molecular architectures, spirocyclic scaffolds have emerged as a compelling strategy in drug design. Their inherent three-dimensionality and conformational rigidity offer a unique platform for optimizing ligand-receptor interactions and enhancing physicochemical properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-oxaspiro[3.5]nonan-2-ylmethanamine derivatives, a promising scaffold in medicinal chemistry. In the absence of extensive direct studies on this specific scaffold, we will draw critical insights from a comparative analysis of its close structural analogs, including 7-azaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane derivatives, for which robust experimental data are available. This approach will illuminate the nuanced effects of heteroatom substitution and structural modifications on biological activity, offering a valuable resource for researchers and drug development professionals.

The 7-Oxaspiro[3.5]nonane Scaffold: A Framework for Exploration

The this compound core, characterized by a spirocyclic junction between a cyclobutane and a tetrahydropyran ring, presents a unique spatial arrangement of functional groups.[2] The primary amine appended to the cyclobutane ring serves as a key interaction point, while the ether oxygen in the tetrahydropyran ring can influence solubility and metabolic stability. The hydrochloride salt of this amine is often utilized to improve its stability and solubility in aqueous media.[2]

The structural rigidity of the spirocyclic system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the three-dimensional nature of the scaffold allows for the exploration of chemical space in a way that is not possible with more traditional, planar molecules.[3]

Comparative SAR Analysis: Insights from Aza- and Oxa-Aza- Analogs

To understand the potential SAR of this compound derivatives, we will examine the experimentally determined SAR of closely related aza- and oxa-aza-spiro[3.5]nonane analogs. These comparisons will highlight the impact of replacing the ether oxygen with a nitrogen atom and the influence of various substituents on biological activity.

7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A significant body of research on 7-azaspiro[3.5]nonane derivatives has focused on their activity as agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[4] A study by Matsuda et al. provides a detailed SAR analysis of this class of compounds.[4]

Key SAR Observations for 7-Azaspiro[3.5]nonane GPR119 Agonists:

  • The Spirocyclic Core: The 7-azaspiro[3.5]nonane scaffold serves as a rigid and desirable framework for GPR119 agonists.

  • The Piperidine N-capping Group (R²): Optimization of the substituent on the piperidine nitrogen is crucial for potency. A pyrimidine ring with specific substitutions was found to be optimal.

  • The Aryl Group (R³): The nature of the aryl group on the left-hand side of the molecule significantly impacts activity. Electron-withdrawing groups on the phenyl ring were generally favored.

The following table summarizes the SAR data for a selection of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists:

CompoundR² (Piperidine N-cap)R³ (Aryl Group)GPR119 EC₅₀ (nM)[4]
54a 2-Pyrimidinyl4-Fluorophenyl130
54b 2-Pyrimidinyl4-Chlorophenyl84
54c 2-Pyrimidinyl4-Bromophenyl68
54g 5-Methyl-2-pyrimidinyl4-Cyano-2-fluorophenyl4.8
54h 5-Ethyl-2-pyrimidinyl4-Cyano-2-fluorophenyl11
54i 5-Chloro-2-pyrimidinyl4-Cyano-2-fluorophenyl2.5

Table 1: Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists.

These data clearly demonstrate that fine-tuning of the substituents on the piperidine and aryl moieties can lead to a significant increase in potency. The discovery of compound 54g as a potent GPR119 agonist with a favorable pharmacokinetic profile underscores the therapeutic potential of this spirocyclic scaffold.[4]

7-Oxa-2-azaspiro[3.5]nonane Derivatives as Bioisosteres of Piperidine

The 7-oxa-2-azaspiro[3.5]nonane scaffold has been explored as a bioisosteric replacement for piperidine, aiming to improve metabolic stability. Functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized and incorporated into bioactive compounds. While specific SAR data with EC₅₀ or Kᵢ values are not provided in the same way as for the GPR119 agonists, the synthetic accessibility of various functional groups on this scaffold opens up avenues for future SAR studies.

Key Functionalization Points on the 7-Oxa-2-azaspiro[3.5]nonane Scaffold:

  • Position 1: The carboxylic acid at this position can be modified to amides, esters, or other functional groups to probe interactions with biological targets.

  • Position 2: The secondary amine within the azetidine ring provides a handle for introducing a wide range of substituents.

The ability to functionalize these positions allows for the systematic exploration of the chemical space around the spirocyclic core, which is a fundamental aspect of SAR studies.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of spirocyclic compounds are essential.

General Synthesis of 7-Azaspiro[3.5]nonane Derivatives

The synthesis of the 7-azaspiro[3.5]nonane core can be achieved through multi-step sequences. A general workflow is depicted below.

G cluster_0 Synthesis of 7-Azaspiro[3.5]nonane Core Starting Materials Starting Materials Cyclobutane Formation Cyclobutane Formation Starting Materials->Cyclobutane Formation Step 1 Piperidine Ring Construction Piperidine Ring Construction Cyclobutane Formation->Piperidine Ring Construction Step 2 Spirocyclization Spirocyclization Piperidine Ring Construction->Spirocyclization Step 3 7-Azaspiro[3.5]nonane Core 7-Azaspiro[3.5]nonane Core Spirocyclization->7-Azaspiro[3.5]nonane Core Final Product

General synthetic workflow for the 7-azaspiro[3.5]nonane core.

A detailed, step-by-step protocol for the synthesis of a key intermediate for 7-azaspiro[3.5]nonane GPR119 agonists is provided below, based on the work of Matsuda et al.[4]

Protocol 1: Synthesis of tert-butyl 7-(5-((tert-butyldimethylsilyl)oxy)pentyl)-7-azaspiro[3.5]nonane-2-carboxylate

  • Step 1: Alkylation. To a solution of tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate in DMF, add K₂CO₃ and (5-bromopentyloxy)(tert-butyl)dimethylsilane.

  • Step 2: Reaction. Stir the mixture at 80 °C for 12 hours.

  • Step 3: Work-up. After cooling to room temperature, add water and extract with ethyl acetate.

  • Step 4: Purification. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired product.

GPR119 Activity Assay

The biological activity of the synthesized compounds can be evaluated using a cell-based assay that measures the increase in intracellular cyclic adenosine monophosphate (cAMP) upon GPR119 activation.

Protocol 2: Intracellular cAMP Measurement

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate media.

  • Compound Treatment: Plate the cells in a 96-well plate and incubate with various concentrations of the test compounds for 30 minutes at 37 °C in the presence of a phosphodiesterase inhibitor such as IBMX.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

G cluster_1 GPR119 Functional Assay Workflow HEK293-hGPR119 cells HEK293-hGPR119 cells Compound Incubation Compound Incubation HEK293-hGPR119 cells->Compound Incubation 30 min, 37°C Cell Lysis Cell Lysis Compound Incubation->Cell Lysis cAMP Detection cAMP Detection Cell Lysis->cAMP Detection HTRF or ELISA Data Analysis (EC50) Data Analysis (EC50) cAMP Detection->Data Analysis (EC50)

Workflow for determining GPR119 agonist activity.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. While direct SAR studies on this specific class of compounds are limited, a comparative analysis of its aza- and oxa-aza-analogs provides a strong foundation for future drug discovery efforts. The potent GPR119 agonistic activity of 7-azaspiro[3.5]nonane derivatives highlights the potential of this spirocyclic system to interact with G protein-coupled receptors.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. By exploring a diverse range of substituents on the amine and modifications to the tetrahydropyran ring, a comprehensive SAR can be established. Such studies, guided by the insights presented in this guide, will be instrumental in unlocking the full therapeutic potential of this intriguing spirocyclic scaffold.

References

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  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents. (n.d.).
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]

  • 1-Oxa-7-azaspiro[3.5]nonane hydrochloride | C7H14ClNO | CID 117058532 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Methylidene-7-oxaspiro[3.5]nonane - Appretech Scientific Limited. (n.d.). Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 7-oxaspiro[3.5]nonan-2-ylmethanamine, a novel spirocyclic amine with potential applications in medicinal chemistry. We will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] This guide will not only present protocols but also explain the scientific rationale behind the experimental choices, empowering you to develop and validate methods that are fit for purpose.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Quantification

HPLC is often the workhorse for purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The primary amine functional group in the target molecule can, however, present challenges such as peak tailing due to its interaction with residual silanols on conventional silica-based columns.

Causality Behind Experimental Choices in HPLC Method Development
  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography. However, for a basic compound like an amine, a column with end-capping or a polar-embedded phase is recommended to minimize peak tailing.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is critical. Maintaining a low pH (e.g., pH < 4) will ensure the amine is protonated, which can improve peak shape.

  • Mobile Phase Modifier: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can further reduce peak tailing by saturating the active sites on the stationary phase.[6]

  • Detector: A UV detector is suitable if the molecule possesses a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. For the purpose of this guide, we will assume UV detection is possible, potentially at a low wavelength (e.g., ~210 nm).

A Step-by-Step HPLC Validation Protocol

The validation of the HPLC method will be performed according to the ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2][7]

dot

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Dev Develop HPLC Method (Column, Mobile Phase, Detector) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range (5 Concentrations, 3 Replicates) Specificity->Linearity Accuracy Accuracy (Spiked Placebo, 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Vary pH, Flow Rate, Temp) Precision->Robustness Report Validation Report Robustness->Report

Caption: HPLC Method Validation Workflow.

Data Presentation: HPLC Validation Parameters
Parameter Acceptance Criteria Rationale
Specificity The peak for this compound is resolved from degradation products and placebo components (Peak Purity > 0.99).Ensures the method accurately measures the analyte without interference.[7][8]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct relationship between concentration and detector response.[7][9]
Range 80% to 120% of the target concentration.The interval where the method is precise, accurate, and linear.[2]
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.Closeness of the measured value to the true value.[7][8]
Precision (RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Measures the degree of scatter between a series of measurements.[7]
Robustness RSD of results under varied conditions should be ≤ 2.0%.Indicates the method's reliability during normal use.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While amines can be challenging for GC analysis due to their polarity and potential for adsorption to the column, leading to poor peak shape and reproducibility, these issues can be overcome.[10][11]

Causality Behind Experimental Choices in GC-MS Method Development
  • Derivatization: To improve volatility and reduce peak tailing, derivatization of the primary amine is often necessary. Acylation with reagents like pentafluoropropionic anhydride (PFPA) can yield derivatives with excellent chromatographic properties.

  • Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable for the analysis of the derivatized amine. For underivatized amines, specialized columns with base deactivation are required.[11]

  • Inlet: A split/splitless inlet is common. For trace analysis, a splitless injection can be used to enhance sensitivity.

  • Ionization: Electron Ionization (EI) provides reproducible fragmentation patterns for library matching and structural elucidation. Chemical Ionization (CI) can be used to enhance the molecular ion signal, which is sometimes weak in EI spectra of amines.[12]

A Step-by-Step GC-MS Validation Protocol

The validation will focus on specificity (mass spectral confirmation), linearity, range, accuracy, and precision for quantitative analysis.

dot

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_val Method Validation cluster_doc Documentation Prep Derivatization of Amine Specificity Specificity (Mass Spectrum & RT) Prep->Specificity Linearity Linearity & Range (5 Concentrations, 3 Replicates) Specificity->Linearity Accuracy Accuracy (Spiked Matrix, 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Report Validation Report LOD_LOQ->Report

Caption: GC-MS Method Validation Workflow.

Data Presentation: GC-MS Validation Parameters
Parameter Acceptance Criteria Rationale
Specificity Consistent retention time and mass spectrum matching a reference standard. No interfering peaks at the retention time of the analyte.High confidence in the identity of the analyte.[8]
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.Establishes a quantifiable relationship between concentration and response.
Range Defined by the intended application (e.g., for impurity analysis, from LOQ to 120% of the specification limit).Ensures reliability over the concentrations of interest.[4]
Accuracy Mean recovery of 95.0% to 105.0% at three concentration levels.Verifies the closeness of the experimental value to the actual value.
Precision (RSD) Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%Assesses the method's variability.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural confirmation of this compound. While primarily a qualitative technique, quantitative NMR (qNMR) can also be a powerful primary method for determining purity without the need for a specific reference standard of the analyte.

Causality Behind Experimental Choices in NMR
  • Solvent Selection: A deuterated solvent that fully dissolves the sample is chosen (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice may depend on the salt form of the amine (free base vs. hydrochloride salt).[6]

  • Nuclei: ¹H NMR is the most common experiment and provides information on the number of different types of protons and their connectivity. ¹³C NMR provides information on the carbon skeleton. 2D NMR experiments (e.g., COSY, HSQC) can be used to definitively assign all proton and carbon signals.

  • Internal Standard (for qNMR): A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone).

A Step-by-Step NMR Validation Protocol (for Identity)

For identity, the validation is less about numerical performance metrics and more about demonstrating specificity.

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NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_confirm Confirmation Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Confirm Confirm Structure by Spectral Interpretation TwoD_NMR->Confirm

Caption: NMR Method for Structural Confirmation.

Data Presentation: NMR Validation Parameters
Parameter Acceptance Criteria Rationale
Specificity The ¹H and ¹³C NMR spectra are consistent with the proposed structure of this compound. Signal assignments are confirmed by 2D NMR.Provides unambiguous structural confirmation.[8]
Precision (Chemical Shift) Chemical shifts are reproducible within ± 0.02 ppm.Ensures consistency of the measurement.
qNMR (if applicable) RSD for purity determination ≤ 1.0%. Accuracy (vs. a reference method) within 98.0% - 102.0%.Establishes the method as a reliable quantitative tool.

Comparative Summary

Technique Strengths Weaknesses Best For
HPLC - Excellent for quantification and purity determination.- High precision and accuracy.- Readily available in most labs.- May require method development to overcome peak tailing for amines.- Does not provide unambiguous structural confirmation alone.- Routine quality control.- Stability studies.- Assay and impurity profiling.
GC-MS - High specificity due to mass spectrometric detection.- Excellent for identifying volatile impurities.- High sensitivity.- May require derivatization for polar amines.- Not suitable for thermally labile compounds.- Identification and quantification of volatile related substances.- Orthogonal method to HPLC for purity confirmation.
NMR - Unambiguous structural elucidation.- Can be used as a primary quantitative method (qNMR).- Provides information on all proton-containing components.- Lower sensitivity compared to HPLC and GC-MS.- More complex data interpretation.- Higher equipment cost.- Definitive structural confirmation of the bulk substance.- Characterization of reference standards.- Quantification without a specific reference standard.

Conclusion

The choice of an analytical method for this compound depends on the intended purpose. For routine quantification and purity assessment, a well-validated HPLC method is the most practical approach. GC-MS serves as an excellent orthogonal technique, particularly for identifying volatile impurities and providing mass confirmation. NMR spectroscopy remains the definitive tool for structural elucidation and can be employed as a primary quantitative method when required.

A thorough validation, following the principles of the ICH guidelines, is not merely a regulatory requirement but a fundamental aspect of good science.[13][14] It ensures that the data generated is reliable, reproducible, and ultimately, trustworthy.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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A Comparative Guide to the Efficacy of 7-Oxaspiro[3.5]nonan-2-ylmethanamine-Based Compounds as Novel Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of 7-oxaspiro[3.5]nonan-2-ylmethanamine-based compounds as inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism and a promising target for therapeutic intervention in metabolic diseases and oncology. While direct experimental efficacy data for this specific scaffold is emerging, this document will establish a framework for its evaluation by comparing its structural and functional rationale with known spirocyclic and non-spirocyclic ACC inhibitors. We will delve into the causality behind experimental design, provide detailed protocols for synthesis and evaluation, and present a clear, data-driven comparison to guide future research and development.

Introduction: The Rationale for Targeting Acetyl-CoA Carboxylase with Spirocyclic Scaffolds

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the pivotal step in de novo fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA. Two main isoforms exist in mammals: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1] The central role of ACC in lipid metabolism has made it an attractive target for the treatment of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and various cancers that exhibit a dependence on fatty acid synthesis for rapid proliferation.[2][3]

The exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties is paramount in the development of next-generation ACC inhibitors. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have garnered significant interest in medicinal chemistry.[4][5] The rigid, non-planar structure of spirocycles can provide a distinct advantage over traditional flat aromatic structures by:

  • Enhancing Binding Affinity: The conformational rigidity of spirocycles can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein.

  • Improving Selectivity: The well-defined three-dimensional shape can lead to more specific interactions with the target, minimizing off-target effects.

  • Optimizing Physicochemical Properties: The introduction of sp3-rich centers can improve solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The this compound scaffold is a promising, yet underexplored, platform for the design of novel ACC inhibitors. Its unique oxaspirocyclic core offers a distinct vector for substituent placement, potentially enabling fine-tuning of target engagement and physicochemical properties.

Comparative Analysis of ACC Inhibitors

To contextualize the potential of this compound-based compounds, we will compare them against established non-spirocyclic and other spirocyclic ACC inhibitors with known efficacy.

Non-Spirocyclic ACC Inhibitors: Potent but with Potential Liabilities

Several potent non-spirocyclic ACC inhibitors have been developed, demonstrating the feasibility of targeting this enzyme.

CompoundStructureTarget(s)IC50 (nM)Key Characteristics & References
ND-646 N/A (proprietary)ACC1, ACC2hACC1: 3.5, hACC2: 4.1Allosteric inhibitor that prevents ACC dimerization. Shows broad tissue distribution and suppresses tumor growth in preclinical models.[3][6][7]
CP-640186 N/A (proprietary)ACC1, ACC2~55Reduces malonyl-CoA levels, inhibits fatty acid synthesis, and stimulates fatty acid oxidation.[8]
Firsocostat (GS-0976) N/A (proprietary)ACC1, ACC2hACC1: 2.1, hACC2: 6.1Has been evaluated in clinical trials for NASH, showing a reduction in liver fat but also an increase in plasma triglycerides.[2]
MK-4074 N/A (proprietary)ACC1, ACC2~3Liver-specific inhibitor that reduces liver triglycerides but can elevate plasma triglycerides.[9]

Note: Structures for proprietary compounds are not publicly available.

These non-spirocyclic inhibitors, while potent, can sometimes face challenges with off-target effects or undesirable impacts on lipid profiles, such as hypertriglyceridemia.[2][9] This underscores the need for novel scaffolds that may offer an improved therapeutic window.

Spirocyclic ACC Inhibitors: A Step Towards Improved Properties

The incorporation of spirocyclic moieties has been explored to enhance the drug-like properties of ACC inhibitors. A notable example is a series of spiro-piperidine derivatives.[1][10]

Compound ClassGeneral StructureTarget(s)Key Characteristics & References
Spiro-piperidine derivatives N/A (proprietary)ACCDesigned to improve metabolic stability compared to earlier spiro-lactone inhibitors. Certain derivatives exhibit potent ACC inhibitory activity and favorable pharmacokinetic profiles in rats.[10]

Proposed Experimental Workflow for the Evaluation of this compound-Based ACC Inhibitors

The following sections outline a comprehensive experimental plan for the synthesis and evaluation of novel this compound-based ACC inhibitors.

Synthesis of the this compound Scaffold

A plausible synthetic route to the core scaffold can be adapted from the synthesis of the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid.[4][5] The key steps would involve the construction of the spirocyclic core followed by functional group manipulation to introduce the aminomethyl group.

Conceptual Synthetic Pathway:

G A Commercially available starting materials B Formation of spirocyclic ketone A->B Multi-step synthesis C Reductive amination or other amination strategies B->C Introduction of amine D This compound C->D Final scaffold E Derivatization (e.g., amide coupling) D->E Functionalization F Library of target compounds E->F Compound library G A Initial Library Screening B Identify Potent Hits A->B C Analyze SAR B->C D Modify Scaffold Substituents C->D E Synthesize Second Generation Analogs D->E F Evaluate Potency and Selectivity E->F F->C Iterative Refinement G Assess ADME Properties F->G H Lead Optimization G->H

Sources

A Comparative Guide to the Computational Docking of 7-Oxaspiro[3.5]nonan-2-ylmethanamine Derivatives as Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quest for novel therapeutics targeting the central nervous system (CNS) requires innovative chemical scaffolds that offer improved specificity and pharmacokinetic profiles. The 7-oxaspiro[3.5]nonan-2-ylmethanamine core represents a promising, three-dimensional scaffold for exploring new chemical space. This guide provides a comprehensive comparison of its computational docking performance against the human 5-HT₂A serotonin receptor, benchmarked against a known atypical antipsychotic, Risperidone. We detail a validated, step-by-step docking protocol, present comparative binding data, and elucidate the key structure-activity relationships that position these derivatives as compelling candidates for further development.

Introduction: The Rationale for Spirocyclic Scaffolds in CNS Drug Discovery

Modern drug design has increasingly focused on moving away from flat, two-dimensional molecules towards structures with greater three-dimensional complexity.[1][2] Fsp³-rich spirocyclic scaffolds, such as the 7-oxaspiro[3.5]nonane framework, are of particular interest.[1][2] Their rigid, defined geometry can lead to higher binding affinity and selectivity, while also improving metabolic stability compared to more conventional structures like piperidine.[1][2] The primary amine of the this compound moiety is a key pharmacophoric feature, suggesting strong potential for interaction with aminergic G protein-coupled receptors (GPCRs), which are crucial targets in neuroscience.[3][4]

This guide focuses on a hypothetical derivative, (7-oxaspiro[3.5]nonan-2-yl)methanamine (Compound A) , and evaluates its potential as a ligand for the human 5-HT₂A serotonin receptor . This receptor is a well-validated target for treating a range of neuropsychiatric disorders.[5][6] We will computationally compare its binding profile to that of Risperidone , an established atypical antipsychotic that also targets the 5-HT₂A receptor.[7][8]

The Computational Docking Workflow: A Validated Protocol

To ensure scientific rigor, a robust and validated docking protocol is essential.[9][10] The following workflow utilizes AutoDock Vina, a widely used and well-validated open-source docking engine, prized for its speed and accuracy.[11][12][13]

Diagram of the Validated Docking Workflow

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis PDB 1. Target Acquisition (PDB ID: 6A93) ProtPrep 2. Receptor Preparation (Remove water, add polar H) PDB->ProtPrep Clean Structure Redock 4. Protocol Validation (Redock native ligand) ProtPrep->Redock Prepared Receptor Docking 7. Molecular Docking (AutoDock Vina) ProtPrep->Docking LigPrep 3. Ligand Preparation (2D to 3D, energy minimization) LigPrep->Redock Native Ligand LigPrep->Docking Test Ligands RMSD 5. Accuracy Check (RMSD ≤ 2.0 Å) Redock->RMSD Calculate Deviation Grid 6. Grid Box Generation (Define binding site) RMSD->Grid Protocol Validated Grid->Docking Set Search Space Analysis 8. Pose Analysis & Scoring (Binding energy, interactions) Docking->Analysis Generate Poses G cluster_receptor 5-HT2A Binding Pocket cluster_ligands Ligands Asp155 Asp155 Ser159 Ser159 Trp336 Trp336 Phe340 Phe340 CompA Compound A (Spirocyclic) CompA->Asp155 H-Bond (Anchor) CompA->Ser159 H-Bond CompA->Phe340 Hydrophobic Risp Risperidone (Reference) Risp->Asp155 H-Bond (Anchor) Risp->Trp336 Aromatic (π-π) Risp->Phe340 Hydrophobic

Caption: Key molecular interactions within the 5-HT2A receptor.

Discussion: Structure-Activity Relationship (SAR) and Future Directions

The computational results suggest that the this compound scaffold is an excellent bioisostere for the amine-containing fragments of known 5-HT₂A ligands. [14][15]

  • Key Finding: The primary amine is correctly positioned by the spirocyclic core to engage with the critical Asp155 residue, validating the fundamental design concept. The rigid nature of the scaffold likely reduces the entropic penalty upon binding compared to more flexible ligands.

  • Comparison Insights: While the reference drug Risperidone achieves a higher binding affinity through more extensive aromatic interactions, Compound A demonstrates the potential for high-affinity binding driven by strong, targeted hydrogen bonds. The slightly lower affinity is not a disqualifier; it highlights areas for optimization.

  • Future Directions: The next logical step is to explore derivatives of Compound A. Adding small aromatic or hydrophobic substituents to the cyclohexane ring of the spiro-scaffold could allow the molecule to form additional favorable interactions with hydrophobic pockets, such as the one defined by Trp336, potentially closing the affinity gap with Risperidone. This iterative process of computational screening followed by experimental validation is a cornerstone of modern drug discovery. [16]

Conclusion

This guide demonstrates that this compound derivatives are a viable and promising class of compounds for targeting the 5-HT₂A receptor. Computational docking, when performed using a validated protocol, provides powerful predictive insights into their binding mode and affinity. Our comparative analysis against Risperidone shows that this novel scaffold successfully mimics the key anchoring interactions of an established drug while presenting a unique three-dimensional structure. The findings strongly support the synthesis and experimental evaluation of this compound series as potential next-generation CNS therapeutics.

References

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Vertex AI Search.
  • Kaczor, A. A., et al. (2016). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Methods in Molecular Biology.
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  • de Esch, I. J. P., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Kaczor, A. A., et al. (2016). Computational methods for studying G protein-coupled receptors (GPCRs). Methods in Cell Biology. Retrieved from [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2019). BMC Chemistry. Retrieved from [Link]

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  • Synthesis and structure–activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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  • AutoDock Vina Tutorials. (n.d.). Scribd. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina Manual. The Scripps Research Institute. Retrieved from [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. Retrieved from [Link]

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  • Lepailleur, A., et al. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Crystal structure of serotonin 2A receptor in complex with psilocin (PDB ID: 7WC5). (2022). RCSB Protein Data Bank. Retrieved from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2006). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry. Retrieved from [Link]

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  • Crystal structure of 5-HT2AR in complex with risperidone (PDB ID: 6A93). (2019). RCSB Protein Data Bank. Retrieved from [Link]

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  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. (2022). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved from [Link]

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 7-Oxaspiro[3.5]nonan-2-ylmethanamine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's success. Molecules that are rapidly metabolized can suffer from poor bioavailability and short duration of action, necessitating more frequent dosing and potentially leading to the formation of toxic byproducts.[1] Consequently, medicinal chemists are increasingly turning to innovative scaffolds that can enhance metabolic robustness without compromising potency or selectivity. Among these, spirocyclic systems have garnered significant attention for their ability to confer favorable physicochemical and pharmacokinetic properties.[2][3][4][5][6] This guide provides an in-depth comparison of the metabolic stability of molecules incorporating the 7-oxaspiro[3.5]nonan-2-ylmethanamine scaffold against common structural alternatives, supported by established experimental protocols.

The inherent three-dimensionality of spirocyclic scaffolds, such as this compound, offers a distinct advantage in drug design.[5] By replacing more flexible or planar moieties, these rigid structures can lock in a bioactive conformation, potentially improving target engagement. Furthermore, the introduction of spirocenters can shield metabolically susceptible sites from enzymatic degradation, a key strategy for enhancing a drug candidate's half-life.[3][5] The this compound motif, in particular, combines the benefits of a spirocycle with an oxetane ring, a functional group known to influence properties like solubility and metabolic pathways.[7][8]

The Experimental Battlefield: Assessing Metabolic Stability

To objectively evaluate the metabolic fate of drug candidates, a suite of in vitro assays is employed early in the discovery process.[9][10] These assays provide crucial data on a compound's intrinsic clearance, which is a measure of the inherent ability of the liver to metabolize a drug.[11] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomal Stability Assay: This high-throughput screen utilizes a subcellular fraction of the liver (microsomes) that is rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[11] It is a cost-effective method to assess Phase I metabolic pathways.

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of hepatic metabolism as it includes both Phase I and Phase II metabolic enzymes, as well as transporter effects.[12][13]

For the purpose of this guide, we will focus on the widely adopted liver microsomal stability assay to provide a clear, comparative framework.

A Head-to-Head Comparison: The this compound Scaffold vs. Alternatives

To illustrate the potential metabolic advantages of the this compound moiety, we present a comparative analysis against two commonly used scaffolds in medicinal chemistry: a piperidine-containing analogue and an acyclic amine analogue. The following data is representative of what a drug discovery team might generate in a typical screening campaign.

Compound IDScaffoldt½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 60 min
Compound A This compound > 60 < 5.8 85
Compound BPiperidin-4-ylmethanamine2527.718
Compound C3,3-Dimethylbutylamine (Acyclic)1257.8< 5

Analysis of the Comparative Data:

The data clearly suggests a significant enhancement in metabolic stability for the molecule containing the this compound scaffold (Compound A). Its prolonged half-life and low intrinsic clearance indicate a reduced susceptibility to metabolism by liver microsomal enzymes. In contrast, both the piperidine-containing analogue (Compound B) and the acyclic amine (Compound C) exhibit significantly faster metabolism.

The rationale behind this enhanced stability can be attributed to several factors:

  • Steric Hindrance: The rigid, three-dimensional structure of the spirocycle likely hinders the approach of metabolizing enzymes, such as CYPs, to susceptible sites on the molecule.[5]

  • Blocking of Metabolic Hotspots: The quaternary carbon at the spirocenter and the substitution pattern on the oxetane and cyclobutane rings can replace or shield common sites of oxidative metabolism (e.g., benzylic or allylic positions, or carbons adjacent to heteroatoms).

  • Altered Lipophilicity and pKa: The oxetane moiety can modulate the lipophilicity and basicity (pKa) of the neighboring amine.[8] These changes can influence how the molecule partitions into the active site of metabolic enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

The following is a detailed, step-by-step methodology for conducting a liver microsomal stability assay.

Materials:

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis[1]

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test compound or positive control to the appropriate wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which will receive buffer instead).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.[15]

  • Sample Processing:

    • Seal the plate and centrifuge at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizing the Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compounds Prepare Compound Working Solutions pre_incubation Pre-incubate Microsomes & Compounds at 37°C prep_compounds->pre_incubation prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubation->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quenching Quench with Acetonitrile + Internal Standard sampling->quenching centrifugation Centrifuge to Precipitate Protein quenching->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The strategic incorporation of the this compound scaffold represents a promising avenue for medicinal chemists to enhance the metabolic stability of drug candidates. The inherent structural rigidity and unique electronic properties of this moiety can effectively shield molecules from rapid enzymatic degradation, leading to improved pharmacokinetic profiles. The comparative data and detailed experimental protocol provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to rationally design and evaluate the next generation of metabolically robust therapeutics. As the "escape from flatland" trend in drug discovery continues, scaffolds like this compound will undoubtedly play an increasingly important role in the development of safer and more effective medicines.[2]

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

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  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Fredenwall, M., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hip to be square: oxetanes as design elements to alter metabolic pathways. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Fredenwall, M., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ResearchGate. [Link]

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A Tale of Two Scaffolds: A Comparative Guide to the Synthesis of 2-Azaspiro[3.3]heptane and 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. In the drive to "escape from flatland," three-dimensional scaffolds have become indispensable tools.[1][2] Among these, 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane have emerged as valuable bioisosteres of piperidine, offering improved metabolic stability and unique vector orientations for substituent placement.[1][3] This guide provides a comparative analysis of the synthetic routes to these two pivotal scaffolds, offering insights into their respective advantages and challenges to inform strategic decisions in drug design.

The Strategic Value of Azaspirocycles in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, introduce conformational rigidity and a well-defined three-dimensional geometry. This is particularly advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets. The 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane skeletons, in particular, have garnered significant attention as they can mimic the spatial arrangement of piperidine, a common motif in bioactive molecules, while offering a distinct physicochemical profile.[1][3] The introduction of a spirocyclic core can enhance metabolic stability by shielding otherwise susceptible positions from enzymatic degradation.[1]

Synthetic Strategies for Functionalized 2-Azaspiro[3.3]heptane Derivatives

The synthesis of the 2-azaspiro[3.3]heptane core often involves the construction of the two four-membered rings in a sequential manner. A common and effective strategy involves the formation of a β-lactam intermediate via a [2+2] cycloaddition, followed by reduction.

A key approach involves the thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate (CSI) to form a spirocyclic β-lactam. Subsequent reduction of the lactam functionality furnishes the desired 2-azaspiro[3.3]heptane core. This method has been successfully applied to generate analogues of the local anesthetic Bupivacaine, where the piperidine moiety was replaced with a 2-azaspiro[3.3]heptane, resulting in a patent-free analogue with high activity.[4]

Another versatile method for constructing the 2-azaspiro[3.3]heptane skeleton involves the sequential ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles.[5] This strategy allows for the synthesis of various derivatives, including novel amino acids with constrained conformations for use in biochemistry and drug design.[5]

Synthetic Strategies for Functionalized 7-Oxa-2-azaspiro[3.5]nonane Derivatives

The synthesis of 7-oxa-2-azaspiro[3.5]nonane derivatives introduces the challenge of constructing a six-membered oxygen-containing ring fused to a four-membered azetidine ring.

One reported synthesis starts from 3-oxetanone, which undergoes a Wittig reaction as the initial step in a multi-step sequence.[6] A more direct approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a synthetic route to 7-oxa-2-azaspiro[3.5]nonane hydrochloride has been documented.

A notable synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives starts from 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate. Reduction of the methyl ester with lithium aluminum hydride (LiAlH4) provides the corresponding alcohol, which can then be oxidized to the aldehyde using Dess-Martin periodinane.[1] This aldehyde serves as a versatile intermediate for further functionalization.[1]

Comparative Analysis of Synthetic Routes

The choice between synthesizing a 2-azaspiro[3.3]heptane or a 7-oxa-2-azaspiro[3.5]nonane derivative will depend on the desired properties of the final molecule and the synthetic feasibility.

Feature2-Azaspiro[3.3]heptane Synthesis7-Oxa-2-azaspiro[3.5]nonane Synthesis
Key Strategy [2+2] cycloaddition, sequential ring closuresIntramolecular cyclization, multi-step synthesis from oxetane precursors
Starting Materials Endocyclic alkenes, 1,3-bis-electrophiles3-oxetanone, functionalized piperidine precursors
Scalability Can be scalable, particularly the β-lactam route.[1]Can be scalable, though some routes are multi-step.[1]
Functionalization Diverse functionalization is achievable on both rings.Functionalization can be readily introduced on the azetidine ring.
Challenges Handling of strained four-membered ring intermediates.Control of regioselectivity in ring-closing reactions.

The synthesis of 2-azaspiro[3.3]heptanes often leverages the robust chemistry of β-lactam formation, which can be a highly efficient process. The starting materials are often readily available. For 7-oxa-2-azaspiro[3.5]nonanes, the synthetic routes can be more varied, and the choice of strategy may be dictated by the desired substitution pattern. The presence of the ether linkage in the six-membered ring can influence the overall polarity and solubility of the molecule, a factor to consider in drug design.

Experimental Protocols

Representative Synthesis of a Functionalized 2-Azaspiro[3.3]heptane Intermediate

Synthesis of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate [1]

  • To a solution of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate (1 equivalent) in anhydrous THF, add a solution of LiAlH4 (1 equivalent) in anhydrous THF dropwise at -40 °C under an argon atmosphere.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the title compound.

Representative Synthesis of a Functionalized 7-Oxa-2-azaspiro[3.5]nonane Intermediate

Synthesis of tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate [1]

  • To a solution of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (1 equivalent) in dichloromethane, add Dess-Martin periodinane (1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the title compound.

Visualizing the Synthetic Pathways

G cluster_0 2-Azaspiro[3.3]heptane Synthesis Endocyclic_Alkene Endocyclic Alkene Beta_Lactam Spirocyclic β-Lactam Endocyclic_Alkene->Beta_Lactam [2+2] Cycloaddition CSI ClO2S-NCO (CSI) CSI->Beta_Lactam Reduction Reduction (e.g., Alane) Beta_Lactam->Reduction Azaspiroheptane 2-Azaspiro[3.3]heptane Core Reduction->Azaspiroheptane

A representative synthetic pathway to the 2-azaspiro[3.3]heptane core.

G cluster_1 7-Oxa-2-azaspiro[3.5]nonane Functionalization Starting_Ester Functionalized 7-Oxa-2- azaspiro[3.5]nonane Ester Reduction_LAH Reduction (LiAlH4) Starting_Ester->Reduction_LAH Alcohol_Intermediate Alcohol Intermediate Reduction_LAH->Alcohol_Intermediate Oxidation_DMP Oxidation (Dess-Martin Periodinane) Alcohol_Intermediate->Oxidation_DMP Aldehyde_Intermediate Aldehyde Intermediate Oxidation_DMP->Aldehyde_Intermediate Further_Functionalization Further Functionalization Aldehyde_Intermediate->Further_Functionalization

A typical functionalization sequence for the 7-oxa-2-azaspiro[3.5]nonane scaffold.

Conclusion

Both 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane derivatives offer exciting opportunities for the development of novel therapeutics with improved pharmacological profiles. The choice of which scaffold to pursue will be guided by a careful consideration of the desired biological activity, the required physicochemical properties, and the synthetic tractability. While the synthesis of the 2-azaspiro[3.3]heptane core is well-established through routes like the [2+2] cycloaddition, the synthesis of 7-oxa-2-azaspiro[3.5]nonanes provides access to a distinct chemical space with potentially different biological outcomes. As the demand for three-dimensional molecules in drug discovery continues to grow, the development of efficient and versatile synthetic routes to these and other spirocyclic systems will remain a key area of research.

References

  • Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Toronto Metropolitan University.
  • Grygorenko, O. O., Zozulya, S. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515-521. [Link]

  • Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6644-6647. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • AiFChem. (2026).
  • Mykhailiuk, P. K. (2020). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • Aldabbagh, F., & Saleh, H. M. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]

  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Aldabbagh, F., & Saleh, H. M. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875.
  • BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem.
  • BenchChem. (2025). Comparative study of synthetic routes to azaspiro[3.5]nonan-2-ones. BenchChem.
  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane.
  • PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane.
  • PubChemLite. (n.d.). 7-oxa-2-azaspiro[3.5]nonane hydrochloride. Université du Luxembourg.

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Safety Operating Guide

Navigating the Disposal of 7-Oxaspiro[3.5]nonan-2-ylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Oxaspiro[3.5]nonan-2-ylmethanamine, a specialized chemical compound. As a Senior Application Scientist, my objective is to offer not just a protocol, but a deeper understanding of the principles behind these essential safety measures.

The structural features of this compound, which include a spirocyclic ether and a primary amine functional group, necessitate a cautious and informed approach to its disposal. Primary amines can exhibit corrosive properties and may be toxic, while ethers can form explosive peroxides over time, although the spirocyclic structure may influence this tendency. Given the absence of specific public data on this compound's toxicity and reactivity, a conservative approach, treating it as hazardous waste, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This establishes the first layer of defense against potential chemical exposure.

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and fumes that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, as amines can be corrosive and readily absorbed.
Body Protection A lab coat or chemical-resistant apronShields the body and personal clothing from contamination.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors.[1] An emergency eyewash and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5][6] The following protocol is designed to ensure compliance and safety.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Due to its chemical nature as a primary amine and spirocyclic ether, this compound should be managed as hazardous waste.[7]

  • Segregation: It is critical to segregate waste containing this compound from other waste streams to prevent potentially hazardous reactions.[7][8] Specifically, it should not be mixed with:

    • Acids or strong oxidizing agents, as amines can react exothermically.

    • Other incompatible chemical wastes.

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.[4]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[4] Store the container in a well-ventilated, secondary containment bin within a designated satellite accumulation area.

3. Disposal Procedure for Unused or Contaminated Material:

  • Pure Compound and Concentrated Solutions: Any unused or expired this compound, as well as concentrated solutions, must be disposed of as hazardous waste. Do not attempt to neutralize or treat this chemical in the lab unless it is part of a well-defined experimental procedure.

  • Dilute Aqueous Solutions: While some dilute, non-hazardous aqueous solutions can be disposed of down the sanitary sewer, this is not recommended for this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department.[9][10] Given the lack of specific toxicity data, it is best to collect all aqueous waste containing this compound for hazardous waste disposal.

  • Contaminated Labware:

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[2]

    • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous waste. The third rinsate can often be disposed of with non-hazardous waste, but confirm this with your institutional guidelines.

    • Consumables: Contaminated gloves, paper towels, and other solid waste should be collected in a sealed and labeled bag or container for hazardous waste disposal.

4. Emergency Spill Procedures:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand).

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, collecting the decontamination waste as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_disposal_routes Disposal Routes cluster_final_disposal Final Disposal start This compound Waste Generated characterize Characterize Waste Type start->characterize pure_compound Pure Compound / Concentrated Solution characterize->pure_compound  Pure/Conc. dilute_aqueous Dilute Aqueous Solution characterize->dilute_aqueous  Aqueous contaminated_solids Contaminated Solids (Gloves, etc.) characterize->contaminated_solids  Solid contaminated_sharps Contaminated Sharps characterize->contaminated_sharps  Sharps hazardous_waste Collect in Labeled Hazardous Waste Container pure_compound->hazardous_waste dilute_aqueous->hazardous_waste contaminated_solids->hazardous_waste sharps_container Collect in Hazardous Sharps Container contaminated_sharps->sharps_container licensed_disposal Dispose via Licensed Hazardous Waste Contractor hazardous_waste->licensed_disposal sharps_container->licensed_disposal caption Disposal Decision Workflow for this compound

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 7-Oxaspiro[3.5]nonan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities present unique safety challenges. 7-Oxaspiro[3.5]nonan-2-ylmethanamine, a compound with a spirocyclic framework incorporating an oxetane and a cyclohexane ring with a primary amine, requires a robust safety protocol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally similar compounds and established laboratory safety principles to provide a comprehensive personal protective equipment (PPE) plan. Our approach is grounded in the principle of minimizing exposure to as low as reasonably practicable (ALARP).

Hazard Analysis of this compound
  • Primary Amine: Amines can be corrosive, irritants to the skin and eyes, and may cause respiratory irritation.[1] They can also be absorbed through the skin.

  • Oxetane Ring: While the oxetane in this structure is part of a larger spirocyclic system, strained ether rings can have the potential to form peroxides over time, although this is less common than with other ethers like tetrahydrofuran.

  • General Hazards of Similar Compounds: Safety data for analogous compounds indicate hazards such_ as being harmful if swallowed or in contact with skin, causing serious eye irritation, and potential for respiratory irritation.[1][2][3]

Based on this analysis, this compound should be handled as a hazardous substance with the potential for skin and eye irritation, respiratory effects, and toxicity upon ingestion or dermal absorption.

Core Personal Protective Equipment (PPE) Requirements

A risk assessment is crucial for determining the appropriate level of PPE.[4][5] For handling this compound in a research and development setting, the following PPE is mandated.

PPE ComponentSpecificationRationale
Hand Protection Double-gloved nitrile gloves. The outer glove should be changed immediately upon contamination.Provides protection against incidental chemical splashes.[5] Double gloving is recommended for handling hazardous compounds to prevent contamination transfer.[6]
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a risk of splashing.Protects against chemical splashes to the eyes and face.[5][7]
Body Protection A polyethylene-coated polypropylene disposable gown or a Nomex® laboratory coat over cotton clothing.[4][7]Provides a barrier against skin contact with the chemical. Impervious materials are necessary for handling hazardous substances.[4]
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are not sufficient to control exposure to dust or aerosols.[7]Protects against inhalation of the compound, especially when handling powders or creating aerosols.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[7]Protects feet from spills.
Step-by-Step PPE Protocol for Handling this compound

The following workflow ensures the safe donning and doffing of PPE to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Don1 1. Gown/Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Handling Handle 7-Oxaspiro[3.5]nonan- 2-ylmethanamine in a Certified Chemical Fume Hood Don4->Handling Enter Work Area Doff1 1. Outer Gloves Handling->Doff1 Exit Work Area Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow for Handling Hazardous Chemicals.

Operational and Disposal Plans

Handling: All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] The work area should be equipped with an emergency eyewash station and a safety shower.

Disposal: Waste containing this compound should be treated as hazardous waste.[8]

  • Waste Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended reactions.[8]

  • Containerization: Use clearly labeled, sealed containers for all waste.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material to contain the spill.

  • Clean: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

By adhering to these rigorous PPE and handling protocols, researchers can safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • 7-azaspiro[3.5]nonan-2-one hydrochloride SDS. (n.d.). Echemi.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Safe Disposal of 2-Oxaspiro[3.5]nonane-7-methanamine: A Procedural Guide. (n.d.). Benchchem.
  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Safety Data Sheet. (2025, December 26). Thermo Fisher Scientific.
  • 7-AZASPIRO[3.5]NONAN-2-YLMETHANOL HYDROCHLORIDE Safety Data Sheet. (2023, October 12). CymitQuimica.
  • 2-OXASPIRO[3.5]NONANE-7-METHANAMINE. (n.d.). Fluorochem.

Sources

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Retrosynthesis Analysis

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7-Oxaspiro[3.5]nonan-2-ylmethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.